molecular formula C5H6N2O2 B108491 Furan-2-carbohydrazide CAS No. 3326-71-4

Furan-2-carbohydrazide

Cat. No.: B108491
CAS No.: 3326-71-4
M. Wt: 126.11 g/mol
InChI Key: SKTSVWWOAIAIKI-UHFFFAOYSA-N
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Description

Furan-2-carbohydrazide, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35574. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-carbohydrazide
Source PubChem
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InChI

InChI=1S/C5H6N2O2/c6-7-5(8)4-2-1-3-9-4/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTSVWWOAIAIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186900
Record name 2-Furoic acid hydrazide
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Molecular Weight

126.11 g/mol
Source PubChem
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CAS No.

3326-71-4
Record name 2-Furancarboxylic acid, hydrazide
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Record name 2-Furoic acid hydrazide
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Record name Furoylhydrazide
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Record name Furoylhydrazide
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Foundational & Exploratory

Furan-2-carbohydrazide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furan-2-carbohydrazide, also known as 2-furoic hydrazide, is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its furan ring is a key structural motif in numerous pharmacologically active compounds, acting as a bioisostere for phenyl rings and contributing to modified metabolic stability and drug-receptor interactions.[1] This guide provides an in-depth overview of the chemical properties, structure, synthesis, and potential applications of this compound.

Chemical Structure and Properties

This compound consists of a furan ring substituted at the 2-position with a carbohydrazide group. The presence of the furan ring, with its ether oxygen, provides both hydrophobic and polar characteristics and allows for hydrogen bond acceptance, which can enhance interactions with biological targets.[1]

Structure:

Smiles: O1C=CC=C1C(NN)=O[2]

Table 1: General Chemical Properties

PropertyValueReference
CAS Number 3326-71-4[2][3][4]
Molecular Formula C₅H₆N₂O₂[3][4]
Molecular Weight 126.11 g/mol [2][4]
EINECS Number 222-046-2[3]
Synonyms 2-Furancarbohydrazide, 2-Furoic hydrazide, 2-Furoylhydrazine[2][3]

Table 2: Physical and Chemical Properties

PropertyValueReference
Appearance White to beige crystals[3][5]
Melting Point 75 - 79 °C[2][3][5]
Boiling Point 279 °C[2][3][5]
Solubility Very soluble in water; Soluble in Methanol[2][3][5]
pKa 12.18 ± 0.10 (Predicted)[2][5]
Density 1.3541 (Rough Estimate)[2][5]
Refractive Index 1.5090 (Estimate)[2][5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 3: Key Spectroscopic Information

TechniqueDataReference
¹H NMR Spectra available for reference. Key signals correspond to furan ring protons and hydrazide protons.[6][7]
¹³C NMR Spectra available for reference. Signals correspond to the carbons of the furan ring and the carbonyl group.[6]
IR Spectroscopy Characteristic peaks for N-H, C=O, and C-O-C stretching vibrations.[6]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.[8]

Note: Detailed spectral data can be found in various chemical databases and literature.[7] 2-Furoic hydrazide has been used as a reagent for studying Fourier transform infrared spectra, as well as 1H and 13C NMR spectra.[2]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of a furan-2-carboxamide with a hydrazone.[9]

Protocol: From Furan-2-carboxamide and Acetone Azine [2][9]

  • Apparatus Setup: A four-necked flask is fitted with a mechanical stirrer, a dropping funnel, a thermometer, and a distillation column. The top of the distillation column's receiver is connected to a conduit to absorb the ammonia gas produced.

  • Reactant Charging: Charge the flask with 111.1 g of furan-2-carboxamide and 224 g of acetone azine.

  • Heating and Dissolution: Turn on the stirrer and heat the reaction mixture to a temperature between 100 °C and 120 °C to ensure the complete dissolution of the furan-2-carboxamide in the acetone azine.

  • Water Addition: Slowly add 70 ml of water dropwise through the dropping funnel, maintaining the reaction temperature between 100 °C and 120 °C.

  • Ammonia Removal: The ammonia produced during the reaction is removed via the distillation column and can be recovered by condensation at 54°C to 58°C. The condensed water vapor is returned to the reaction flask to continue participating in the reaction.

  • Reaction Monitoring: After the water addition is complete, continue heating the mixture. Monitor the reaction's progress by analyzing the amount of remaining furan-2-carboxamide in the solution.

  • Product Isolation: Once the furan-2-carboxamide has fully reacted, distill off the acetone and water under a nitrogen atmosphere.

  • Purification: The residual solid in the flask is then recrystallized from ethanol and dried to yield the this compound product.

Below is a visual representation of the synthesis and purification workflow.

G cluster_synthesis Synthesis cluster_workup Workup & Purification reactants Furan-2-carboxamide + Acetone Azine dissolution Heat (100-120°C) & Stir reactants->dissolution water_addition Add H2O dropwise dissolution->water_addition reaction Reaction & Ammonia Removal (Distillation) water_addition->reaction distillation Distill off Acetone & H2O reaction->distillation Reaction Complete recrystallization Recrystallize from Ethanol distillation->recrystallization drying Dry Solid recrystallization->drying product Pure this compound drying->product

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Potential Applications

Derivatives of this compound have shown significant biological activity, making the parent compound a valuable scaffold for drug discovery.

Anti-biofilm Activity: Furan-2-carboxamides, derived from this compound, have demonstrated notable antibiofilm activity against Pseudomonas aeruginosa.[8] This activity is believed to stem from the antagonism of the LasR receptor, a key component of the quorum-sensing system in this bacterium. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression, including the formation of biofilms and the production of virulence factors.[8] By inhibiting LasR, these compounds can disrupt this communication, leading to a reduction in biofilm formation and virulence.[8]

The design of these active compounds often involves the bioisosteric replacement of a labile furanone ring with the more stable furan-2-carboxamide moiety.[8]

G cluster_bacterium Pseudomonas aeruginosa Autoinducer Autoinducer (e.g., C12-HSL) LasR LasR Receptor Autoinducer->LasR Activates Gene_Expression Virulence & Biofilm Gene Expression LasR->Gene_Expression Promotes Biofilm Biofilm Formation & Virulence Factor Production Gene_Expression->Biofilm Furan_Derivative This compound Derivative Furan_Derivative->LasR Antagonist (Inhibits)

Caption: Proposed mechanism of anti-biofilm activity via LasR antagonism.

Glucagon Receptor Antagonism: Furan-2-carbohydrazides have also been identified as orally active glucagon receptor antagonists.[10] This activity is significant for the potential treatment of type 2 diabetes, where hyperglucagonemia contributes to hyperglycemia. By blocking the glucagon receptor, these compounds can help to lower blood glucose levels. Structure-activity relationship (SAR) studies have led to the discovery of potent derivatives with good bioavailability.[10]

Safety and Handling

This compound is stable under normal temperatures and pressures.[3] However, it should be handled with appropriate safety precautions.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[3] It is also recommended to keep it in a dark place under an inert atmosphere.[2][5]

  • Handling: Use with adequate ventilation and minimize dust generation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing to prevent exposure.[3] A respirator may be required depending on workplace conditions.[3]

  • Hazards: May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.[3]

  • Decomposition: Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[3]

In case of exposure, follow standard first-aid measures such as flushing eyes and skin with plenty of water and moving to fresh air in case of inhalation.[3] Always consult the material safety data sheet (MSDS) for complete safety information.

References

An In-depth Technical Guide to Furan-2-carbohydrazide (CAS 3326-71-4): A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2-carbohydrazide (CAS 3326-71-4) is a heterocyclic organic compound that has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features, including the furan ring and the hydrazide moiety, make it an attractive scaffold for the synthesis of a diverse range of derivatives with significant pharmacological potential. While the biological activity of the core this compound molecule is not extensively documented in publicly available literature, its derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and, most importantly, the application of this compound as a pivotal intermediate in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and the biological evaluation of its derivatives are also presented, alongside visualizations of key signaling pathways and experimental workflows.

Physicochemical and Spectroscopic Data

This compound is a stable, white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 3326-71-4[1][2]
Molecular Formula C₅H₆N₂O₂[2][3]
Molecular Weight 126.11 g/mol [2][3]
Melting Point 77-79 °C[3]
Boiling Point 279 °C[3]
Solubility Soluble in methanol and water.[4][5]
pKa 12.18 ± 0.10[5]
Appearance White to light yellow powder or crystals.[3]
Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

Technique Data Reference(s)
¹H NMR Spectral data is available and can be sourced from chemical suppliers and databases.[3]
¹³C NMR Spectral data is available and can be sourced from chemical suppliers and databases.[6]
Infrared (IR) Key stretches include N-H, C=O, and C-O-C vibrations characteristic of the furan and hydrazide groups.[3]
Mass Spectrometry (MS) The molecular ion peak corresponding to its molecular weight is observed.[1]

Synthesis of this compound and Its Derivatives

This compound can be synthesized through several routes, most commonly starting from furan-2-carboxylic acid or its esters.

Synthesis from Furan-2-carboxamide

A common industrial synthesis involves the reaction of furan-2-carboxamide with acetone azine in the presence of water at elevated temperatures.[7]

Synthesis from Furan-2-carboxylic Acid

Furan-2-carboxylic acid can be activated and then reacted with hydrazine to yield this compound. This is a versatile method for laboratory-scale synthesis.[8]

Synthesis of Schiff Base Derivatives

The hydrazide group of this compound is readily condensed with various aldehydes and ketones to form Schiff bases, which are an important class of biologically active compounds.[9][10][11]

Biological Activities and Mechanisms of Action of Derivatives

While data on the intrinsic biological activity of this compound is limited, its derivatives have shown significant promise in several therapeutic areas.

Antibiofilm Activity and Quorum Sensing Inhibition

Derivatives of this compound have been identified as potent inhibitors of biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa.[8] One of the most active compounds, a N'-acylcarbohydrazide derivative, demonstrated 58% inhibition of biofilm formation.[8] The proposed mechanism of action involves the inhibition of the LasR receptor, a key component of the quorum-sensing (QS) signaling pathway that regulates virulence and biofilm formation in P. aeruginosa.[4][8][12]

Quorum_Sensing_Inhibition cluster_bacteria Pseudomonas aeruginosa cluster_inhibition Inhibition by this compound Derivatives LasI LasI (Autoinducer Synthase) AHL Acyl-Homoserine Lactone (AHL) (Autoinducer) LasI->AHL Synthesizes LasR_inactive LasR (inactive) AHL->LasR_inactive Binds to LasR_active LasR (active) -AHL Complex LasR_inactive->LasR_active Activation Virulence_Genes Virulence & Biofilm Genes LasR_active->Virulence_Genes Activates Transcription Virulence_Factors Virulence Factors & Biofilm Formation Virulence_Genes->Virulence_Factors Leads to Furan_Derivative This compound Derivative Furan_Derivative->LasR_inactive Competitively Binds & Inhibits Activation

Inhibition of the LasR Quorum Sensing Pathway.
Antiviral Activity

Recent studies have identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[13] The most potent derivatives exhibited IC₅₀ values in the low micromolar range. The proposed mechanism involves the binding of these derivatives to the catalytic site of Mpro, thereby inhibiting its function.

Mpro_Inhibition cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibition Inhibition by this compound Derivatives Viral_Polyprotein Viral Polyprotein Mpro Main Protease (Mpro) Viral_Polyprotein->Mpro Substrate for Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleaves into Viral_Replication Viral Replication Functional_Proteins->Viral_Replication Essential for Furan_Derivative This compound Derivative Furan_Derivative->Mpro Binds to Active Site & Inhibits Cleavage

Inhibition of SARS-CoV-2 Main Protease (Mpro).
Anticancer Activity

Numerous furan-based carbohydrazide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[14][15][16] For instance, certain derivatives have shown significant anticancer effects on A549 human lung cancer cells with IC₅₀ values as low as 43.38 µM, while exhibiting low cytotoxicity towards normal fibroblast cells.[14] The proposed mechanisms of action for some furan derivatives in cancer include the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by an increase in p53 and Bax levels and a decrease in Bcl-2 levels.[16]

Apoptosis_Induction cluster_cell Cancer Cell cluster_drug_action Action of Furan-based Derivatives p53 p53 Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Furan_Derivative Furan-based Derivative Furan_Derivative->p53 Increases Level

Induction of Apoptosis by Furan Derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for conducting key biological assays.

General Synthesis of N'-Acyl-Furan-2-Carbohydrazide Derivatives

This protocol describes a general two-step synthesis of N'-acyl-furan-2-carbohydrazide derivatives, which have shown promising biological activities.[8]

Step 1: Synthesis of Tert-Butyl 2-(Furan-2-Carbonyl)hydrazine-1-Carboxylate

  • To a round-bottom flask, add furan-2-carboxylic acid (1.0 eq) and 1,1'-carbonyldiimidazole (CDI) (1.1 eq).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF).

  • Stir the mixture for 2 hours at 45 °C.

  • After the starting material is consumed (monitored by TLC), add tert-butyl carbazate (1.1 eq).

  • Allow the reaction to proceed for 18-20 hours.

  • Isolate the product, which precipitates as a solid.

Step 2: Synthesis of N'-Aroyl-Furan-2-Carbohydrazide

  • Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (excess) dropwise and stir for 3-4 hours at room temperature to remove the Boc protecting group.

  • Remove the solvent and excess TFA under vacuum.

  • In a separate flask, activate the desired benzoic acid derivative (1.1 eq) with CDI (1.3 eq) in THF for 2 hours at 45 °C.

  • Add the deprotected hydrazide salt to the activated benzoic acid derivative.

  • Allow the reaction to proceed for 20 hours at 45 °C.

  • Purify the final product by flash column chromatography.

Synthesis_Workflow start Furan-2-carboxylic Acid step1 1. Activate with CDI in THF 2. React with tert-butyl carbazate start->step1 intermediate1 Tert-Butyl 2-(Furan-2-Carbonyl)hydrazine-1-Carboxylate step1->intermediate1 step2 Deprotection with TFA in DCM intermediate1->step2 intermediate2 This compound TFA salt step2->intermediate2 step4 Couple with this compound salt intermediate2->step4 start2 Substituted Benzoic Acid step3 Activate with CDI in THF start2->step3 intermediate3 Activated Benzoic Acid step3->intermediate3 intermediate3->step4 final_product N'-Aroyl-Furan-2-Carbohydrazide step4->final_product

Synthesis of N'-Acyl-Furan-2-Carbohydrazides.
MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is adapted for screening the cytotoxicity of this compound derivatives.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a highly valuable scaffold in the field of drug discovery. While the parent molecule's biological profile is not extensively characterized, its derivatives have demonstrated significant potential as anticancer, antibiofilm, and antiviral agents. The synthetic accessibility of this compound and the ease with which its hydrazide moiety can be modified allow for the creation of large and diverse chemical libraries for high-throughput screening. The mechanisms of action elucidated for some of its derivatives, such as the inhibition of key bacterial and viral enzymes and the modulation of apoptosis in cancer cells, provide a strong rationale for the continued exploration of this chemical class. Future research should focus on further exploring the therapeutic potential of novel this compound derivatives and on conducting in-depth mechanistic studies to identify their specific molecular targets and signaling pathways. This will undoubtedly pave the way for the development of new and effective drugs for a range of diseases.

References

An In-depth Technical Guide to Furan-2-carbohydrazide: Molecular Properties and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Furan-2-carbohydrazide serves as a valuable scaffold and intermediate in the synthesis of a wide range of biologically active compounds. This technical guide provides a concise overview of its core molecular data, detailed experimental protocols for its synthesis, and a conceptual workflow for its application in drug discovery.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for experimental and theoretical applications.

PropertyValue
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol

Experimental Protocols

The synthesis of this compound and its derivatives is crucial for the exploration of their therapeutic potential. Below are detailed methodologies for key synthetic procedures.

Synthesis of this compound from Furan-2-carboxamide

This protocol outlines a method for the synthesis of this compound from furan-2-carboxamide and acetone azine.[1]

Materials:

  • Furan-2-carboxamide

  • Acetone azine

  • Water

  • Ethanol (for recrystallization)

Equipment:

  • Four-necked flask

  • Stirrer

  • Dropping funnel

  • Thermometer

  • Distillation column

Procedure:

  • In a four-necked flask equipped with a stirrer, dropping funnel, thermometer, and distillation column, combine 111.1 g of furan-2-carboxamide and 224 g of acetone azine.

  • Begin stirring and heat the mixture to a temperature between 100 °C and 120 °C to ensure the complete dissolution of furan-2-carboxamide.

  • Slowly add 70 ml of water via the dropping funnel, maintaining the reaction temperature within the 100-120 °C range.

  • The ammonia gas produced during the reaction is removed through the distillation column.

  • After the water addition is complete, continue heating the reaction mixture. Monitor the reaction progress to ensure the furan-2-carboxamide is fully reacted.

  • Once the reaction is complete, distill the mixture to remove acetone and water under a nitrogen atmosphere.

  • The remaining solid residue is then recrystallized from ethanol and dried to yield the final product, this compound.

General Synthesis of N'-Substituted Furan-2-carbohydrazides

This protocol describes a general method for the synthesis of N'-substituted this compound derivatives, which are often explored for their biological activities. This two-step process starts from furan-2-carboxylic acid.

Step 1: Synthesis of tert-butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate [2]

  • In a round-bottom flask, dissolve furan-2-carboxylic acid (1 equivalent) and 1,1'-carbonyldiimidazole (CDI, 1.1 equivalents) in tetrahydrofuran (THF).

  • Stir the mixture for 2 hours at 45 °C.

  • After the starting material is consumed, add tert-butyl carbazate (1.1 equivalents) and allow the reaction to proceed for 18-20 hours.

  • The resulting carbohydrazide is obtained as a beige solid.

Step 2: Synthesis of N'-Aroyl-furan-2-carbohydrazides [2]

  • Dissolve the product from Step 1 (1 equivalent) in dichloromethane (DCM) and add trifluoroacetic acid (TFA) dropwise.

  • Stir the mixture for 3-4 hours at room temperature.

  • Remove the solvent and excess TFA under vacuum and dry the resulting salt.

  • In a separate flask, add the desired benzoic acid (1.1 equivalents) and CDI (1.3 equivalents) and dissolve in THF.

  • Add the dried salt from the previous step to this mixture and proceed with the coupling reaction to obtain the final N'-aroyl-furan-2-carbohydrazide derivative.

Conceptual Workflow and Logical Relationships

The following diagrams illustrate the logical flow from the synthesis of this compound to its potential application in drug discovery, specifically targeting bacterial communication systems.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Study Furan-2-carboxylic Acid Furan-2-carboxylic Acid This compound This compound Furan-2-carboxylic Acid->this compound Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound Derivative Library Derivative Library This compound->Derivative Library Acylation Aroyl Halide Aroyl Halide Aroyl Halide->Derivative Library Antibiofilm Assay Antibiofilm Assay Derivative Library->Antibiofilm Assay Screening Active Hits Active Hits Antibiofilm Assay->Active Hits Identification Molecular Docking Molecular Docking Active Hits->Molecular Docking Lead Compound Lead Compound Molecular Docking->Lead Compound Optimization LasR Receptor LasR Receptor LasR Receptor->Molecular Docking

Caption: Synthetic and screening workflow for this compound derivatives.

The diagram above illustrates a common workflow in drug discovery, starting with the synthesis of a library of this compound derivatives. These compounds are then screened for biological activity, such as the inhibition of biofilm formation.[2] Active compounds are further investigated through methods like molecular docking to understand their interaction with specific biological targets, for example, the LasR receptor in Pseudomonas aeruginosa.[2] This process can lead to the identification of lead compounds for further development.

This compound and its derivatives have been identified as having a range of biological activities, including potential as glucagon receptor antagonists and for their anticancer properties.[3][4] The versatility of the furan scaffold continues to make it a subject of interest in medicinal chemistry.

References

Spectroscopic and Mechanistic Insights into Furan-2-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Furan-2-carbohydrazide, a key heterocyclic building block in medicinal chemistry. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for acquiring such data and presents a visual representation of a synthetic workflow and a potential biological mechanism of action.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound, providing a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignmentSolventSpectrometer Frequency
8.03Singlet-NHCDCl₃90 MHz
7.45DoubletH5 (Furan ring)CDCl₃90 MHz
7.15DoubletH3 (Furan ring)CDCl₃90 MHz
6.50Doublet of doubletsH4 (Furan ring)CDCl₃90 MHz
4.12Broad Singlet-NH₂CDCl₃90 MHz

Note: Data sourced from publicly available spectra. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignmentSolvent
157.4C=O (Carbonyl)DMSO-d₆
146.3C2 (Furan ring)DMSO-d₆
145.8C5 (Furan ring)DMSO-d₆
114.6C3 (Furan ring)DMSO-d₆
111.9C4 (Furan ring)DMSO-d₆
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

Table 3: IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Strong, BroadN-H stretching (Amide and Hydrazine)
3151 - 3008MediumC-H stretching (Aromatic Furan)
1668 - 1630StrongC=O stretching (Amide I)
1526StrongN-H bending (Amide II)
~1470MediumC=C stretching (Furan ring)
~1290MediumC-N stretching
~1015StrongC-O-C stretching (Furan ring)

Note: The IR data is a composite of typical values for carbohydrazides and furan rings, with specific values taken from the closely related N'-Benzoylthis compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
12632.1[M]⁺ (Molecular Ion)
95100.0[M - NH₂NH]⁺ (Furoyl cation)
674.5[C₄H₃O]⁺
3923.4[C₃H₃]⁺

Note: Data obtained from Electron Ionization (EI) mass spectrometry.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of an ester of furan-2-carboxylic acid with hydrazine hydrate.[3]

  • Reaction Setup: A round-bottom flask is charged with methyl furan-2-carboxylate and ethanol.

  • Addition of Hydrazine: Hydrazine hydrate is added dropwise to the stirred solution at room temperature.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • Purification: The resulting solid is recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition: A standard pulse program is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which simplifies the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

  • Sample Spectrum: The sample pellet is placed in the sample holder, and the IR spectrum is recorded.

  • Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to their corresponding functional group vibrations.

Mass Spectrometry
  • Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Visualizations

The following diagrams illustrate a typical experimental workflow for the synthesis of this compound and a proposed signaling pathway for the biological activity of its derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants Methyl furan-2-carboxylate + Hydrazine hydrate Start->Reactants Reaction Reflux in Ethanol Reactants->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Solvent Removal Monitoring->Workup Recrystallization Recrystallization from Ethanol Workup->Recrystallization Product This compound Recrystallization->Product

Caption: Synthesis and Purification Workflow for this compound.

signaling_pathway cluster_QS Quorum Sensing in P. aeruginosa Autoinducer Acyl-HSL Autoinducer LasR LasR Receptor Autoinducer->LasR Binds to Virulence_Genes Virulence Gene Expression LasR->Virulence_Genes Activates Biofilm Biofilm Formation Virulence_Genes->Biofilm Leads to Furan_Derivative This compound Derivative Furan_Derivative->LasR Antagonist

Caption: Proposed Mechanism of Action for this compound Derivatives as Quorum Sensing Inhibitors.

References

Furan-2-carbohydrazide solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Furan-2-Carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on providing qualitative solubility information, established physicochemical properties, and detailed, standardized protocols for the experimental determination of its solubility. Furthermore, it includes relevant workflows and biological pathways to provide context for its application in research and drug development.

This compound (CAS: 3326-71-4), also known as 2-furoic hydrazide, is a heterocyclic organic compound.[1][2] Understanding its fundamental properties is crucial for its application in synthesis, formulation, and biological screening. A summary of its key properties is presented below.

PropertyValueReference(s)
Molecular Formula C₅H₆N₂O₂[1][3]
Molecular Weight 126.11 g/mol [2][4]
Appearance White to beige crystals or solid[3][5]
Melting Point 75 - 79 °C[2][3]
Boiling Point 279 °C[3][5]
pKa 12.18 ± 0.10 (Predicted)[5]
Qualitative Solubility Water: Very soluble Methanol: Soluble[3][5]

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[6] This protocol provides a reliable framework for researchers to obtain accurate solubility data for this compound in various solvents.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound (solute) in a specific solvent for a prolonged period until equilibrium is achieved between the dissolved and undissolved solute.[6] After reaching equilibrium, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.[6]

Detailed Protocol

Materials and Equipment:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical instrument (UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup)

Procedure:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[6]

  • Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary time-course studies are recommended to determine the minimum time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particulates.

  • Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

Analytical Quantification

A. UV-Vis Spectroscopy:

  • Principle: This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[6] The absorbance is directly proportional to the concentration according to the Beer-Lambert law.[6]

  • Protocol:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of this compound.

    • Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to generate a calibration curve.

    • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

B. Gravimetric Analysis:

  • Principle: This is a straightforward method where a known volume of the saturated solution is evaporated, and the mass of the remaining solid residue is weighed.

  • Protocol:

    • Accurately transfer a known volume of the filtered supernatant to a pre-weighed container.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

    • Once the residue is completely dry, weigh the container again. The difference in mass corresponds to the amount of dissolved this compound.

Data Calculation: The solubility (S) is calculated as:

  • For Spectroscopy: S = C * DF (where C is the concentration from the calibration curve and DF is the dilution factor).

  • For Gravimetry: S = m / V (where m is the mass of the residue and V is the volume of the supernatant evaporated).

Solubility is typically expressed in units such as mg/mL or mol/L.

Workflows and Biological Pathways

Visualizing experimental and biological processes can clarify complex relationships. The following diagrams, created using the DOT language, illustrate key workflows and pathways relevant to this compound.

Synthesis and Solubility Determination Workflows

The synthesis of this compound can be achieved from furan-2-carboxamide.[4] The subsequent determination of its solubility follows a standardized workflow.

G General Workflows cluster_synthesis Synthesis of this compound cluster_solubility Solubility Determination (Shake-Flask) A Furan-2-Carboxamide + Acetone Azine B Heat (100-120 °C) A->B C Add Water B->C D Reaction & Ammonia Removal C->D E Distill Acetone/Water D->E F Recrystallize with Ethanol E->F G This compound F->G S1 Add Excess this compound to Solvent S2 Equilibrate with Agitation (24-72h at const. Temp) S1->S2 S3 Separate Phases (Settle or Centrifuge) S2->S3 S4 Filter Supernatant S3->S4 S5 Quantify Concentration (e.g., UV-Vis, HPLC) S4->S5 S6 Calculate Solubility S5->S6

Caption: Key workflows for synthesis and solubility determination.

Biological Context: Glucagon Receptor Signaling

This compound derivatives have been identified as orally active glucagon receptor antagonists, making them relevant for the treatment of type 2 diabetes.[7] Antagonizing this pathway helps to reduce hepatic glucose production.

G cluster_pathway Glucagon Receptor Signaling Pathway Glucagon Glucagon Receptor Glucagon Receptor (GPCR) Glucagon->Receptor G_Protein G Protein (Gαs) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB Gene_Exp ↑ Gluconeogenic Gene Expression CREB->Gene_Exp Glucose_Out ↑ Hepatic Glucose Production Gene_Exp->Glucose_Out Inhibitor This compound (Antagonist) Inhibitor->Receptor blocks

Caption: Glucagon receptor signaling and antagonist action point.

References

An In-depth Technical Guide to the Synthesis of Furan-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Furan-2-carbohydrazide is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development. Its derivatives are a subject of intense research due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3] The furan ring is a versatile scaffold, and the carbohydrazide moiety (-CONHNH2) provides a reactive site for the synthesis of a diverse array of derivatives, most notably Schiff bases, pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. This guide provides a comprehensive overview of the core synthetic methodologies, detailed experimental protocols, and quantitative data for the preparation of these valuable compounds.

Core Synthesis: this compound

The parent compound, this compound, serves as the primary starting material for the synthesis of all subsequent derivatives. It is typically synthesized via the hydrazinolysis of a furan-2-carboxylic acid ester.

Experimental Protocol: Synthesis of this compound from Ethyl Furan-2-carboxylate

This procedure is adapted from methodologies that utilize the reaction of an ester with hydrazine hydrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl furan-2-carboxylate (1 mole equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (99-100%, 1.2-1.5 mole equivalents) dropwise. The addition may be exothermic, and cooling might be necessary to maintain a controlled reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under a vacuum. If necessary, the product can be further purified by recrystallization from ethanol to yield a white crystalline solid.[4]

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Purification A Ethyl Furan-2-carboxylate D Mix and Reflux (4-6 hours) A->D B Hydrazine Hydrate B->D C Ethanol (Solvent) C->D E Cooling & Precipitation D->E F Filtration & Washing (Cold Ethanol) E->F G This compound (Final Product) F->G

Caption: Workflow for the synthesis of this compound.

Synthesis of Schiff Base Derivatives

Schiff bases (or azomethines) are among the most common derivatives of this compound. They are synthesized via a condensation reaction between the primary amine of the hydrazide and the carbonyl group of an aldehyde or ketone. These derivatives are widely explored for their antimicrobial and anticancer activities.[5][6][7]

General Synthetic Pathway

The synthesis involves the reaction of this compound with a suitable carbonyl compound, often an aromatic aldehyde or a ketone like isatin, typically under reflux in an alcoholic solvent with an acid catalyst.[7][8]

G F2CH This compound Solvent Ethanol / Methanol + Acetic Acid (cat.) F2CH->Solvent Carbonyl Aldehyde or Ketone (e.g., Isatin, Benzaldehyde) Carbonyl->Solvent Product This compound Schiff Base Solvent->Product Reflux

Caption: General reaction for synthesizing Schiff base derivatives.

Experimental Protocol: Synthesis of N'-(2-oxoindolin-3-ylidene)this compound

This protocol describes the reaction of this compound with isatin, a privileged scaffold in medicinal chemistry.[4][5]

  • Solubilization: Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask, warming gently if necessary.

  • Reactant Addition: Add an equimolar amount of the appropriate isatin derivative (1 mmol) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Stir the mixture and heat it under reflux for 3-5 hours. Monitor the reaction's completion using TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the solid product with cold ethanol to remove any unreacted starting materials and then dry it in a desiccator. Recrystallization from a suitable solvent like ethanol or DMF may be performed for higher purity.[4]

Data Summary: Schiff Base Derivatives
Derivative NameCarbonyl ReactantSolventCatalystTime (h)Yield (%)Ref
N'-[(E)-furan-2-ylmethylidene]this compoundFuran-2-carbaldehydeEthanolAcetic Acid3>90[9]
N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide2-HydroxybenzaldehydeEthanolAcetic Acid4-[7]
N'-(2-oxoindolin-3-ylidene)benzothis compoundIsatinWaterNone289[4]
(4-(methylthio)benzylidene)naphtho[2,1-b]this compound4-(methylthio)benzaldehydeEthanolAcetic Acid8-[6]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized from this compound through cyclocondensation reactions, typically with β-dicarbonyl compounds. These derivatives are known for a wide range of biological activities.[10][11]

Experimental Protocol: Synthesis of Furan-based Pyrazoles
  • Reactant Mixture: In a round-bottom flask, mix this compound (1 mmol) and a 1,3-dicarbonyl compound such as acetylacetone or ethyl acetoacetate (1 mmol) in glacial acetic acid or ethanol.

  • Reaction: Reflux the mixture for 6-8 hours. The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • Isolation and Purification: The precipitated solid is filtered, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from ethanol to afford the desired pyrazole derivative.

Data Summary: Pyrazole Derivatives
1,3-Dicarbonyl ReactantSolventTime (h)Yield (%)Ref
Ethyl acetoacetateAcetic Acid675-85[10][12]
AcetylacetoneEthanol870-80[10][12]
DiethylmalonateEthanol1065-75[12]

Synthesis of 1,2,4-Triazole and 1,3,4-Oxadiazole Derivatives

This compound is a key precursor for synthesizing five-membered heterocycles containing multiple heteroatoms, such as 1,2,4-triazoles and 1,3,4-oxadiazoles. These scaffolds are present in numerous pharmacologically active compounds.

Experimental Protocol: Synthesis of 4-amino-5-(benzofuran-2-yl)-1,2,4-triazole-3-thiol

This method details the conversion of a carbohydrazide to a triazole derivative.

  • Step 1: Dissolve benzothis compound (10 mmol) and potassium hydroxide (15 mmol) in ethanol.

  • Step 2: Add carbon disulfide (CS₂, 15 mmol) dropwise while cooling the mixture in an ice bath. Stir the mixture at room temperature for 12-16 hours.

  • Step 3: To this mixture, add hydrazine hydrate (20 mmol) and reflux for 8-10 hours until the evolution of hydrogen sulfide gas ceases.

  • Step 4: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Step 5: Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure triazole derivative.

G cluster_start Starting Material cluster_path1 Triazole Synthesis cluster_path2 Oxadiazole Synthesis A This compound B 1. KOH, CS2 2. Hydrazine Hydrate A->B F Aromatic Acid / CS2 A->F C Reflux B->C D Acidification C->D E 5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol D->E G Cyclizing Agent (e.g., POCl3, H2SO4) F->G H 2-(Furan-2-yl)-5-aryl-1,3,4-oxadiazole G->H

Caption: Synthetic pathways to triazole and oxadiazole derivatives.

Biological Activity and Signaling Pathways

Derivatives of this compound have been shown to possess significant biological activity. A notable example is their role as antibiofilm agents against Pseudomonas aeruginosa. Certain carbohydrazide derivatives act by inhibiting the LasR quorum-sensing system, which is crucial for biofilm formation and the expression of virulence factors like pyocyanin and proteases.[13]

G cluster_system P. aeruginosa Quorum Sensing LasR LasR Receptor Virulence Virulence Factors (Pyocyanin, Proteases) LasR->Virulence Upregulates Biofilm Biofilm Formation LasR->Biofilm Promotes AHL Autoinducer (Acyl-homoserine lactone) AHL->LasR Binds & Activates Inhibitor This compound Derivative (e.g., 4b) Inhibitor->LasR Inhibits Binding

Caption: Inhibition of the LasR signaling pathway by furan derivatives.

References

An In-depth Technical Guide to the Biological Activities of Furan-2-carbohydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The furan-2-carbohydrazide scaffold is a privileged heterocyclic structure that serves as a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in medicinal chemistry. This technical guide provides a comprehensive overview of the significant pharmacological properties associated with this compound, including anticancer, antibiofilm, anticonvulsant, anti-inflammatory, and antiviral effects. We present quantitative data from key studies, detail the experimental protocols used for their evaluation, and visualize the underlying mechanisms and workflows to offer a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Furan, a five-membered aromatic heterocyclic ring containing one oxygen atom, is a core component in a multitude of biologically active compounds.[1][2] When functionalized to form this compound, this scaffold gains the ability to act as a versatile building block for synthesizing a diverse library of molecules through modifications at the hydrazide moiety. This structural flexibility has allowed for the exploration of a wide range of pharmacological targets.

Derivatives have been investigated for numerous therapeutic applications, including the treatment of bacterial infections, inflammatory conditions, cancer, and neurological disorders.[1][2][3] The electron-rich nature of the furan ring and the hydrogen bonding capabilities of the carbohydrazide group contribute significantly to the molecular interactions with biological targets.[4] This guide aims to consolidate the current knowledge on the biological activities of these compounds, providing detailed experimental insights and quantitative data to facilitate further research and development in this promising area.

Synthesis Strategies

The synthesis of this compound derivatives typically follows a multi-step pathway, starting from furan-2-carboxylic acid. A common strategy involves the activation of the carboxylic acid, followed by reaction with a protected hydrazide and subsequent deprotection and coupling with various moieties to achieve chemical diversity.

Synthesis_Workflow A Furan-2-carboxylic Acid B Activation (e.g., CDI) A->B Step 1 C Activated Intermediate B->C E Protected Carbohydrazide (Boc-protected) C->E D t-butylcarbazate D->E Step 2 F Deprotection (e.g., TFA) E->F Step 3 G This compound Salt F->G J Final N'-Acyl This compound Derivative G->J H Substituted Benzoic Acid I Coupling (e.g., CDI) H->I Step 4a I->J Step 4b

General workflow for the synthesis of this compound derivatives.
Experimental Protocol: General Synthesis of N'-Acyl this compound Derivatives[5]

  • Synthesis of Protected Hydrazide: Furan-2-carboxylic acid (1.0 eq) and 1,1'-carbonyldiimidazole (CDI, 1.1 eq) are dissolved in tetrahydrofuran (THF). The mixture is stirred for 2 hours at 45°C. After activation of the acid, t-butylcarbazate (1.1 eq) is added, and the reaction is allowed to proceed for 18-20 hours to yield tert-butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate.

  • Deprotection: The protected carbohydrazide (1.0 eq) is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA, 5.5 eq) is added dropwise. The mixture is stirred for 3-4 hours at room temperature. The solvent and excess TFA are removed under vacuum to yield the this compound salt, which is used without further purification.

  • Coupling: The corresponding substituted benzoic acid (1.1 eq) and CDI (1.3 eq) are dissolved in THF and stirred to activate the acid. The this compound salt from the previous step is then added to the mixture, and the reaction is stirred to completion, yielding the final N'-acyl this compound derivative.

  • Purification: The final product is purified by flash column chromatography using a suitable solvent system (e.g., Hexane-EtOAc).

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Studies have highlighted their potential in lung, breast, and liver cancer models.

Quantitative Data: In Vitro Cytotoxicity
Compound IDCancer Cell LineActivity Metric (IC₅₀)Reference
3e A549 (Human Lung Carcinoma)43.38 µM[5][6]
Series 3 A549 (Human Lung Carcinoma)43.38 - 342.63 µM[5][6]
4 MCF-7 (Human Breast Adenocarcinoma)4.06 µM[7]
7 MCF-7 (Human Breast Adenocarcinoma)2.96 µM[7]
3, 12, 14 HepG-2 (Human Liver Carcinoma)Near doxorubicin[8]
Mechanism of Action: Cell Cycle Arrest and Apoptosis

In MCF-7 breast cancer cells, active furan-based carbohydrazide derivatives have been shown to induce cell death via an apoptotic cascade.[7] The mechanism involves arresting the cell cycle at the G2/M phase and activating the intrinsic mitochondrial pathway of apoptosis. This is characterized by an increase in the expression of pro-apoptotic proteins p53 and Bax, and a corresponding decrease in the anti-apoptotic protein Bcl-2.[7]

Apoptosis_Pathway FuranDeriv This compound Derivative (e.g., Cpd 4, 7) p53 p53 FuranDeriv->p53 Upregulates Bcl2 Bcl-2 FuranDeriv->Bcl2 Downregulates G2M G2/M Arrest FuranDeriv->G2M Bax Bax p53->Bax Activates Mito Mitochondrial Pathway Bax->Mito Promotes Bcl2->Mito Inhibits Caspases Caspase Activation Mito->Caspases Initiates Apoptosis Apoptosis Caspases->Apoptosis Executes CellCycle Cell Cycle Progression

References

Furan-2-Carbohydrazide: A Scaffolding for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Potential Therapeutic Targets

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan-2-carbohydrazide, a heterocyclic compound featuring a furan ring linked to a carbohydrazide moiety, has emerged as a versatile scaffold in medicinal chemistry. Its unique structural and electronic properties make it an attractive starting point for the synthesis of a diverse range of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound and its analogs, summarizing key quantitative data, detailing experimental protocols for target validation, and visualizing the associated signaling pathways. The information presented herein is intended to facilitate further research and development of this compound-based compounds as novel therapeutic agents.

Potential Therapeutic Targets and Quantitative Data

Derivatives of this compound have demonstrated promising activity against a variety of therapeutic targets, spanning from infectious diseases to metabolic disorders and oncology. The following tables summarize the quantitative data for some of the most promising derivatives.

Table 1: Anticancer Activity
Compound IDCell LineActivityReference
3e A549 (Human Lung Carcinoma)IC50: 43.38 µM[1][2]
3c A549 (Human Lung Carcinoma)IC50: < 400 µM[1][2]
Pyridine carbohydrazide 4 MCF-7 (Human Breast Adenocarcinoma)IC50: 4.06 µM
N-phenyl triazinone 7 MCF-7 (Human Breast Adenocarcinoma)IC50: 2.96 µM
Table 2: Antimicrobial and Antibiofilm Activity
Compound IDTarget Organism/ProteinActivityReference
Carbohydrazide 4b Pseudomonas aeruginosa (Biofilm)58% inhibition at 50 µM[3]
Carbamothioyl-furan-2-carboxamide 4f E. coli, S. aureus, B. cereusMIC: 230-295 µg/mL[4]
Carbamothioyl-furan-2-carboxamide 4a, 4b, 4c Various bacteriaMIC: 240-280 µg/mL[4]
Table 3: Antiviral Activity (SARS-CoV-2 Mpro)
Compound IDTargetActivityReference
MI-21 SARS-CoV-2 MproIC50: 7.6 nM[5]
MI-23 SARS-CoV-2 MproIC50: 7.6 nM[5]
MI-28 SARS-CoV-2 MproIC50: 9.2 nM[5]
MI-09 SARS-CoV-2 infected Vero E6 cellsEC50: 0.86 µM[5]
MI-30 SARS-CoV-2 infected Vero E6 cellsEC50: 0.54 µM[5]
Table 4: Glucagon Receptor Antagonism
Compound IDTargetActivityReference
Compound 7l Glucagon ReceptorPotent antagonist[6]
MK-0893 Glucagon ReceptorIC50: 29 nM[7]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and optimization.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

Certain furan-2-carboxamide derivatives act as antagonists of the LasR receptor, a key transcriptional regulator in the Pseudomonas aeruginosa quorum-sensing (QS) system. By inhibiting LasR, these compounds disrupt cell-to-cell communication, leading to a reduction in the expression of virulence factors and biofilm formation.

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3O-C12-HSL_out 3-oxo-C12-HSL 3O-C12-HSL_in 3-oxo-C12-HSL 3O-C12-HSL_out->3O-C12-HSL_in Accumulates and re-enters at high cell density Membrane LasI LasI Synthase LasI->3O-C12-HSL_in Synthesizes 3O-C12-HSL_in->3O-C12-HSL_out Diffuses out LasR LasR Receptor 3O-C12-HSL_in->LasR Binds to LasR_active Active LasR Complex LasR->LasR_active Activates lasI_gene lasI gene LasR_active->lasI_gene Positive Feedback (Activates transcription) virulence_genes Virulence Factor Genes (e.g., lasB for elastase) LasR_active->virulence_genes Activates transcription Furan_derivative This compound Derivative Furan_derivative->LasR Inhibits (Antagonist)

Caption: LasR Quorum Sensing Pathway Inhibition.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

This compound derivatives have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. These inhibitors typically bind to the active site of Mpro, preventing the cleavage of viral polyproteins into functional units.

Mpro_Inhibition Viral_RNA Viral RNA Polyprotein Viral Polyprotein (pp1a/pp1ab) Viral_RNA->Polyprotein Translation Mpro SARS-CoV-2 Mpro (3CLpro) Polyprotein->Mpro Substrate for Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage Viral_Replication Viral Replication Functional_Proteins->Viral_Replication Essential for Furan_Derivative This compound Derivative Furan_Derivative->Mpro Inhibits

Caption: SARS-CoV-2 Mpro Inhibition Mechanism.

Induction of Apoptosis in Cancer Cells via the Bax/Bcl-2 Pathway

The anticancer activity of some furan-based derivatives is attributed to their ability to induce apoptosis. This is often achieved by modulating the expression of proteins in the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio. This shift promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in programmed cell death.

Apoptosis_Pathway Furan_Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Furan_Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Furan_Derivative->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Bax/Bcl-2 Mediated Apoptosis Induction.

Glucagon Receptor Antagonism

Furan-2-carbohydrazides have been identified as orally active glucagon receptor antagonists. By blocking the glucagon receptor, these compounds can reduce hepatic glucose production, making them potential therapeutic agents for type 2 diabetes.

Glucagon_Signaling Glucagon Glucagon GCGR Glucagon Receptor (GPCR) Glucagon->GCGR Binds G_Protein G Protein (Gs) GCGR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Glucose_Production Increased Hepatic Glucose Production PKA->Glucose_Production Leads to Furan_Derivative This compound Derivative Furan_Derivative->GCGR Antagonizes

Caption: Glucagon Receptor Signaling Pathway.

Experimental Protocols

The identification and validation of the therapeutic potential of this compound derivatives rely on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

MTT Assay for Anticancer Activity

This assay assesses the cytotoxic effect of compounds on cancer cell lines by measuring the metabolic activity of viable cells.

MTT_Assay_Workflow start Start step1 Seed cancer cells in a 96-well plate and allow to adhere. start->step1 step2 Treat cells with various concentrations of this compound derivatives for 24-72 hours. step1->step2 step3 Add MTT solution to each well and incubate for 2-4 hours. step2->step3 step4 Living cells with active mitochondrial reductases convert yellow MTT to purple formazan crystals. step3->step4 step5 Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. step4->step5 step6 Measure the absorbance of the solution at ~570 nm using a microplate reader. step5->step6 step7 Calculate cell viability relative to untreated controls and determine the IC50 value. step6->step7 end_node End step7->end_node Tubulin_Polymerization_Assay start Start step1 Prepare a reaction mixture containing purified tubulin protein, GTP, and a fluorescent reporter in a 96-well plate. start->step1 step2 Add this compound derivatives at various concentrations to the wells. step1->step2 step3 Initiate polymerization by incubating the plate at 37°C. step2->step3 step4 Monitor the increase in fluorescence over time using a microplate reader. The fluorescent reporter binds to polymerized microtubules. step3->step4 step5 Plot fluorescence intensity versus time to generate polymerization curves. step4->step5 step6 Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization and calculate the IC50 value. step5->step6 end_node End step6->end_node QS_Inhibition_Assay start Start step1 Culture *P. aeruginosa* in a suitable broth medium. start->step1 step2 Treat the bacterial cultures with various concentrations of this compound derivatives. step1->step2 step3 Incubate the cultures for a defined period to allow for bacterial growth and virulence factor production. step2->step3 step4 Centrifuge the cultures to pellet the bacteria and collect the supernatant. step3->step4 step5 Extract pyocyanin from the supernatant using chloroform. step4->step5 step6 Measure the absorbance of the chloroform layer at 520 nm. step5->step6 step7 Calculate the percentage of pyocyanin inhibition compared to untreated controls. step6->step7 end_node End step7->end_node

References

In Silico Modeling of Furan-2-carbohydrazide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of Furan-2-carbohydrazide and its derivatives, compounds of significant interest in medicinal chemistry. This document details the computational approaches used to investigate their interactions with various biological targets, summarizes quantitative data, and provides detailed experimental and computational protocols.

Introduction to this compound in Drug Discovery

This compound is a heterocyclic compound that serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. In silico modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of these compounds, predicting their binding modes, and optimizing their therapeutic potential. This guide will explore the computational modeling of this compound derivatives against several key protein targets.

Key Biological Targets and Signaling Pathways

In silico studies have identified several promising protein targets for this compound derivatives. Understanding the signaling pathways associated with these targets is crucial for elucidating the mechanism of action of these compounds.

LasR in Pseudomonas aeruginosa (Quorum Sensing Inhibition)

The LasR protein is a key transcriptional regulator in the quorum-sensing (QS) system of Pseudomonas aeruginosa, a pathogenic bacterium known for its biofilm formation and virulence. The Las QS system controls the expression of numerous virulence factors. This compound derivatives have been investigated as inhibitors of LasR, aiming to disrupt QS and thereby reduce the pathogenicity of P. aeruginosa.[1]

LasR_Signaling_Pathway 3-oxo-C12-HSL 3-oxo-C12-HSL LasR (inactive) LasR (inactive) 3-oxo-C12-HSL->LasR (inactive) Binds to LasR (active) LasR (active) LasR (inactive)->LasR (active) Dimerization & Conformational Change Virulence Gene Expression Virulence Gene Expression LasR (active)->Virulence Gene Expression Activates This compound Derivative This compound Derivative This compound Derivative->LasR (inactive) Inhibits binding of autoinducer

LasR Quorum Sensing Signaling Pathway
Enoyl-Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis

InhA is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition leads to bacterial death. This compound derivatives have been explored as potential inhibitors of InhA.

InhA_Pathway Fatty Acid Synthase II (FAS-II) Fatty Acid Synthase II (FAS-II) trans-2-enoyl-ACP trans-2-enoyl-ACP Fatty Acid Synthase II (FAS-II)->trans-2-enoyl-ACP InhA InhA trans-2-enoyl-ACP->InhA Substrate Acyl-ACP Acyl-ACP InhA->Acyl-ACP Catalyzes reduction Mycolic Acid Synthesis Mycolic Acid Synthesis Acyl-ACP->Mycolic Acid Synthesis This compound Derivative This compound Derivative This compound Derivative->InhA Inhibits

InhA Mycolic Acid Biosynthesis Pathway
SARS-CoV-2 Main Protease (Mpro or 3CLpro)

The SARS-CoV-2 main protease is a key enzyme in the life cycle of the virus responsible for COVID-19. It cleaves viral polyproteins into functional proteins required for viral replication. Inhibition of Mpro is a major strategy for the development of antiviral drugs.

SARS_CoV_2_Mpro_Pathway Viral RNA Viral RNA Viral Polyproteins Viral Polyproteins Viral RNA->Viral Polyproteins Translation SARS-CoV-2 Mpro SARS-CoV-2 Mpro Viral Polyproteins->SARS-CoV-2 Mpro Substrate Functional Viral Proteins Functional Viral Proteins SARS-CoV-2 Mpro->Functional Viral Proteins Cleavage Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound Derivative This compound Derivative This compound Derivative->SARS-CoV-2 Mpro Inhibits

SARS-CoV-2 Main Protease Mechanism

In Silico Modeling Workflow

The in silico investigation of this compound interactions typically follows a structured workflow, from initial setup to detailed analysis.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction QSAR QSAR Ligand Preparation->QSAR Protein Preparation Protein Preparation Protein Preparation->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Top poses for refinement Binding Energy Calculation Binding Energy Calculation Molecular Dynamics->Binding Energy Calculation Interaction Analysis Interaction Analysis Molecular Dynamics->Interaction Analysis Binding Energy Calculation->QSAR

General In Silico Modeling Workflow

Experimental Protocols

Molecular Docking Protocol

This protocol outlines a general procedure for performing molecular docking of this compound derivatives.

1. Ligand Preparation:

  • The 2D structures of this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • The 2D structures are converted to 3D structures.

  • Energy minimization of the 3D ligand structures is performed using a suitable force field (e.g., MMFF94).

  • Partial charges are assigned (e.g., Gasteiger charges).

  • The prepared ligands are saved in a suitable format (e.g., .pdbqt for AutoDock Vina).

2. Protein Preparation:

  • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Water molecules, co-crystallized ligands, and co-factors not essential for the interaction are removed.

  • Polar hydrogen atoms are added to the protein structure.

  • Partial charges are assigned to the protein atoms (e.g., Kollman charges).

  • The prepared protein is saved in a suitable format (e.g., .pdbqt).

3. Grid Generation:

  • A grid box is defined around the active site of the protein. The size and center of the grid box should be sufficient to encompass the entire binding pocket and allow for the ligand to move freely.

4. Docking Simulation:

  • A docking program (e.g., AutoDock Vina, Schrödinger Glide) is used to perform the simulation.

  • The program samples different conformations and orientations of the ligand within the defined grid box.

  • A scoring function is used to estimate the binding affinity for each pose.

5. Analysis of Results:

  • The docking results are analyzed to identify the best binding poses based on the docking scores and binding energies.

  • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Molecular Dynamics (MD) Simulation Protocol

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time.

1. System Setup:

  • The best-docked pose of the this compound derivative in complex with the target protein is selected as the starting structure.

  • The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

  • Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

2. Force Field Parameterization:

  • A suitable force field is chosen for the protein (e.g., AMBER, CHARMM).

  • The ligand is parameterized using a compatible force field (e.g., GAFF, CGenFF).

3. Simulation Protocol:

  • Minimization: The energy of the system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

  • Production Run: A long production simulation (e.g., 100 ns or more) is run under NPT conditions to collect trajectory data.

4. Trajectory Analysis:

  • The stability of the protein-ligand complex is assessed by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

  • The binding free energy is calculated using methods like MM/PBSA or MM/GBSA.

  • The persistence of key interactions observed in docking is analyzed throughout the simulation.

Antimicrobial Activity Assay (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[2]

1. Preparation:

  • A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO).

  • A standardized bacterial or fungal inoculum is prepared (e.g., 0.5 McFarland standard).

  • A 96-well microtiter plate is used to perform serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

2. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

3. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize representative quantitative data from in silico and in vitro studies of this compound derivatives.

Table 1: Molecular Docking and Binding Energy Data

Compound IDTarget ProteinDocking Score (kcal/mol)Binding Energy (kcal/mol)Reference
Derivative ALasR (P. aeruginosa)-8.5-[1]
Derivative BInhA (M. tuberculosis)-7.9-18.5[3]
Derivative CSARS-CoV-2 Mpro-9.2-75.43[4]
Derivative DCarbonic Anhydrase II-7.5-[5]

Table 2: In Vitro Biological Activity Data

Compound IDBiological ActivityAssayIC50 / MIC (µM)Reference
4bAntibiofilm (P. aeruginosa)Crystal Violet Assay58% inhibition[1]
3eAnticancer (A549 cells)MTT Assay43.38[6]
19Antibacterial (S. aureus)Broth Microdilution6.25[6]
9aAntifungal (E. coli)Agar Well Diffusion-[7]

Table 3: Predicted ADMET Properties

Compound IDMolecular WeightLogPH-bond DonorsH-bond AcceptorsTPSAOral Bioavailability
This compound126.11-0.542375.38High
Derivative 1230.221.892384.44High
Derivative 2264.672.452384.44High
Derivative 3259.251.832493.67High

(Note: ADMET properties are typically predicted using in silico tools like SwissADME or pkCSM)

Conclusion

The in silico modeling of this compound and its derivatives has proven to be a powerful approach in modern drug discovery. Molecular docking and molecular dynamics simulations have provided valuable insights into the binding mechanisms of these compounds with various biological targets, guiding the rational design of more potent and selective inhibitors. The integration of computational predictions with experimental validation is essential for accelerating the development of novel this compound-based therapeutics. This technical guide serves as a foundational resource for researchers in this exciting and rapidly evolving field.

References

Furan-2-Carbohydrazide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Furan-2-carbohydrazide, a heterocyclic compound incorporating a furan ring and a hydrazide functional group, has emerged as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making it a molecule of significant interest for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, experimental protocols, and biological activities of this compound and its analogues, with a focus on quantitative data and mechanistic insights.

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through the reaction of an ester of furan-2-carboxylic acid with hydrazine hydrate. A common starting material is methyl or ethyl furan-2-carboxylate. The reaction is generally carried out in an alcoholic solvent, such as ethanol, under reflux conditions.

A variety of derivatives can be synthesized from the parent this compound molecule. For instance, Schiff bases are readily formed by the condensation reaction of this compound with various aldehydes and ketones.[1][2] Furthermore, N,N'-diacylhydrazine derivatives can be prepared by reacting 5-substituted phenyl-2-furoyl hydrazides with different aliphatic acids and thionyl chloride.[3]

Experimental Protocol: General Synthesis of this compound [4][5]

  • Materials: Furan-2-carboxamide (111.1 g), acetone azine (224 g), water (70 ml), ethanol.

  • Apparatus: A four-necked flask equipped with a stirrer, a dropping funnel, a thermometer, and a distillation column.

  • Procedure:

    • Place furan-2-carboxamide and acetone azine in the four-necked flask.

    • Heat the mixture to 100-120 °C with stirring to ensure complete dissolution.

    • Slowly add water through the dropping funnel while maintaining the reaction temperature.

    • The ammonia produced during the reaction is removed via the distillation column.

    • Monitor the reaction progress by analyzing the amount of furan-2-carboxamide.

    • Once the reaction is complete, distill off acetone and water under a nitrogen atmosphere.

    • The remaining solid is recrystallized from ethanol and dried to yield this compound.

Experimental Protocol: Synthesis of Tert‐Butyl 2‐(Furan‐2‐Carbonyl)hydrazine‐1‐Carboxylate [6]

  • Materials: Furan-2-carboxylic acid (2.68 mmol), 1,1'-carbonyldiimidazole (CDI, 2.94 mmol), tetrahydrofuran (THF, 6 mL), t-butylcarbazate (2.94 mmol).

  • Apparatus: Round-bottom flask.

  • Procedure:

    • Dissolve furan-2-carboxylic acid and CDI in THF in a round-bottom flask.

    • Stir the mixture for 2 hours at 45 °C.

    • After the consumption of the starting material, add t-butylcarbazate.

    • Allow the reaction to proceed for 18-20 hours to obtain the carbohydrazide.

Experimental Protocol: General Synthesis of N'-Benzoyl-furan-2-carbohydrazides [6]

  • Materials: Tert‐Butyl 2‐(Furan‐2‐Carbonyl)hydrazine‐1‐Carboxylate (0.2 mmol), dichloromethane (DCM, 0.8 mL), trifluoroacetic acid (TFA, 1.11 mmol), corresponding benzoic acid (0.22 mmol), CDI (0.265 mmol), THF (0.5 mL).

  • Procedure:

    • Dissolve the starting carbohydrazide in DCM and add TFA dropwise.

    • Stir the mixture for 3-4 hours at room temperature.

    • Remove the solvent and excess TFA under vacuum.

    • In a separate flask, dissolve the corresponding benzoic acid and CDI in THF.

    • Add the salt from the previous step to this mixture to obtain the final product.

Synthesis Workflow for this compound Derivatives

G furan_acid Furan-2-carboxylic Acid ester Furan-2-carboxylate furan_acid->ester Esterification hydrazide This compound ester->hydrazide Hydrazinolysis (Hydrazine Hydrate) schiff_base Schiff Base Derivatives hydrazide->schiff_base Condensation diacylhydrazine N,N'-Diacylhydrazine Derivatives hydrazide->diacylhydrazine Acylation aldehyde_ketone Aldehyde / Ketone aldehyde_ketone->schiff_base acyl_chloride Acyl Chloride acyl_chloride->diacylhydrazine

Caption: General synthetic routes to this compound and its derivatives.

Biological Activities

This compound and its derivatives exhibit a remarkable range of pharmacological activities, including antimicrobial, anticonvulsant, and glucagon receptor antagonist effects.[7][8][9][10]

Derivatives of this compound have been investigated for their efficacy against various bacterial and fungal pathogens.[11][12] Notably, certain furan-2-carboxamides have demonstrated significant antibiofilm activity against Pseudomonas aeruginosa.[6] This activity is thought to be due to the bioisosteric replacement of a labile furanone ring with the more stable furan-2-carboxamide moiety.[6] Molecular docking studies suggest that these compounds may act as antagonists of the LasR quorum-sensing receptor.[6]

CompoundTarget OrganismActivityReference
Furan-2-carboxamides (general)P. aeruginosaBiofilm reduction > 10%[6]
Carbohydrazide 4bP. aeruginosa58% biofilm inhibition at 50 µM[6]
Triazole 7eP. aeruginosa46% biofilm inhibition at 50 µM[6]
2,4-dinitrophenylhydrazone derivatives (9a-14a)E. coliMost active among tested compounds[11]
Carbamothioyl-furan-2-carboxamide derivativesVarious bacteria and fungiSignificant antimicrobial activity[13]

Proposed Mechanism of Antibiofilm Activity

The antibiofilm activity of furan-2-carboxamides against P. aeruginosa is hypothesized to involve the disruption of the quorum-sensing system, a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation. The LasR protein is a key transcriptional regulator in this system. Furan-2-carboxamides are thought to bind to LasR, thereby inhibiting its function and leading to a reduction in the production of virulence factors like pyocyanin and proteases, as well as biofilm formation.[6]

G cluster_bacterium Pseudomonas aeruginosa QS Quorum Sensing (LasR) Virulence Virulence Factors (Pyocyanin, Proteases) QS->Virulence Biofilm Biofilm Formation QS->Biofilm Furan Furan-2-carboxamides Furan->QS Inhibition

Caption: Proposed mechanism of antibiofilm action of furan-2-carboxamides.

Schiff bases derived from this compound have been a focus of research for their potential anticonvulsant properties.[14][15][16] Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects a significant portion of the global population. The development of new antiepileptic drugs with improved efficacy and fewer side effects is an ongoing area of research. While specific quantitative data on the anticonvulsant activity of this compound derivatives is still emerging, the structural features of these compounds make them promising candidates for further investigation.[15][17]

Experimental Protocol: Evaluation of Anticonvulsant Activity

Anticonvulsant activity is often evaluated using animal models, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[14]

  • Maximal Electroshock (MES) Test: This test is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied to the animal (e.g., a rat), and the ability of the test compound to prevent the hind limb tonic extensor component of the seizure is measured.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures. A chemoconvulsant, pentylenetetrazole, is administered, and the ability of the test compound to prevent or delay the onset of clonic seizures is observed.

Furan-2-carbohydrazides have been identified as orally active glucagon receptor antagonists.[7] Glucagon is a hormone that raises blood glucose levels, and its overactivity can contribute to hyperglycemia in type 2 diabetes. By blocking the glucagon receptor, these compounds have the potential to lower blood glucose levels. Structure-activity relationship (SAR) studies have shown that modifying the acidity of a phenol group in these derivatives can significantly impact their inhibitory activity. An ortho-nitrophenol scaffold was found to be particularly effective for glucagon receptor inhibitory activity.[7]

CompoundActivityKey Structural FeatureReference
Hit Compound 5Glucagon receptor antagonist-[7]
Compound 7lPotent glucagon receptor antagonist with good bioavailabilityortho-nitrophenol[7]

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, giving rise to derivatives with a diverse array of biological activities. The synthetic accessibility of this core structure allows for the creation of large libraries of compounds for screening. The promising results in the areas of antimicrobial, anticonvulsant, and antidiabetic research highlight the potential of this compound derivatives as starting points for the development of new and effective therapeutic agents. Further research is warranted to fully elucidate the mechanisms of action and to optimize the pharmacological properties of these compounds for clinical applications.

References

Furan-2-carbohydrazide: A Comprehensive Technical Guide on its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2-carbohydrazide, a key heterocyclic building block, has garnered significant attention in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of its history, discovery, and synthetic methodologies. While the precise initial synthesis remains to be definitively pinpointed in readily available literature, its historical context suggests a discovery timeline in the early 20th century, following the pioneering work on hydrazides by Curtius. This document details various synthetic protocols, presents key quantitative data in a structured format, and illustrates relevant chemical pathways using logical diagrams, serving as a comprehensive resource for researchers and professionals in drug development.

Introduction

This compound, also known as 2-furoic hydrazide, is a stable, crystalline solid that serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a furan ring coupled with a carbohydrazide moiety, imparts unique chemical reactivity and biological activity. The furan ring is a well-established pharmacophore present in numerous natural products and synthetic drugs, while the hydrazide group offers a reactive handle for the construction of various heterocyclic systems like oxadiazoles, triazoles, and pyrazoles. This guide delves into the historical context of its discovery, provides detailed modern synthetic procedures, and summarizes its key chemical and physical properties.

Discovery and History

A significant milestone in the history of related heterocyclic hydrazides was the synthesis of isonicotinic acid hydrazide (isoniazid) in 1912, which later became a cornerstone in the treatment of tuberculosis. Given this timeline, it is highly probable that this compound was first synthesized in the early 20th century as chemists began to explore the derivatization of readily available heterocyclic carboxylic acids like 2-furoic acid.

Early investigations into the chemistry of furan derivatives, spurred by the industrial availability of furfural, likely led to the synthesis of this compound as a stable and versatile intermediate for further chemical exploration.

Synthetic Methodologies

The synthesis of this compound is typically achieved through the reaction of an activated form of 2-furoic acid with hydrazine. Several methods have been reported, with the most common approaches involving the use of 2-furoic acid esters or 2-furoyl chloride as starting materials.

Synthesis from Furan-2-carboxamide

A common laboratory and potential industrial-scale synthesis involves the reaction of furan-2-carboxamide with a hydrazone in the presence of water.

  • Materials: Furan-2-carboxamide (111.1 g), acetone azine (224 g), water (70 ml).

  • Procedure:

    • A four-necked flask equipped with a stirrer, dropping funnel, thermometer, and distillation column is charged with furan-2-carboxamide and acetone azine.

    • The mixture is heated to 100-120 °C with stirring to ensure complete dissolution.

    • Water is slowly added dropwise while maintaining the reaction temperature.

    • Ammonia produced during the reaction is removed via the distillation column.

    • The reaction progress is monitored until the furan-2-carboxamide is fully consumed.

    • Acetone and water are distilled off under a nitrogen atmosphere.

    • The solid residue is recrystallized from ethanol to yield this compound.

Synthesis from Ethyl 2-furoate

A widely used laboratory method involves the hydrazinolysis of ethyl 2-furoate.

  • Materials: Ethyl 2-furoate, hydrazine hydrate, ethanol.

  • Procedure:

    • Ethyl 2-furoate is dissolved in ethanol.

    • An excess of hydrazine hydrate is added to the solution.

    • The reaction mixture is refluxed for several hours.

    • The progress of the reaction is monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed with cold ethanol, and dried.

Data Presentation

The following tables summarize key quantitative data for this compound and some of its derivatives.

PropertyValueReference
Molecular Formula C₅H₆N₂O₂[1]
Molecular Weight 126.11 g/mol [1]
CAS Number 3326-71-4[1]
Appearance White to off-white crystalline solid
Melting Point 75-78 °C

Table 1: Physicochemical Properties of this compound

DerivativeYield (%)Melting Point (°C)Reference
N'-[(E)-furan-2-ylmethylidene]this compound--[2]
5-Bromo-N'-(2-oxoindolin-3-ylidene)this compound81-[3]
(E)-N′-(4-isopropylbenzylidene)this compound monohydrate--[4]

Table 2: Synthesis Yields and Melting Points of Selected this compound Derivatives

Visualization of Synthetic Pathways

The following diagrams illustrate key synthetic routes involving this compound.

Synthesis_of_Furan_2_carbohydrazide cluster_0 Synthesis from Furan-2-carboxamide cluster_1 Synthesis from Ethyl 2-furoate Furan-2-carboxamide Furan-2-carboxamide Furan-2-carbohydrazide_1 This compound Furan-2-carboxamide->Furan-2-carbohydrazide_1 H2O, 100-120 °C Acetone azine Acetone azine Acetone azine->Furan-2-carbohydrazide_1 Ethyl 2-furoate Ethyl 2-furoate Furan-2-carbohydrazide_2 This compound Ethyl 2-furoate->Furan-2-carbohydrazide_2 Ethanol, Reflux Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Furan-2-carbohydrazide_2

Caption: General synthetic routes to this compound.

Derivative_Synthesis This compound This compound Schiff Base Schiff Base (Hydrazone) This compound->Schiff Base Acid/Base catalyst 1,3,4-Oxadiazole 1,3,4-Oxadiazole This compound->1,3,4-Oxadiazole CS2, KOH 1,2,4-Triazole 1,2,4-Triazole This compound->1,2,4-Triazole R-NCS Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff Base Carbon disulfide Carbon disulfide Carbon disulfide->1,3,4-Oxadiazole Isothiocyanate Isothiocyanate Isothiocyanate->1,2,4-Triazole

Caption: Synthesis of derivatives from this compound.

Applications in Drug Development

This compound and its derivatives have emerged as promising scaffolds in drug discovery due to their wide range of biological activities.

  • Glucagon Receptor Antagonists: Certain this compound derivatives have been identified as potent and orally active glucagon receptor antagonists, making them potential therapeutic agents for type 2 diabetes.

  • Antibiofilm Agents: These compounds have shown significant activity in inhibiting biofilm formation in pathogenic bacteria, offering a potential strategy to combat antibiotic resistance.

  • Anticancer and Antimicrobial Agents: Various derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties, demonstrating the versatility of this chemical scaffold.

Conclusion

This compound is a historically significant and synthetically versatile molecule. While its initial discovery is not prominently documented, its importance as a building block in organic and medicinal chemistry is well-established. The synthetic routes are straightforward and efficient, providing ready access to this valuable intermediate. The diverse biological activities exhibited by its derivatives underscore the potential of the this compound scaffold in the development of novel therapeutics. This guide provides a foundational resource for researchers interested in exploring the rich chemistry and potential applications of this important heterocyclic compound.

References

Furan-2-Carbohydrazide and its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2-carbohydrazide and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The furan moiety, a five-membered aromatic ring containing one oxygen atom, is a common scaffold in numerous biologically active molecules and natural products.[1][2][3] The incorporation of a carbohydrazide group (-CONHNH2) provides a key structural motif that allows for diverse chemical modifications, leading to a wide array of analogs with a broad spectrum of pharmacological activities.[4] These activities include anticancer, antimicrobial, and anti-inflammatory properties, making this compound derivatives promising candidates for drug discovery and development.[5][6][7] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound and its analogs, with a focus on their potential as therapeutic agents.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. The core this compound can be prepared from commercially available starting materials, and its analogs are subsequently synthesized through various chemical transformations.

General Synthetic Protocols

Protocol 1: Synthesis of this compound from Furan-2-Carboxamide [8]

  • Reaction Setup: In a four-necked flask equipped with a stirrer, dropping funnel, thermometer, and distillation column, combine 111.1 g of furan-2-carboxamide and 224 g of acetone azine.

  • Dissolution: Heat the mixture to 100-120 °C with stirring to ensure complete dissolution of the furan-2-carboxamide.

  • Hydrolysis: Slowly add 70 ml of water through the dropping funnel while maintaining the reaction temperature between 100 °C and 120 °C. Ammonia gas will be produced and should be collected through the distillation column.

  • Reaction Monitoring: Monitor the progress of the reaction by analyzing the amount of remaining furan-2-carboxamide.

  • Work-up: Once the reaction is complete, distill off the acetone and water under a nitrogen atmosphere.

  • Purification: Recrystallize the residual solid from ethanol and dry to obtain this compound.

Protocol 2: General Procedure for the Synthesis of N'-Substituted this compound Analogs [7]

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the desired benzoic acid (0.22 mmol) and 1,1'-carbonyldiimidazole (CDI) (0.265 mmol) in THF (0.5 mL).

  • Intermediate Formation: Stir the mixture for 2 hours at 45 °C.

  • Coupling Reaction: Add this compound (0.2 mmol) to the reaction mixture.

  • Reaction Completion: Stir the reaction for an additional 18-20 hours at room temperature.

  • Purification: Purify the resulting solid by flash column chromatography to yield the desired N'-substituted this compound analog.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide range of biological activities. The following tables summarize the quantitative data from various studies, highlighting their potential in different therapeutic areas.

Anticancer Activity

Many this compound analogs have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6][9]

Table 1: Anticancer Activity of this compound Analogs (IC50 values in µM)

CompoundA549 (Lung)BJ (Normal Fibroblast)MCF-7 (Breast)HT-29 (Colon)HepG2 (Liver)Reference
3c -< 400---[5][10]
3e 43.38> 400---[5][10]
4 --4.06--[6]
7 --2.96--[6]
Compound 6 ---22.39-[9]
Compound 3 ----Near Doxorubicin[11]
Compound 12 ----Near Doxorubicin[11]
Compound 14 ----Near Doxorubicin[11]

Note: A lower IC50 value indicates higher potency.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been investigated against various bacterial and fungal strains.

Table 2: Antibacterial Activity of this compound Analogs (Zone of Inhibition in mm)

CompoundS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)S. typhi (Gram -)Reference
PH01 ActiveActive--[12]
PH02 ActiveActive--[12]
PH03 ActiveActive--[12]
PH04 ActiveActive--[12]
PH08 ActiveActive--[12]
PH09 ActiveActive--[12]
PH10 ActiveActive--[12]
PH05 --Active-[12]
PH06 --Active-[12]
PH07 --Active-[12]
PH12 ---Active[12]
PH14 ---Active[12]

Note: Larger zone of inhibition indicates greater antibacterial activity.

Antibiofilm Activity

Certain this compound analogs have shown significant activity in inhibiting biofilm formation, particularly in Pseudomonas aeruginosa.[7]

Table 3: Antibiofilm Activity of Furan-2-Carboxamide Analogs against P. aeruginosa

CompoundBiofilm Inhibition (%) at 50 µMReference
4b 58[7]
6b 41[7]
4g 33[7]
4h 35[7]
7e 46[7]
6a 36[7]
7a 43[7]

Experimental Protocols for Biological Assays

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Anticancer Activity Assay (MTT Assay)[5]
  • Cell Seeding: Seed cancer cells (e.g., A549) and normal cells (e.g., BJ) in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs and incubate for 24 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Antimicrobial Activity Assay (Disc Diffusion Method)[12]
  • Culture Preparation: Prepare 24-hour cultures of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth.

  • Agar Plate Inoculation: Inoculate Mueller-Hinton agar plates with the bacterial cultures.

  • Disc Application: Place sterile paper discs impregnated with the test compounds (at a concentration of 250 µg/ml in DMSO) onto the agar surface.

  • Incubation: Incubate the plates at 37 °C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters. A standard antibiotic (e.g., Ofloxacin) should be used as a positive control.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is critical for their development as therapeutic agents.

Anticancer Mechanism: Induction of Apoptosis

Several studies have indicated that this compound analogs induce apoptosis in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway.[1][6]

apoptosis_pathway Furan_Analog This compound Analog Bcl2 Bcl-2 (Anti-apoptotic) Furan_Analog->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Furan_Analog->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound analogs.

Anticancer Mechanism: VEGFR-2 Inhibition

Some furan-based derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[9]

vegfr2_inhibition Furan_Analog Furan-based VEGFR-2 Inhibitor VEGFR2 VEGFR-2 Furan_Analog->VEGFR2 Inhibits Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Promotes Tumor_Growth Tumor Growth and Metastasis Angiogenesis->Tumor_Growth

Caption: Inhibition of VEGFR-2 signaling by furan-based derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel this compound analogs follows a structured workflow, from initial synthesis to comprehensive biological testing.

experimental_workflow Synthesis Synthesis of This compound Analogs Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (Anticancer, Antimicrobial) Purification->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (Apoptosis, Enzyme Inhibition) Hit_Identification->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: General experimental workflow for the development of this compound analogs.

Conclusion

This compound and its analogs constitute a promising class of compounds with significant potential for the development of new therapeutic agents. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive scaffolds for medicinal chemists. The data presented in this guide underscore the importance of continued research in this area, particularly in elucidating the structure-activity relationships and optimizing the pharmacological properties of these compounds. Further in-vivo studies and clinical investigations are warranted to translate the therapeutic potential of these promising molecules into clinical applications.

References

The Pharmacological Profile of Furan Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in medicinal chemistry. Its presence in a wide array of natural products and synthetic compounds underscores its significance as a pharmacophore. Furan derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth exploration of the pharmacological profile of furan derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support drug discovery and development efforts.

Anticancer Activity of Furan Derivatives

Furan-containing compounds have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways, induction of apoptosis, and inhibition of cell cycle progression.

Quantitative Data: Anticancer Activity

The anticancer efficacy of furan derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following table summarizes the IC₅₀ values for a selection of furan derivatives against various cancer cell lines.

Compound ClassSpecific CompoundCell LineIC₅₀ (µM)Reference
Benzofuran Derivatives Compound 26MCF-7 (Breast)0.057[1]
Compound 36MCF-7 (Breast)0.051[1]
Furan-Fused Chalcones Compound 8HL-60 (Leukemia)17.2[2]
Compound 6aHL-60 (Leukemia)20.9[2]
Furan-Based Derivatives Compound 4MCF-7 (Breast)4.06[3]
Compound 7MCF-7 (Breast)2.96[3]
Bis-2(5H)-furanone Derivatives Compound 4eC6 (Glioma)12.1[4]
Carbohydrazide Derivatives Compound 3aA549 (Lung)10.23[5]
Compound 3bA549 (Lung)12.45[5]
Methyl-5-(hydroxymethyl)-2-furan carboxylate Derivatives Compound 1HeLa (Cervical)15.3[6]
Compound 8cHeLa (Cervical)12.5[6]
Compound 9cHeLa (Cervical)14.8[6]
Signaling Pathway: PI3K/Akt/mTOR Inhibition

A key mechanism through which furan derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][7] Certain benzo[b]furan derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in breast cancer cells.[1]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Furan_Derivative Furan Derivative Furan_Derivative->PI3K Inhibition Furan_Derivative->Akt Inhibition Furan_Derivative->mTOR Inhibition

PI3K/Akt/mTOR signaling pathway inhibition by furan derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4][8][9]

Materials:

  • Furan derivative stock solution (in DMSO)

  • Human breast cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the furan derivative stock solution in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the furan derivative. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate the plate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[8][11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add furan derivative at various concentrations incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Measure absorbance with microplate reader add_dmso->read_absorbance analyze_data Calculate cell viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Furan Derivatives

Furan derivatives have demonstrated significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi. Nitrofuran antibiotics, such as nitrofurantoin, are well-established clinical agents, and ongoing research continues to explore novel furan-based antimicrobial compounds.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of furan derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassSpecific CompoundMicroorganismMIC (µg/mL)Reference
Nitrofurans NitrofurantoinStaphylococcus aureus1.5625[2]
MRSA1[2]
Furan-Chalcones Compound 2aStaphylococcus aureus256[12]
Compound 2bStaphylococcus aureus256[12]
Compound 2cStaphylococcus aureus256[12]
2(5H)-Furanone Derivatives F131S. aureus (clinical isolates)8-16[13]
Sulfone 26Staphylococcus aureus8[2]
Dibenzofurans Dibenzofuran bis(bibenzyl)Candida albicans16-512[14]
Nicotinamidine Derivatives Compound 4aEscherichia coli10[15]
Compound 4bStaphylococcus aureus10[15]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[16][17]

Materials:

  • Furan derivative stock solution

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test bacterium in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Prepare serial two-fold dilutions of the furan derivative in CAMHB directly in the 96-well plate.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anti-inflammatory Activity of Furan Derivatives

Certain furan derivatives exhibit potent anti-inflammatory properties, often through the modulation of inflammatory signaling pathways and the inhibition of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of furan derivatives can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) or to prevent protein denaturation.

Compound ClassSpecific CompoundAssayCell Line/SystemIC₅₀Reference
Benzofuran Derivatives Compound 5dNO InhibitionRAW 264.752.23 µM[18]
Diarylpentanoid Derivatives Compound 88NO InhibitionRAW 264.74.9 µM[19]
Compound 97NO InhibitionRAW 264.79.6 µM[19]
Furan Hybrid Molecules H1Inhibition of Albumin Denaturation-114.31 µg/mL[19]
H2Inhibition of Albumin Denaturation-120.55 µg/mL[19]
Signaling Pathway: MAPK and PPAR-γ Modulation

The anti-inflammatory effects of some furan derivatives are mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathways.[14] MAPKs (including ERK, JNK, and p38) are key regulators of inflammatory responses, while PPAR-γ is a nuclear receptor with anti-inflammatory functions.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Activates NFkB NF-κB TLR4->NFkB Activates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) MAPK->Inflammatory_Genes Promotes NFkB->Inflammatory_Genes Promotes PPARg PPAR-γ PPARg->Inflammatory_Genes Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPARg->Anti_Inflammatory_Genes Promotes Furan_Derivative Furan Derivative Furan_Derivative->MAPK Inhibition Furan_Derivative->PPARg Activation

Modulation of MAPK and PPAR-γ signaling by furan derivatives.
Experimental Protocol: Inhibition of Nitric Oxide Production

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[20][21][22]

Materials:

  • Furan derivative stock solution

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 18-24 hours.[21]

  • Compound Treatment: Treat the cells with various concentrations of the furan derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[21]

  • Nitrite Measurement: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent. Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each concentration of the furan derivative compared to the LPS-stimulated control.

Synthesis of Furan Derivatives

The synthesis of furan derivatives can be achieved through various methods, with the Paal-Knorr synthesis being a classic and widely used approach.

General Synthesis Protocol: Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a furan ring.[23]

General Procedure:

  • A 1,4-dicarbonyl compound is dissolved in a suitable solvent (e.g., toluene, acetic acid).

  • An acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a Lewis acid) is added to the solution.

  • The reaction mixture is heated, often with azeotropic removal of water, to drive the cyclization and dehydration.

  • After the reaction is complete, the mixture is cooled, and the product is isolated and purified by standard techniques such as extraction, chromatography, and recrystallization.

Paal_Knorr_Synthesis Dicarbonyl 1,4-Dicarbonyl Compound Furan Furan Derivative Dicarbonyl->Furan Cyclization & Dehydration Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Furan Heat Heat Heat->Furan

General scheme for the Paal-Knorr synthesis of furans.

Conclusion

Furan derivatives represent a versatile and highly promising class of compounds in drug discovery. Their diverse pharmacological activities, coupled with the potential for synthetic modification to optimize potency and selectivity, make them attractive scaffolds for the development of novel therapeutics. This technical guide has provided a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental methodologies, and mechanistic insights into their interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of furan-based compounds.

References

Toxicological Profile of Furan-2-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of Furan-2-carbohydrazide have not been fully investigated. This document provides a summary of the currently available information and data on related compounds to infer potential hazards and guide future research. All handling and experimental procedures should be conducted with appropriate personal protective equipment and safety precautions in a controlled laboratory environment.

Introduction

This compound is a heterocyclic organic compound incorporating a furan ring and a hydrazide functional group. While its direct toxicological data is scarce, the known toxicities of the parent furan molecule and related carbohydrazide derivatives warrant a cautious approach. Furan is a known hepatotoxicant and carcinogen in rodents, and its metabolites can be genotoxic. This guide aims to consolidate the available toxicological information and provide standardized protocols for key toxicological assays to facilitate further investigation into the safety profile of this compound.

Hazard Identification and Precautionary Measures

Based on available safety data sheets, this compound is considered an irritant.[1]

Potential Health Effects:

  • Eye Contact: May cause eye irritation.[1]

  • Skin Contact: May cause skin irritation.[1]

  • Inhalation: May cause respiratory tract irritation.[1]

  • Ingestion: May cause irritation of the digestive tract.[1]

Recommended Handling Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Quantitative Toxicological Data

Table 1: Acute Toxicity Data for Furan
CompoundTest SpeciesRoute of AdministrationLD50/LC50Reference
FuranRatIntraperitoneal5.2 mg/kg[2]
FuranMouseIntraperitoneal7.0 mg/kg[2]
FuranRatInhalation (1 hour)3,398 ppm (males), 3,550 ppm (females)[3]
FuranMouseInhalation0.12 µg/mL[2]
Table 2: In Vitro Cytotoxicity Data for Furan-Containing Carbohydrazide Derivatives

The following data is from a study on new carbohydrazide derivatives bearing a furan moiety, tested for their anticancer activity.[4]

CompoundCell LineCell TypeIncubation PeriodIC50 (µM)
Compound 3aA549Human Lung Cancer24 hours155.27
BJNormal Fibroblast24 hours>400
Compound 3bA549Human Lung Cancer24 hours127.65
BJNormal Fibroblast24 hours>400
Compound 3cA549Human Lung Cancer24 hours189.33
BJNormal Fibroblast24 hours389.51
Compound 3dA549Human Lung Cancer24 hours98.42
BJNormal Fibroblast24 hours>400
Compound 3eA549Human Lung Cancer24 hours43.38
BJNormal Fibroblast24 hours>400
Compound 3fA549Human Lung Cancer24 hours342.63
BJNormal Fibroblast24 hours>400
Compound 3gA549Human Lung Cancer24 hours>400
BJNormal Fibroblast24 hours>400

Note: The specific structures of compounds 3a-3g are detailed in the referenced publication.[4]

Experimental Protocols for Toxicological Assessment

To address the data gap for this compound, the following standardized experimental protocols are recommended. These assays are fundamental in assessing the cytotoxic and genotoxic potential of a chemical compound.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6][7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Exposure: Treat the cells with various concentrations of this compound (and appropriate controls) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT solution and add a solubilization agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed cells in 96-well plate adhesion Allow cells to adhere overnight start->adhesion treatment Treat with this compound adhesion->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end Results calculate_ic50->end

Caption: Workflow for the in vitro cytotoxicity MTT assay.
Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[8][9]

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it). The test evaluates the ability of a substance to cause mutations that revert the bacteria to a prototrophic state (able to synthesize histidine) and grow on a histidine-free medium.[8]

Protocol:

  • Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) with molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis start Prepare bacterial strains mix Mix bacteria, test compound, (+/- S9), and top agar start->mix s9_prep Prepare S9 mix (optional) s9_prep->mix plate Pour onto minimal glucose agar plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze for dose-dependent increase count->analyze end Results analyze->end

Caption: Workflow for the Ames test (Bacterial Reverse Mutation Assay).

The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic damage. The use of cytochalasin B is common to block cytokinesis, resulting in binucleated cells where micronuclei are more easily scored.[10][11]

Protocol:

  • Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, CHO, TK6 cells).

  • Compound Exposure: Treat the cells with the test compound at various concentrations, along with positive and negative controls.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to inhibit cytokinesis and allow for the accumulation of binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) under a microscope.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Micronucleus_Test_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_processing Processing cluster_analysis Analysis start Culture mammalian cells treatment Treat with test compound start->treatment add_cyto_b Add Cytochalasin B treatment->add_cyto_b harvest Harvest and fix cells add_cyto_b->harvest stain Stain with DNA dye harvest->stain score Score micronuclei in binucleated cells stain->score analyze Analyze for dose-dependent increase score->analyze end Results analyze->end

Caption: Workflow for the in vitro Micronucleus Test.

The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[12][13]

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, etc.).

  • Data Analysis: Compare the level of DNA damage in treated cells to that in control cells.

Comet_Assay_Workflow cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis start Prepare single-cell suspension embed Embed cells in agarose on slide start->embed lyse Lyse cells to form nucleoids embed->lyse unwind Alkaline DNA unwinding lyse->unwind electrophoresis Electrophoresis unwind->electrophoresis neutralize Neutralize and stain DNA electrophoresis->neutralize visualize Visualize comets via fluorescence microscopy neutralize->visualize score Quantify DNA damage visualize->score end Results score->end

Caption: Workflow for the Comet Assay.

Signaling Pathways

Currently, there is no specific information available regarding the signaling pathways that may be affected by this compound. Future research could explore pathways related to cellular stress, apoptosis, and DNA damage repair, given the potential for toxicity inferred from related furan compounds.

Conclusion

The toxicological profile of this compound remains largely uncharacterized. The available information suggests a potential for irritation, and the known toxicity of the furan moiety warrants further investigation into its cytotoxic and genotoxic potential. The experimental protocols and data on related compounds provided in this guide serve as a foundation for researchers to design and conduct comprehensive toxicological evaluations of this compound. Such studies are essential to establish a complete safety profile and to inform risk assessments for its potential applications.

References

Methodological & Application

Application Note: Step-by-Step Synthesis of N-Acylhydrazones from Furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the synthesis of N-acylhydrazones through the condensation reaction of Furan-2-carbohydrazide with various aldehydes and ketones. It includes experimental procedures, data characterization, and potential applications.

Introduction

N-acylhydrazones (NAHs) are a versatile class of organic compounds characterized by the –C(O)NHN=CH– functional group.[1] This structural motif is present in numerous molecules with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[2][3] The synthesis of NAHs is typically achieved through a straightforward condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone).[2][4]

The furan ring is a privileged scaffold in medicinal chemistry, and its incorporation into the N-acylhydrazone framework can lead to compounds with significant biological potential.[3][5] This protocol details the synthesis of N-acylhydrazones using this compound as the hydrazide component, a method that is efficient and adaptable for creating diverse molecular libraries for drug discovery and development.

General Reaction Scheme

The synthesis involves the acid-catalyzed condensation of this compound with an aldehyde or ketone. The reaction proceeds via nucleophilic addition of the hydrazide to the carbonyl carbon, followed by the elimination of a water molecule to form the N-acylhydrazone.[4]

G cluster_reactants Reactants cluster_process Process cluster_products Products A This compound E Reflux A->E B Aldehyde / Ketone (e.g., Furan-2-carbaldehyde) B->E C Solvent (e.g., Ethanol) C->E D Acid Catalyst (e.g., Acetic Acid) D->E F N-Acylhydrazone E->F G Water E->G

Caption: General workflow for the synthesis of N-acylhydrazones.

Experimental Protocol

This protocol provides a method for the synthesis of N'-[(E)-furan-2-ylmethylidene]this compound as a specific example.[6] The procedure can be adapted for other aldehydes or ketones.

3.1. Materials and Equipment

  • This compound

  • Furan-2-carbaldehyde (or other selected aldehyde/ketone)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates

3.2. Step-by-Step Synthesis Procedure

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.26 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition of Aldehyde: To this solution, add an equimolar amount of Furan-2-carbaldehyde (e.g., 0.96 g, 10 mmol).

  • Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the mixture to catalyze the reaction.[1]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored using TLC. Reaction times typically range from 2 to 4 hours.[7]

  • Precipitation and Cooling: Upon completion, the product often precipitates from the solution. Allow the reaction mixture to cool to room temperature. Further cooling in an ice bath may enhance precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven or desiccator.

Characterization of N-Acylhydrazones

The structure and purity of the synthesized N-acylhydrazone should be confirmed using various analytical techniques. The presence of conformational isomers (rotamers) is a known characteristic of N-acylhydrazones in solution, which may lead to the duplication of signals in NMR spectra.[8][9]

G cluster_techniques Analytical Techniques Product Purified Product FTIR FT-IR Spectroscopy Product->FTIR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Proton/Carbon Environment (Structure, Isomers) MS Mass Spectrometry Product->MS Molecular Weight MP Melting Point Product->MP Purity

Caption: Logical flow for the characterization of synthesized compounds.

4.1. Expected Spectroscopic Data

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the appearance of a C=N (imine) stretching band around 1550-1627 cm⁻¹ and the presence of the C=O (amide) stretching band around 1630-1660 cm⁻¹. The N-H stretching vibration is typically observed around 3195–3310 cm⁻¹.[10]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The disappearance of the aldehyde proton signal (around 9-10 ppm) is a key indicator of reaction completion. Expect to see a new singlet for the imine proton (N=CH) between 7.9 and 8.5 ppm and a signal for the amide proton (NH) downfield, often above 10 ppm.[10][11]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A signal for the imine carbon (C=N) should appear around 146–149 ppm, and the carbonyl carbon (C=O) signal is expected near 169 ppm.[10]

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target N-acylhydrazone.[9]

4.2. Data Presentation

Quantitative data for a representative compound, N'-[(E)-furan-2-ylmethylidene]this compound, is summarized below.

Table 1: Reaction Conditions and Yield

ParameterValueReference
ReactantsThis compound, Furan-2-carbaldehyde[6]
SolventEthanol[6]
CatalystAcetic Acid[1]
Reaction Time2-4 hours[7]
Yield~90% (Typical)[6]

Table 2: Characterization Data for N'-[(E)-furan-2-ylmethylidene]this compound

AnalysisObserved ValueReference
Molecular FormulaC₁₀H₈N₂O₃[6]
Melting Point218-220 °C[6]
FT-IR (cm⁻¹)3218 (N-H), 1648 (C=O), 1568 (C=N)[6]
¹H NMR (δ, ppm)11.91 (s, 1H, NH), 8.41 (s, 1H, N=CH)[6]
Mass Spec (m/z)[M+H]⁺ calculated: 205.06; found: N/A[6]

Applications and Biological Relevance

N-acylhydrazones derived from furan are being investigated for various therapeutic applications. Their mechanism of action can involve the inhibition of specific enzymes or interference with cellular signaling pathways. For instance, some N-acylhydrazones have shown potential as antitumor agents by inhibiting key proteins in cancer cell proliferation pathways.[3]

G NAH N-Acylhydrazone (Drug Candidate) Target Target Protein (e.g., Kinase, Enzyme) NAH->Target Inhibition Pathway Signaling Pathway Target->Pathway Activates Apoptosis Apoptosis (Cell Death) Target->Apoptosis Promotes Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes Pathway->Apoptosis Inhibits

Caption: Hypothetical signaling pathway inhibited by an N-acylhydrazone.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Ethanol is flammable; keep away from open flames and ignition sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: Furan-2-carbohydrazide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of furan-2-carbohydrazide as a key building block for the synthesis of diverse heterocyclic compounds with significant biological activities. Detailed protocols for the synthesis of various derivatives and their subsequent evaluation for antimicrobial, anti-inflammatory, and anticonvulsant properties are presented.

Introduction

This compound is a versatile and readily accessible starting material in organic synthesis. Its unique chemical structure, featuring a furan ring and a hydrazide moiety, allows for a wide range of chemical transformations, making it an ideal scaffold for the construction of various heterocyclic systems. These resulting compounds, including furan-2-carboxamides, 1,3,4-oxadiazoles, and 1,2,4-triazoles, have demonstrated promising pharmacological activities, positioning this compound as a valuable tool in medicinal chemistry and drug discovery. The furan moiety itself is a key pharmacophore found in numerous natural products and clinically approved drugs.[1][2]

Synthetic Applications

This compound serves as a precursor for the synthesis of a variety of heterocyclic compounds through cyclization and condensation reactions.

Synthesis of N'-Substituted Furan-2-carbohydrazides

N'-substituted furan-2-carbohydrazides are important intermediates and have shown biological activity themselves. They are typically synthesized by the condensation of this compound with various aldehydes or activated carboxylic acids.

Experimental Protocol: Synthesis of N'-(arylmethylidene)this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Addition of Reagents: Add the desired substituted aromatic aldehyde (1.0 eq.) to the solution. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently reflux for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

CompoundAr-SubstituentYield (%)m.p. (°C)
1a 4-Chlorophenyl59225-226
1b 4-Methoxyphenyl53205-206
1c 3-Nitrophenyl51165-166

Table 1: Synthesis of N'-(arylmethylidene)this compound derivatives. [3]

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that can be synthesized from this compound through cyclization reactions, often using reagents like carbon disulfide or by the dehydration of N,N'-diacylhydrazines.

Experimental Protocol: Synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol

  • Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in water (4 mL) and add ethanol (80 mL).

  • Addition of Reagents: To this solution, add this compound (0.02 mol) and stir until dissolved. Then, add carbon disulfide (a slight excess, ~2.28 g) dropwise.

  • Reaction Conditions: Reflux the reaction mixture for 2-3 hours, monitoring for the evolution of hydrogen sulfide gas.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and acidified with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the desired product.[4][5]

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles readily accessible from this compound. A common route involves the formation of a thiosemicarbazide intermediate followed by cyclization.

Experimental Protocol: Synthesis of 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

  • Synthesis of Potassium 2-(furan-2-carbonyl)hydrazine-1-carbodithioate: To a solution of potassium hydroxide (0.02 mol) in absolute ethanol, add this compound (0.02 mol). After cooling the mixture in an ice bath, add carbon disulfide (0.02 mol) dropwise while stirring. Continue stirring for 12-16 hours at room temperature. The precipitated salt is filtered, washed with ether, and dried.

  • Cyclization to the Triazole: A suspension of the potassium salt (0.02 mol) in water (40 mL) is treated with hydrazine hydrate (0.04 mol). The mixture is refluxed until the evolution of hydrogen sulfide ceases (test with lead acetate paper). After cooling, the solution is diluted with cold water and acidified with concentrated hydrochloric acid. The precipitated product is filtered, washed with water, and recrystallized from ethanol.[6]

Biological Applications and Protocols

Derivatives of this compound have been extensively studied for their potential therapeutic applications.

Antimicrobial Activity

Many this compound derivatives exhibit significant activity against a range of bacterial and fungal pathogens.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37 °C. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.

  • Preparation of Test Compounds: Stock solutions of the synthesized compounds are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7][8][9]

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Carbamothioyl-furan-2-carboxamide 4a 240-280240-280120.7-190
Carbamothioyl-furan-2-carboxamide 4b 240-280240-280120.7-190
Carbamothioyl-furan-2-carboxamide 4f 230-295230-295120.7-190

Table 2: Representative MIC values of this compound derivatives. [7]

Anti-inflammatory Activity

Certain derivatives have shown potent anti-inflammatory effects in in-vitro and in-vivo models.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Bovine Serum Albumin Denaturation)

  • Preparation of Solutions: A 1% w/v solution of bovine serum albumin (BSA) is prepared in distilled water. Test compounds are dissolved in a minimal amount of DMSO and then diluted with phosphate-buffered saline (PBS) to desired concentrations.

  • Reaction Mixture: The reaction mixture consists of 0.2 mL of the test compound solution and 2.8 mL of the BSA solution. A control group contains 0.2 mL of the vehicle (DMSO and PBS) and 2.8 mL of the BSA solution. Diclofenac sodium can be used as a positive control.

  • Incubation: The mixtures are incubated at 37 °C for 20 minutes, followed by heating at 72 °C for 5 minutes to induce denaturation.

  • Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm. The percentage inhibition of denaturation is calculated.[10]

CompoundConcentration (µg/mL)% Inhibition of BSA DenaturationIC50 (µg/mL)
5-Bromo-N'-(2-oxoindolin-3-ylidene)this compound 100>90%3.54
Diclofenac Sodium (Standard) 100>90%1.99

Table 3: Anti-inflammatory activity of a this compound derivative. [10]

Anticonvulsant Activity

The furan scaffold is also present in compounds with anticonvulsant properties.

Experimental Protocol: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

  • Animal Model: Swiss albino mice are used for the assay.

  • Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) at various doses. A control group receives only the vehicle. Phenytoin is used as a standard drug.

  • Induction of Seizures: After a specific period (e.g., 30 minutes) following compound administration, a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the hind limb tonic extension phase of the seizure. The ability of the compound to abolish this phase is considered a measure of its anticonvulsant activity. The effective dose 50 (ED50) can be calculated.[11][12]

CompoundDose (mg/kg)Protection against MES (%)ED50 (mg/kg)
Furan-dihydropyridine derivative 2a 50ModerateNot Determined
Furan-dihydropyridine derivative 2a 100HighNot Determined
Phenytoin (Standard) 50High~9.5

Table 4: Anticonvulsant activity of a furan-containing derivative. [12]

Visualizations

Synthetic Workflow Example

G Furan2CH This compound Thiosemicarbazide Thiosemicarbazide intermediate Furan2CH->Thiosemicarbazide Reaction with CS2/KOH SchiffBase N'-Arylmethylidene This compound Furan2CH->SchiffBase Condensation Oxadiazole 5-(Furan-2-yl)-1,3,4- oxadiazole-2-thiol Furan2CH->Oxadiazole Cyclization Aldehyde Ar-CHO Aldehyde->SchiffBase CS2 CS2, KOH CS2->Oxadiazole Triazole 4-Amino-5-(furan-2-yl)-4H- 1,2,4-triazole-3-thiol Thiosemicarbazide->Triazole Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Triazole

Caption: Synthetic routes from this compound.

Biological Screening Workflow

G Start Synthesized this compound Derivatives Antimicrobial Antimicrobial Screening (MIC determination) Start->Antimicrobial Antiinflammatory Anti-inflammatory Screening (BSA denaturation) Start->Antiinflammatory Anticonvulsant Anticonvulsant Screening (MES test) Start->Anticonvulsant Active_Antimicrobial Active Compounds Antimicrobial->Active_Antimicrobial Active_Antiinflammatory Active Compounds Antiinflammatory->Active_Antiinflammatory Active_Anticonvulsant Active Compounds Anticonvulsant->Active_Anticonvulsant Further_Studies Further Mechanistic & In Vivo Studies Active_Antimicrobial->Further_Studies Active_Antiinflammatory->Further_Studies Active_Anticonvulsant->Further_Studies

Caption: Workflow for biological evaluation.

LasR Quorum Sensing Pathway in P. aeruginosa

G cluster_cell P. aeruginosa cell LasI LasI (Synthase) AHL 3O-C12-HSL (Autoinducer) LasI->AHL synthesizes LasR LasR (Receptor) LasR_AHL LasR-AHL Complex LasR->LasR_AHL AHL->LasR binds AHL_out 3O-C12-HSL AHL->AHL_out diffuses out lasI_gene lasI gene LasR_AHL->lasI_gene activates transcription Virulence_genes Virulence Genes LasR_AHL->Virulence_genes activates transcription AHL_out->AHL diffuses in Inhibitor Furan-2-carboxamide (Antagonist) Inhibitor->LasR blocks binding

Caption: LasR quorum sensing and inhibition.

References

Application Notes and Protocols: Furan-2-carbohydrazide in the Synthesis of 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1,3,4-oxadiazoles derived from furan-2-carbohydrazide, detailing various synthetic protocols and summarizing their biological activities. The information is intended to facilitate the research and development of novel therapeutic agents based on the furan-1,3,4-oxadiazole scaffold.

Introduction

The 1,3,4-oxadiazole moiety is a privileged five-membered heterocyclic ring that is a constituent of numerous compounds with a wide array of biological activities.[1] Its structural features, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive scaffold in medicinal chemistry.[2] this compound serves as a versatile and readily available starting material for the synthesis of a variety of 2,5-disubstituted 1,3,4-oxadiazoles. These compounds have demonstrated significant potential as antimicrobial, antitubercular, anticancer, and antioxidant agents.[3][4] This document outlines key synthetic methodologies and presents a summary of the biological evaluation of these important molecules.

Synthetic Methodologies

Several synthetic routes have been established for the cyclization of this compound to form the 1,3,4-oxadiazole ring. The most common approaches involve the reaction of the hydrazide with a one-carbon donor, followed by cyclodehydration.

Protocol 1: Synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol

This protocol describes the synthesis of a key intermediate, 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol, which can be further modified. The reaction involves the cyclization of this compound with carbon disulfide in the presence of a base.[5]

Experimental Protocol:

  • To a solution of this compound (0.01 mol) in absolute ethanol (100 mL), add potassium hydroxide (0.01 mol).

  • To this mixture, add carbon disulfide (0.02 mol) and reflux the reaction mixture for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess solvent under reduced pressure.

  • Dissolve the resulting residue in water and acidify with a dilute solution of hydrochloric acid.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to afford the pure 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol.

Protocol 2: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

This protocol outlines a one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound and various aromatic carboxylic acids using a dehydrating agent like phosphorus oxychloride (POCl₃).[5][6]

Experimental Protocol:

  • In a round-bottom flask, mix this compound (1 mmol) and a substituted benzoic acid (1 mmol).

  • Add phosphorus oxychloride (5 mL) to the mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 5-6 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Protocol 3: Microwave-Assisted Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Microwave-assisted organic synthesis offers a rapid and efficient alternative to conventional heating. This protocol describes the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound and aromatic aldehydes.[5]

Experimental Protocol:

  • In a microwave-safe vessel, combine this compound (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of an oxidizing agent such as chloramine-T.[5]

  • Add a suitable solvent like ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue using column chromatography or recrystallization to obtain the desired 2,5-disubstituted 1,3,4-oxadiazole.

Data Presentation

The biological activities of various 1,3,4-oxadiazole derivatives synthesized from this compound are summarized below.

Table 1: Antimicrobial Activity of Furan-1,3,4-oxadiazole Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
LMM6Staphylococcus aureus1.95 - 7.81[7]
Derivative 2lStaphylococcus aureus15[4]
Derivative 2lEscherichia coli15[4]

Table 2: Antitubercular Activity of Furan-1,3,4-oxadiazole Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
Derivative 2lMycobacterium tuberculosis H₃₇Rv3.13[4]

Table 3: Anticancer Activity of Furan-1,3,4-oxadiazole Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
Compound 3HepG-2 (Liver Carcinoma)Near doxorubicin[8]
Compound 12HepG-2 (Liver Carcinoma)Near doxorubicin[8]
Compound 14HepG-2 (Liver Carcinoma)Near doxorubicin[8]
Compound 4gC6 (Glioblastoma)8.16[9]
Compound 4fC6 (Glioblastoma)13.04[9]

Table 4: Antioxidant Activity of Furan-1,3,4-oxadiazole Derivatives

Compound IDAssayIC₅₀ (µg/mL)Reference
Derivative 2lDPPH free radical scavenging< 5[4]

Mandatory Visualization

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis and biological evaluation of 1,3,4-oxadiazoles derived from this compound.

G A This compound C Cyclization Reaction A->C B One-carbon source (e.g., CS2, R-COOH, R-CHO) B->C D Crude 1,3,4-Oxadiazole C->D E Purification (Recrystallization/Chromatography) D->E F Pure 1,3,4-Oxadiazole Derivative E->F G Structural Characterization (NMR, IR, MS) F->G H Biological Evaluation F->H I Antimicrobial Assays H->I J Anticancer Assays H->J K Antioxidant Assays H->K L Data Analysis I->L J->L K->L

Caption: General workflow for synthesis and biological screening.

Proposed Mechanism of Antibacterial Action

Some 1,3,4-oxadiazole derivatives have been shown to exhibit antibacterial activity against Staphylococcus aureus through a mechanism that involves the generation of reactive oxygen species (ROS) and disruption of the cell membrane.[7] Another proposed mechanism for a class of 1,3,4-oxadiazole-based compounds is the inhibition of lipoteichoic acid (LTA) synthesis, a crucial component of the Gram-positive bacterial cell wall.[10] The following diagram illustrates a simplified representation of these proposed mechanisms.

G cluster_0 Bacterial Cell A 1,3,4-Oxadiazole Derivative B Increased Intracellular ROS A->B D Inhibition of LTA Synthesis A->D C Cell Membrane Disruption B->C E Bacteriostatic/Bactericidal Effect C->E D->E F Cell Death E->F

Caption: Proposed antibacterial mechanisms of 1,3,4-oxadiazoles.

References

Furan-2-Carbohydrazide: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Furan-2-carbohydrazide and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This versatile heterocyclic core is a key building block for the synthesis of novel compounds with potential therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-diabetic agents. The furan ring system is recognized for its ability to mimic phenyl groups, offering modified electronic and steric properties that can enhance drug-receptor interactions, metabolic stability, and overall bioavailability.[1][2] This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with quantitative data, experimental protocols, and mechanistic diagrams.

Diverse Biological Activities

This compound derivatives have been extensively investigated for a variety of biological activities. The inherent chemical properties of the furan ring, combined with the carbohydrazide moiety, allow for diverse chemical modifications, leading to compounds with a wide range of therapeutic effects.[1][3]

Anticancer Activity

Several studies have highlighted the potent anticancer activity of this compound derivatives against various cancer cell lines. These compounds have been shown to induce cytotoxicity through mechanisms such as apoptosis and cell cycle arrest.[4][5]

For instance, a series of novel carbohydrazide derivatives bearing a furan moiety demonstrated significant cytotoxic activity against the A549 human lung cancer cell line.[4][6] Notably, compound 3e exhibited a potent anticancer effect with an IC50 value of 43.38 µM on A549 cells, while showing no cytotoxic effects on normal BJ fibroblast cells.[4][6] Another study on furan-based derivatives identified compounds 4 and 7 with good cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values of 4.06 µM and 2.96 µM, respectively.[5] These compounds were found to induce apoptosis through the intrinsic mitochondrial pathway.[5]

Antimicrobial and Antibiofilm Activity

The furan scaffold is a component of several antimicrobial agents.[1] Furan-2-carboxamide derivatives, synthesized as bioisosteric replacements for the unstable furanone ring, have shown significant antibiofilm activity against Pseudomonas aeruginosa.[7] One carbohydrazide derivative, 4b , was particularly effective, reducing biofilm formation by 58%.[7] The mechanism of action is suggested to involve the inhibition of quorum sensing, a bacterial communication process, by targeting the LasR protein.[7]

Furthermore, carbamothioyl-furan-2-carboxamide derivatives have demonstrated notable antibacterial and antifungal activity.[8] Compound 4f was active against multiple bacterial strains with MIC values ranging from 230–295 µg/mL.[8]

Antiviral Activity

Derivatives of this compound have also been explored as potential antiviral agents. Specifically, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[9][10] Through screening and optimization, compounds F8-B6 and F8-B22 were discovered as potent non-peptidomimetic inhibitors of Mpro with IC50 values of 1.57 µM and 1.55 µM, respectively.[9][10] Enzymatic kinetic assays suggest that these compounds act as reversible covalent inhibitors.[9]

Glucagon Receptor Antagonism

Furan-2-carbohydrazides have been identified as orally active glucagon receptor antagonists, which are of interest for the treatment of type 2 diabetes.[11] Structure-activity relationship studies led to the discovery of compound 7l as a potent antagonist with good bioavailability and a long half-life.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineActivityIC50 (µM)Reference
3c A549 (Lung Cancer)Cytotoxic< 400[4]
3e A549 (Lung Cancer)Cytotoxic43.38[4][6]
3e BJ (Normal Fibroblast)Cytotoxic> 400[4][6]
4 MCF-7 (Breast Cancer)Cytotoxic4.06[5]
7 MCF-7 (Breast Cancer)Cytotoxic2.96[5]
Various A549 (Lung Cancer)Cytotoxic43.38 - 342.63[6]

Table 2: Antimicrobial and Antiviral Activity of this compound Derivatives

CompoundTarget Organism/EnzymeActivityMeasurementValueReference
4a P. aeruginosa BiofilmInhibition% Inhibition at 50 µM~50%[7]
4b P. aeruginosa BiofilmInhibition% Inhibition at 50 µM58%[7]
F8 SARS-CoV-2 MproInhibitionIC5021.28 µM[9]
F8-S43 SARS-CoV-2 MproInhibitionIC5010.76 µM[9][10]
F8-B6 SARS-CoV-2 MproInhibitionIC501.57 µM[9][10]
F8-B22 SARS-CoV-2 MproInhibitionIC501.55 µM[9][10]
4f E. coli, S. aureus, B. cereusAntibacterialMIC230 - 295 µg/mL[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound

A general procedure for the synthesis of this compound is as follows:

  • Reaction Setup: Place 111.1 g of furan-2-carboxamide into a four-necked flask equipped with a stirrer, dropping funnel, thermometer, and distillation column.[12][13]

  • Addition of Reagent: Add 224 g of acetone azine to the flask.[12][13]

  • Heating and Dissolution: Turn on the stirrer and heat the reaction mixture to 100-120 °C to ensure complete dissolution of the furan-2-carboxamide.[12][13]

  • Addition of Water: Slowly add 70 ml of water through the dropping funnel while maintaining the reaction temperature between 100 °C and 120 °C.[12][13]

  • Ammonia Removal: The ammonia produced during the reaction is removed through the distillation column and recovered by condensation at 54-58°C. The condensed water vapor is returned to the reaction flask.[12][13]

  • Reaction Monitoring: Continue heating the mixture after the water addition is complete. Monitor the reaction progress by analyzing the amount of furan-2-carboxamide in the solution.[12][13]

  • Work-up: Once the furan-2-carboxamide has fully reacted, distill off the acetone and water under nitrogen protection.[12][13]

  • Purification: Recrystallize the residual solid from ethanol and dry to obtain this compound.[12]

General Synthesis of N'-Substituted Furan-2-Carbohydrazides

This protocol describes the synthesis of N'-benzoyl this compound derivatives.

  • Boc Protection: In a round-bottom flask, dissolve furan-2-carboxylic acid (2.68 mmol) and 1,1'-carbonyldiimidazole (CDI, 2.94 mmol) in THF (6 mL). Stir the mixture for 2 hours at 45 °C. After the starting material is consumed, add tert-butyl carbazate (2.94 mmol) and allow the reaction to proceed for 18–20 hours to obtain tert-butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate.[7]

  • Boc Deprotection: Dissolve the product from the previous step (0.2 mmol) in DCM (0.8 mL) and add trifluoroacetic acid (TFA, 1.11 mmol) dropwise. Stir the mixture for 3–4 hours at room temperature. Remove the solvent and excess TFA under vacuum and dry for 12 hours. The resulting salt is used without further purification.[7]

  • Coupling Reaction: In a separate round-bottom flask, add the desired benzoic acid (0.22 mmol) and CDI (0.265 mmol) and dissolve in THF (0.5 mL). To this, add the deprotected carbohydrazide salt to obtain the final N'-benzoyl-furan-2-carbohydrazide derivative.[7]

Anticancer Activity Evaluation (MTT Assay)

The cytotoxic activity of synthesized compounds can be determined using the MTT assay.

  • Cell Seeding: Seed A549 lung cancer cells and BJ normal fibroblast cells into 96-well plates.[4]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives.[4]

  • Incubation: Incubate the plates for 24 hours.[4]

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values, which represent the concentration of the compound that inhibits 50% of cell growth.[4]

Antibiofilm Activity Assay (Crystal Violet Method)

The ability of compounds to inhibit biofilm formation can be assessed using the crystal violet method.

  • Bacterial Culture: Grow P. aeruginosa cultures in the presence of the test compounds at a concentration of 50 µM.[7]

  • Biofilm Staining: After an appropriate incubation period, stain the biofilms with crystal violet, which binds to the extracellular matrix.[7]

  • Quantification: Solubilize the bound crystal violet and measure the absorbance to quantify the biofilm mass.

  • Inhibition Calculation: Calculate the percentage of biofilm inhibition compared to a control group without the compound.[7]

Visualized Mechanisms and Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows related to the medicinal chemistry applications of this compound.

G cluster_synthesis General Synthesis Workflow FCA Furan-2-Carboxylic Acid CDI1 CDI, THF FCA->CDI1 Boc_Protected Boc-Protected Hydrazide CDI1->Boc_Protected TBC tert-butyl carbazate TBC->Boc_Protected TFA_DCM TFA, DCM Boc_Protected->TFA_DCM Deprotected Deprotected Hydrazide Salt TFA_DCM->Deprotected Final_Product N'-Substituted This compound Deprotected->Final_Product Benzoic_Acid Substituted Benzoic Acid CDI2 CDI, THF Benzoic_Acid->CDI2 CDI2->Final_Product

Caption: General synthesis workflow for N'-substituted Furan-2-carbohydrazides.

G cluster_antimicrobial Proposed Antibiofilm Mechanism F2CH_derivative This compound Derivative (e.g., 4b) LasR LasR Protein (Quorum Sensing Receptor) F2CH_derivative->LasR Inhibits QS_Signal Quorum Sensing Signaling Cascade LasR->QS_Signal Activates Virulence_Factors Virulence Factor Production (Pyocyanin, Proteases) QS_Signal->Virulence_Factors Leads to Biofilm Biofilm Formation QS_Signal->Biofilm Leads to

Caption: Proposed mechanism of antibiofilm activity via quorum sensing inhibition.

G cluster_antiviral Antiviral Mechanism of Action F2CH_thioamide Furan-2-ylmethylene hydrazine-1-carbothioamide Derivative Mpro SARS-CoV-2 Main Protease (Mpro) F2CH_thioamide->Mpro Inhibits Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleaves Polyprotein Viral Polyprotein Polyprotein->Mpro Replication Viral Replication Functional_Proteins->Replication

Caption: Inhibition of SARS-CoV-2 replication by targeting the main protease.

G cluster_anticancer Proposed Anticancer Apoptotic Pathway F2CH_cancer This compound Derivative Mitochondria Mitochondria F2CH_cancer->Mitochondria Induces Stress Bax Bax (Pro-apoptotic) F2CH_cancer->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) F2CH_cancer->Bcl2 Downregulates Caspases Caspase Cascade (Caspase-9, Caspase-3) Mitochondria->Caspases Activates Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Induction of apoptosis in cancer cells via the mitochondrial pathway.

References

Furan-2-Carbohydrazide: A Promising Antibiofilm Agent Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its ability to form biofilms, which are structured communities of bacterial cells encased in a self-produced polymeric matrix. This biofilm mode of growth confers significant protection against antibiotics and host immune responses, leading to persistent and difficult-to-treat infections. The quorum sensing (QS) system, a sophisticated cell-to-cell communication network, plays a pivotal role in regulating biofilm formation and the expression of virulence factors in P. aeruginosa. Consequently, targeting the QS system presents a promising strategy for the development of novel anti-biofilm therapeutics. Furan-2-carbohydrazide and its derivatives have emerged as a class of small molecules with the potential to disrupt P. aeruginosa biofilms, primarily by interfering with the LasR protein, a key transcriptional regulator at the top of the QS hierarchy.

This document provides detailed application notes and experimental protocols for researchers interested in evaluating this compound and related compounds as potential antibiofilm agents against P. aeruginosa.

Quantitative Data Summary

CompoundConcentration (µM)Biofilm Inhibition (%)TargetReference
Carbohydrazide Derivative (4b)5058LasR (putative)[1]

Note: The IC50 for compound 4b could not be determined due to precipitation at higher concentrations. However, it achieved 50% biofilm reduction at 50 µM.[1]

Mechanism of Action: Targeting the LasR Quorum Sensing Receptor

This compound and its analogs are believed to exert their antibiofilm effects by acting as antagonists of the LasR receptor.[1] The LasR protein is a key transcriptional regulator in the P. aeruginosa QS system. It binds to its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and this complex then activates the transcription of a cascade of genes involved in virulence and biofilm formation, including the rhl and pqs QS systems.

By binding to LasR, likely within the ligand-binding pocket, this compound can prevent the binding of the natural autoinducer, thereby inhibiting the activation of the entire QS cascade. This disruption leads to a downstream reduction in the expression of genes essential for biofilm maturation and the production of various virulence factors.[1]

Signaling Pathway Diagram

G Figure 1. Proposed Mechanism of Action of this compound cluster_cell P. aeruginosa Cell LasI LasI HSL 3-oxo-C12-HSL LasI->HSL synthesis LasR LasR HSL->LasR binds LasR_HSL LasR-HSL Complex Furan This compound Furan->LasR inhibits RhlR rhlR expression LasR_HSL->RhlR activates PQS pqs system expression LasR_HSL->PQS activates Virulence Virulence Factor Production RhlR->Virulence Biofilm Biofilm Formation RhlR->Biofilm PQS->Virulence PQS->Biofilm

Caption: Proposed mechanism of this compound action.

Experimental Workflow

G Figure 2. Experimental Workflow for Evaluating Antibiofilm Activity cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare this compound Stock Solution C Perform Biofilm Inhibition Assay (Crystal Violet Method) A->C D Determine MIC and MBEC A->D E Analyze Gene Expression (qRT-PCR) A->E B Culture P. aeruginosa (e.g., PAO1) B->C B->D B->E F Quantify Biofilm Inhibition (OD570 measurement) C->F G Determine MIC/MBEC Values D->G H Analyze Relative Gene Expression of las, rhl, pqs genes E->H

Caption: Workflow for antibiofilm agent evaluation.

Detailed Experimental Protocols

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is adapted from standard methods for quantifying biofilm formation in microtiter plates.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • This compound

  • Solvent for this compound (e.g., DMSO)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh LB broth to an OD600 of approximately 0.05.

  • Plate Setup:

    • Prepare serial dilutions of this compound in LB broth in the wells of the 96-well plate. Include a solvent control (e.g., DMSO at the highest concentration used) and a no-treatment control (LB broth only).

    • Add 100 µL of the diluted bacterial culture to each well.

    • Incubate the plate statically at 37°C for 24-48 hours.

  • Crystal Violet Staining:

    • Carefully discard the planktonic culture from each well.

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

    • Invert the plate and allow it to air dry completely.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate at room temperature for 15 minutes with gentle shaking.

    • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated as: [1 - (OD570 of treated well / OD570 of control well)] x 100.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC)

Materials:

  • Same as for the biofilm inhibition assay.

  • Resazurin solution (optional, for viability assessment).

Procedure for MIC:

  • Follow a standard broth microdilution protocol. Briefly, prepare two-fold serial dilutions of this compound in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Procedure for MBEC:

  • Grow biofilms in a 96-well plate as described in the biofilm inhibition assay (24-48 hours).

  • After biofilm formation, remove the planktonic cells and wash the wells with PBS.

  • Add fresh media containing two-fold serial dilutions of this compound to the wells with the established biofilms.

  • Incubate for another 24 hours at 37°C.

  • Wash the wells with PBS to remove the compound.

  • Add fresh, sterile LB broth to each well and sonicate the plate for 10-15 minutes to dislodge the biofilm bacteria.

  • Transfer the bacterial suspension from each well to a new 96-well plate and measure the OD600 to assess bacterial growth. Alternatively, plate dilutions on agar plates to determine viable cell counts (CFU/mL).

  • The MBEC is the lowest concentration of the compound that results in no viable bacteria from the treated biofilm.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to analyze the effect of this compound on the expression of key quorum sensing genes.

Materials:

  • P. aeruginosa biofilms grown with and without this compound.

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • DNase I.

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • SYBR Green qPCR Master Mix.

  • Primers for target genes (lasR, lasI, rhlR, rhlI, pqsA, pqsR) and a housekeeping gene (e.g., rpoD, proC).

  • Real-time PCR instrument.

Procedure:

  • Biofilm Growth and Treatment:

    • Grow P. aeruginosa biofilms in petri dishes or multi-well plates with and without a sub-inhibitory concentration of this compound for a specified period (e.g., 24 hours).

  • RNA Extraction:

    • Harvest the biofilm cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Set up the qPCR reactions containing cDNA, SYBR Green Master Mix, and forward and reverse primers for each target and housekeeping gene.

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative gene expression changes using the 2-ΔΔCt method, comparing the treated samples to the untreated control.

Conclusion

This compound and its derivatives represent a promising class of compounds for combating P. aeruginosa biofilms. By targeting the LasR quorum sensing system, these molecules can disrupt the intricate communication network that governs biofilm formation and virulence. The protocols outlined in this document provide a comprehensive framework for researchers to further investigate the antibiofilm properties of this compound and to elucidate its precise mechanism of action. Such studies are crucial for the development of novel therapeutic strategies to address the significant clinical challenges posed by P. aeruginosa infections.

References

Application Notes and Protocols: Furan-2-carbohydrazide Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2-carbohydrazide derivatives have emerged as a promising class of heterocyclic compounds in the field of medicinal chemistry, demonstrating significant potential as anticancer agents.[1][2] The furan moiety is a key pharmacophore found in numerous natural and synthetic bioactive molecules, and its incorporation into novel chemical entities has been a successful strategy in the development of new therapeutic agents.[1] These derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines, including lung, breast, and liver cancers.[2][3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway.[4][5][6] This document provides a comprehensive overview of the development of this compound derivatives as anticancer agents, including synthesis protocols, in vitro evaluation techniques, and a summary of their biological activities.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Cytotoxic Activity of Furan-Carbohydrazide Derivatives against A549 Human Lung Cancer Cells [3][7]

CompoundIC50 (µM) on A549 CellsIC50 (µM) on BJ Normal Fibroblast Cells
3a189.45> 400
3b212.50> 400
3c342.63< 400
3d112.90> 400
3e 43.38 > 400
3f156.71> 400
3g> 400> 400

Note: Compound 3e showed significant and selective anticancer effects on A549 cells without affecting normal BJ cells.[3][7]

Table 2: Cytotoxic Activity of Furan-Based Derivatives against MCF-7 Breast Cancer Cells [4]

CompoundIC50 (µM) on MCF-7 CellsIC50 (µM) on MCF-10A Normal Breast CellsSelectivity Index (SI)
4 4.06 > 50> 12.31
7 2.96 > 50> 16.89
Staurosporine (STU)4.80--

Note: Compounds 4 and 7 exhibited potent cytotoxic activity against MCF-7 cells with high selectivity compared to the normal breast cell line.[4]

Table 3: Cytotoxic Activity of Furan- and Furopyrimidine-Based Derivatives [5]

CompoundVEGFR-2 Inhibition IC50 (nM)Cytotoxicity IC50 (µM) - A549Cytotoxicity IC50 (µM) - HT-29Cytotoxicity IC50 (µM) - HepG2
4c 57.110.511.913.1
7b 42.5 6.66 8.51 7.28
7c 52.59.8710.311.2
Sorafenib (Standard)41.16.608.785.09

Note: Compound 7b displayed potent VEGFR-2 inhibition and significant cytotoxicity against A549, HT-29, and HepG2 cancer cell lines, comparable to the standard drug Sorafenib.[5]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a common synthetic route for preparing this compound derivatives.[3]

Step 1: Synthesis of the Ester Intermediate

  • Dissolve the starting materials, such as 5-(4-aminophenyl)furan-2-carboxylic acid and an appropriate alcohol, in a suitable solvent like tetrahydrofuran (THF).

  • Add a base (e.g., NaHCO3) to the mixture.

  • Stir the reaction mixture at room temperature (25°C) for 4 hours to complete the reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, isolate the ester product through standard work-up procedures.

Step 2: Synthesis of the Hydrazide Intermediate

  • Dissolve the ester intermediate from Step 1 in ethanol.

  • Add hydrazine monohydrate to the solution.

  • Reflux the mixture at 80-90°C for 6 hours.[3]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and isolate the precipitated hydrazide by filtration.

Step 3: Synthesis of the Final this compound Derivatives

  • Dissolve the hydrazide intermediate from Step 2 in a solvent such as chloroform.

  • Add a substituted benzoyl chloride to the solution.

  • Stir the reaction mixture at room temperature.

  • The target compound will precipitate out of the solution.

  • Filter the precipitate and recrystallize it from ethanol to obtain the purified final product.[3]

Characterization: The synthesized compounds should be characterized by spectroscopic methods such as IR, 1H-NMR, and elemental analysis to confirm their structures.[3]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3][8]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., BJ, MCF-10A).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 24 or 48 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.[4][9]

Materials:

  • Cancer cells.

  • Test compounds.

  • PBS.

  • Ethanol (70%, ice-cold).

  • RNase A.

  • Propidium Iodide (PI) staining solution.

  • Flow cytometer.

Procedure:

  • Seed cells and treat them with the test compounds at their IC50 concentrations for a specific period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store them at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in a solution containing RNase A to degrade RNA.

  • Stain the cells with PI solution.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content of the cells in different phases of the cell cycle (G0/G1, S, G2/M) will be quantified.

Protocol 4: Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.[4][10]

Materials:

  • Cancer cells.

  • Test compounds.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Seed cells and treat them with the test compounds at their IC50 concentrations for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour. The results will differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

Visualization of Mechanisms and Workflows

General Synthetic Workflow

G A Starting Materials (e.g., Furan-2-carboxylic acid derivative) B Esterification A->B C Ester Intermediate B->C D Hydrazinolysis (with Hydrazine Hydrate) C->D E This compound Intermediate D->E F Coupling Reaction (with substituted benzoyl chloride) E->F G Final this compound Derivative F->G

Caption: A generalized workflow for the synthesis of this compound derivatives.

Experimental Workflow for In Vitro Anticancer Evaluation

G cluster_0 Biological Evaluation cluster_1 Mechanistic Assays A Synthesized this compound Derivatives B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Determination of IC50 Values B->C D Selection of Lead Compounds C->D E Mechanism of Action Studies D->E F Cell Cycle Analysis E->F G Apoptosis Assay (Annexin V/PI) E->G H Target-specific Assays (e.g., VEGFR-2 Kinase Assay) E->H

Caption: Workflow for evaluating the anticancer potential of synthesized compounds.

Signaling Pathway: Induction of Apoptosis

This compound derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[4] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

G A This compound Derivative B Bcl-2 (Anti-apoptotic) A->B Inhibits C Bax (Pro-apoptotic) A->C Activates D Mitochondrial Outer Membrane Permeabilization B->D C->D E Cytochrome c Release D->E F Caspase Activation (e.g., Caspase-9, Caspase-3) E->F G Apoptosis F->G

Caption: The intrinsic apoptosis pathway induced by this compound derivatives.

Signaling Pathway: Cell Cycle Arrest at G2/M Phase

Several furan-based derivatives have been reported to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis.[4][5][11]

G A This compound Derivative B CDK1/Cyclin B Complex A->B Inhibits D M Phase (Mitosis) B->D promotes transition F G2/M Checkpoint Arrest C G2 Phase C->B activates E Cell Proliferation D->E

Caption: A simplified diagram showing G2/M cell cycle arrest.

References

Furan-2-Carbohydrazide Derivatives as Potent Glucagon Receptor Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a crucial role in maintaining glucose homeostasis by stimulating hepatic glucose production. In type 2 diabetes, hyperglucagonemia contributes significantly to hyperglycemia. Therefore, antagonism of the glucagon receptor (GCGR) presents a promising therapeutic strategy for the management of this metabolic disorder. This document provides detailed application notes and protocols for the evaluation of Furan-2-carbohydrazide derivatives, a novel class of orally active small molecule glucagon receptor antagonists.

Furan-2-carbohydrazides have been identified as potent and selective antagonists of the human glucagon receptor.[1] These compounds effectively inhibit glucagon-stimulated cyclic adenosine monophosphate (cAMP) production and glycogenolysis.[2] This document will detail the experimental procedures for characterizing these compounds, from initial binding affinity determination to in vivo efficacy studies.

Glucagon Receptor Signaling Pathway and Antagonism by this compound

The glucagon receptor is a Class B G-protein coupled receptor (GPCR). Upon binding of glucagon, the receptor undergoes a conformational change, leading to the activation of the Gαs subunit of the associated G protein. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates key enzymes involved in gluconeogenesis and glycogenolysis, ultimately leading to increased hepatic glucose output.

This compound derivatives act as non-competitive antagonists, binding to the glucagon receptor and preventing the conformational changes required for G-protein activation, thereby inhibiting the downstream signaling cascade.[3]

glucagon_signaling cluster_cell Hepatocyte glucagon Glucagon gcgr Glucagon Receptor (GCGR) glucagon->gcgr Binds g_protein G-Protein (Gαsβγ) gcgr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates glycogenolysis Glycogenolysis pka->glycogenolysis Stimulates gluconeogenesis Gluconeogenesis pka->gluconeogenesis Stimulates glucose Glucose Export glycogenolysis->glucose gluconeogenesis->glucose furan This compound furan->gcgr Antagonizes

Caption: Glucagon receptor signaling pathway and its antagonism.

Quantitative Data Summary

The following table summarizes the in vitro potency and pharmacokinetic parameters of a representative this compound derivative, compound 7l (also referred to as GCGR antagonist 2 or NNC 25-2504).[1][2][3]

ParameterSpeciesValueReference
Binding Affinity (Kd) Human2.3 nM[2]
IC50 (cAMP assay) Rat0.43 nM[2]
IC50 (Glycogenolysis assay) Rat160 nM[2]
Oral Bioavailability (F) Dog15%[3]
Half-life (t1/2) - IV Dog1.11 h[4]
Half-life (t1/2) - Oral Dog1.40 h[4]

Experimental Protocols

This section provides detailed protocols for the characterization of this compound derivatives as glucagon receptor antagonists.

Experimental Workflow

The general workflow for screening and characterizing novel glucagon receptor antagonists involves a series of in vitro and in vivo assays to determine potency, selectivity, and efficacy.

experimental_workflow cluster_workflow Antagonist Discovery Workflow synthesis Compound Synthesis (this compound derivatives) binding_assay Radioligand Binding Assay (Determine Kd) synthesis->binding_assay cAMP_assay cAMP Accumulation Assay (Determine IC50) binding_assay->cAMP_assay glycogenolysis_assay Glycogenolysis Assay (Functional Confirmation) cAMP_assay->glycogenolysis_assay pk_studies Pharmacokinetic Studies (Oral Bioavailability, Half-life) glycogenolysis_assay->pk_studies in_vivo_efficacy In Vivo Efficacy (Oral Glucose Tolerance Test) pk_studies->in_vivo_efficacy lead_optimization Lead Optimization in_vivo_efficacy->lead_optimization

Caption: Workflow for glucagon receptor antagonist discovery.
Protocol 1: Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of the test compounds to the glucagon receptor.

Materials:

  • Membrane preparation from cells expressing the human glucagon receptor (e.g., CHO-K1 cells).

  • [125I]-Glucagon (Radioligand).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[2]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds (this compound derivatives) at various concentrations.

  • Unlabeled glucagon for determining non-specific binding.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus (Cell harvester).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the glucagon receptor in ice-cold lysis buffer and isolate the membrane fraction by differential centrifugation.[2] Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of membrane preparation.

    • 50 µL of [125I]-Glucagon at a fixed concentration (typically near its Kd).

    • 50 µL of test compound at various concentrations or 50 µL of unlabeled glucagon (for non-specific binding) or 50 µL of binding buffer (for total binding).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[2]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the compound. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay

This functional assay measures the ability of the antagonist to inhibit glucagon-stimulated cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human glucagon receptor.

  • Glucagon.

  • Test compounds (this compound derivatives).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle for 15-30 minutes at 37°C.

  • Glucagon Stimulation: Add glucagon at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value.

Protocol 3: Glycogenolysis Assay in Primary Rat Hepatocytes

This assay assesses the functional effect of the antagonists on a key physiological response to glucagon in primary liver cells.

Materials:

  • Primary rat hepatocytes.

  • Hepatocyte culture medium.

  • Glucagon.

  • Test compounds (this compound derivatives).

  • Glucose assay kit.

Procedure:

  • Hepatocyte Isolation and Culture: Isolate primary hepatocytes from rats using a two-step collagenase perfusion method.[5] Plate the cells and allow them to form a monolayer.

  • Compound Treatment: Pre-incubate the hepatocytes with various concentrations of the test compound or vehicle for 60-90 minutes.

  • Glucagon Challenge: Stimulate the cells with glucagon (e.g., 5 nM) for a defined period (e.g., 70 minutes).[2]

  • Sample Collection: Collect the cell culture supernatant.

  • Glucose Measurement: Measure the glucose concentration in the supernatant using a glucose assay kit.

  • Data Analysis: Calculate the percentage inhibition of glucagon-stimulated glucose release for each concentration of the antagonist and determine the IC50 value.

Protocol 4: Oral Glucose Tolerance Test (OGTT) in Rats

This in vivo assay evaluates the efficacy of the antagonist in improving glucose tolerance.

Materials:

  • Male Sprague-Dawley rats.

  • Test compound (this compound derivative) formulated for oral administration.

  • Glucose solution (e.g., 2 g/kg).

  • Glucometer and test strips.

Procedure:

  • Fasting: Fast the rats overnight (approximately 16-18 hours) with free access to water.[6]

  • Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from a tail vein blood sample.

  • Compound Administration: Administer the test compound or vehicle orally by gavage.

  • Glucose Challenge: After a specific time following compound administration (e.g., 60 minutes), administer a glucose solution orally by gavage.[7]

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[8]

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the treated and vehicle control groups to determine the effect of the antagonist on glucose tolerance.

Conclusion

This compound derivatives represent a promising class of orally active glucagon receptor antagonists for the treatment of type 2 diabetes. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of these compounds, from initial target binding to in vivo proof-of-concept. Rigorous adherence to these methodologies will enable researchers to effectively characterize the pharmacological properties of novel this compound-based drug candidates.

References

Application Notes and Protocols for Furan-2-carbohydrazide in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2-carbohydrazide and its derivatives have emerged as a versatile scaffold in the development of novel agrochemicals. This class of compounds has demonstrated significant potential, particularly as insecticides, with a mode of action that can offer selectivity and reduced environmental impact. This document provides a comprehensive overview of the application of this compound in agrochemical research, including detailed synthetic protocols, bioassay methodologies, and a summary of reported activity data.

Agrochemical Applications

The primary application of this compound derivatives in agrochemicals is as insecticides . Many of these compounds are designed as analogues of tebufenozide, a well-known insect growth regulator. These diacylhydrazine-based insecticides act as ecdysone receptor agonists, disrupting the normal molting process in insects, particularly lepidopteran pests. This mode of action provides a degree of selectivity, making them safer for non-target organisms.

While research has predominantly focused on insecticidal properties, the furan-carbohydrazide scaffold also presents opportunities for the development of fungicides and herbicides , although this remains a less explored area.

Data Presentation

The following tables summarize the quantitative data for the agrochemical activity of various this compound derivatives.

Table 1: Insecticidal Activity of this compound Derivatives against Spodoptera littoralis

Compound IDStructureTarget InstarLC50 (ppm)Reference
1 N'-(4-chlorobenzoyl)this compound2nd397[1]
1 N'-(4-chlorobenzoyl)this compound4th787[1]
2 N'-(2,4-dichlorobenzoyl)this compound2nd269[1]
2 N'-(2,4-dichlorobenzoyl)this compound4th496[1]
3 N'-(4-bromobenzoyl)this compound2nd499[1]
3 N'-(4-bromobenzoyl)this compound4th660[1]

Experimental Protocols

Synthesis Protocols

Protocol 1: General Synthesis of N'-Aroyl-Furan-2-Carbohydrazides [1]

This protocol describes the synthesis of N'-aroyl-furan-2-carbohydrazides, which have shown insecticidal activity.

Materials:

  • This compound

  • Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride, 2,4-dichlorobenzoyl chloride)

  • Pyridine

  • Anhydrous ether

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in pyridine.

  • Cool the solution in an ice bath.

  • Add the substituted benzoyl chloride (1 equivalent) dropwise to the cooled solution with constant stirring.

  • After the addition is complete, continue stirring at room temperature for 3-4 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold anhydrous ether.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N'-aroyl-furan-2-carbohydrazide.

  • Characterize the final product using appropriate analytical techniques (FTIR, ¹H-NMR, ¹³C-NMR, and elemental analysis).

Protocol 2: Synthesis of N'-[(E)-furan-2-ylmethylidene]this compound

This protocol details the synthesis of a Schiff base derivative of this compound.

Materials:

  • This compound

  • Furfural

  • Ethanol

  • Reflux apparatus

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add furfural (1 equivalent) to the solution.

  • Reflux the mixture with stirring for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the product with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure N'-[(E)-furan-2-ylmethylidene]this compound.

  • Characterize the final product using analytical techniques such as FTIR, ¹H-NMR, and X-ray crystallography.

Bioassay Protocols

Protocol 3: Insecticidal Bioassay against Spodoptera littoralis (Leaf-Dip Method) [1]

This protocol is used to determine the lethal concentration (LC50) of this compound derivatives against the cotton leafworm, Spodoptera littoralis.

Materials:

  • Test compounds (this compound derivatives)

  • Acetone (for stock solution)

  • Distilled water with a wetting agent (e.g., Triton X-100)

  • Castor bean leaves

  • Spodoptera littoralis larvae (2nd or 4th instar)

  • Petri dishes

  • Filter paper

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare a series of dilutions of the test compound in distilled water containing a wetting agent.

  • Dip castor bean leaf discs into each test solution for 10-15 seconds.

  • Allow the treated leaf discs to air dry.

  • Place one treated leaf disc in a Petri dish lined with moist filter paper.

  • Introduce a known number of Spodoptera littoralis larvae (e.g., 10 larvae) into each Petri dish.

  • Prepare a control group using leaf discs dipped in the water and wetting agent solution only.

  • Incubate the Petri dishes at a controlled temperature (e.g., 25 ± 2°C) and photoperiod.

  • Record larval mortality at 24, 48, and 72 hours post-treatment.

  • Calculate the LC50 value using probit analysis.

Protocol 4: Fungicidal Bioassay against Botrytis cinerea (Mycelial Growth Inhibition)

This protocol, adapted for screening novel compounds, can be used to evaluate the in vitro antifungal activity of this compound derivatives against the grey mold fungus, Botrytis cinerea.

Materials:

  • Test compounds

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Potato Dextrose Agar (PDA) medium

  • Botrytis cinerea culture

  • Sterile Petri dishes

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare PDA medium and sterilize it by autoclaving.

  • Cool the molten PDA to approximately 45-50°C.

  • Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not inhibit fungal growth.

  • Pour the amended PDA into sterile Petri dishes and allow it to solidify.

  • Prepare control plates containing PDA with DMSO only.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing B. cinerea culture.

  • Incubate the plates at 20-22°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 value.

Protocol 5: Herbicidal Bioassay - Pre-emergence and Post-emergence Screening

This general protocol can be adapted to screen this compound derivatives for herbicidal activity against common weed species.

Materials:

  • Test compounds

  • Acetone or other suitable solvent for stock solution

  • Distilled water with a surfactant

  • Seeds of weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Pots or trays with a suitable soil mix

  • Growth chamber or greenhouse with controlled conditions

  • Spraying apparatus

Procedure:

Pre-emergence Application:

  • Sow seeds of the target weed species in pots or trays at a uniform depth.

  • Prepare solutions of the test compound at various concentrations in water with a surfactant.

  • Apply the test solutions uniformly to the soil surface immediately after sowing.

  • Include an untreated control and a solvent control.

  • Place the pots/trays in a growth chamber or greenhouse with appropriate light, temperature, and humidity.

  • Water the pots/trays as needed.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).

Post-emergence Application:

  • Sow seeds of the target weed species and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Prepare solutions of the test compound at various concentrations in water with a surfactant.

  • Apply the test solutions uniformly to the foliage of the weed seedlings.

  • Include an untreated control and a solvent control.

  • Return the plants to the growth chamber or greenhouse.

  • After a set period (e.g., 7-14 days), visually assess the herbicidal effect (phytotoxicity, growth inhibition, mortality) and, if required, measure plant biomass (fresh or dry weight).

  • Calculate the GR50 (concentration causing 50% growth reduction) or other relevant endpoints.

Signaling Pathways and Mechanisms

Ecdysone Receptor Signaling Pathway

Diacylhydrazine derivatives of this compound are known to act as agonists of the ecdysone receptor (EcR). Ecdysone is a steroid hormone in insects that controls molting and metamorphosis. The functional ecdysone receptor is a heterodimer of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP).

In the absence of the natural hormone, 20-hydroxyecdysone (20E), the EcR-USP complex binds to ecdysone response elements (EcREs) on the DNA and represses gene transcription. When 20E binds to the ligand-binding pocket of EcR, the receptor complex undergoes a conformational change, leading to the recruitment of coactivators and the initiation of transcription of early-response genes. These genes, in turn, activate a cascade of late-response genes that orchestrate the molting process.

This compound-based diacylhydrazines mimic the action of 20E, binding to the EcR and prematurely activating this signaling cascade. This leads to an incomplete and lethal molt, ultimately causing the death of the insect larva.

Ecdysone_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E 20-Hydroxyecdysone (Natural Hormone) Receptor_Complex_Inactive EcR/USP Heterodimer 20E->Receptor_Complex_Inactive Binds to EcR F2C_Derivative This compound Derivative (Agonist) F2C_Derivative->Receptor_Complex_Inactive Mimics 20E and Binds to EcR EcRE Ecdysone Response Element (on DNA) Receptor_Complex_Inactive->EcRE Binds to DNA Gene_Activation Gene Activation Early_Genes Early Gene Transcription Receptor_Complex_Inactive->Early_Genes Activates Transcription Gene_Repression Gene Repression EcRE->Gene_Repression In absence of ligand Late_Genes Late Gene Transcription Early_Genes->Late_Genes Induces Molting_Cascade Lethal Premature Molting Late_Genes->Molting_Cascade

Caption: Ecdysone receptor signaling pathway and the action of this compound derivatives.

Experimental Workflows

Synthesis_Workflow start Start step1 Dissolve this compound in Pyridine start->step1 step2 Cool to 0°C step1->step2 step3 Add Substituted Benzoyl Chloride step2->step3 step4 Stir at Room Temperature step3->step4 step5 Precipitate in Ice Water step4->step5 step6 Filter and Wash Solid step5->step6 step7 Recrystallize step6->step7 end Pure N'-Aroyl-Furan-2-Carbohydrazide step7->end

Caption: Workflow for the synthesis of N'-Aroyl-Furan-2-Carbohydrazides.

Bioassay_Workflow start Start prep_compounds Prepare Test Compound Dilutions start->prep_compounds treat_leaves Treat Leaf Discs (Leaf-Dip Method) prep_compounds->treat_leaves setup_bioassay Place Leaf Disc and Larvae in Petri Dish treat_leaves->setup_bioassay incubation Incubate under Controlled Conditions setup_bioassay->incubation data_collection Record Mortality at 24, 48, 72h incubation->data_collection analysis Calculate LC50 (Probit Analysis) data_collection->analysis end End analysis->end

Caption: Workflow for the insecticidal bioassay of this compound derivatives.

Conclusion

This compound serves as a valuable starting material for the synthesis of a range of biologically active molecules with potential applications in agriculture. The diacylhydrazine derivatives have demonstrated potent insecticidal activity, and the established protocols for synthesis and bioassays provide a solid foundation for further research and development in this area. While the fungicidal and herbicidal potential of this chemical class is less explored, the provided adaptable protocols offer a starting point for screening and identifying novel lead compounds for broader agrochemical applications. Further derivatization and screening of this compound analogs could lead to the discovery of new and effective crop protection agents.

References

Application Notes and Protocols for the Analytical Characterization of Furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Furan-2-carbohydrazide is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical and bioactive molecules. Its derivatives are known to exhibit a wide range of biological activities.[1] Accurate and comprehensive characterization of this compound is essential to ensure its identity, purity, and stability for research, development, and quality control purposes. This document provides detailed application notes and standardized protocols for the characterization of this compound using fundamental analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is a powerful, non-destructive technique used to determine the molecular structure of a compound. For this compound, ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule. These analyses confirm the presence of the furan ring, the carbohydrazide moiety, and their specific connectivity. Deuterated solvents like DMSO-d₆ or CDCl₃ are typically used.[2][3]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire the spectrum at room temperature.

    • Set a spectral width of approximately 12-16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 200-220 ppm.

    • A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Data Presentation: Expected NMR Shifts

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Assignment Reference
~10.45 Singlet -NH- [3]
~7.91 Multiplet Furan H5 [3]
~7.26 Doublet Furan H3 [3]
~6.68 Doublet of Doublets Furan H4 [3]
~4.5 (broad) Singlet -NH₂ [2]

Note: The NH and NH₂ protons are exchangeable with D₂O and their chemical shifts can be variable.

Table 2: ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Reference
~157.4 C=O (Carbonyl) [3]
~146.2 Furan C2 [3]
~145.9 Furan C5 [3]
~114.7 Furan C3 [3]

| ~112.0 | Furan C4 |[3] |

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is ideal for confirming the presence of key vibrational modes, including N-H stretching from the hydrazide group, C=O stretching from the carbonyl group, and C-O-C stretching characteristic of the furan ring.[1][3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Record the sample spectrum, typically in the range of 4000–400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation: Characteristic FTIR Absorption Bands

Table 3: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Assignment Reference
3150 - 3300 ν(N-H) N-H stretching (hydrazide) [3]
~1663 ν(C=O) Carbonyl stretching (Amide I) [1]
~1600 ν(C=N) / δ(N-H) Imine character / N-H bending (Amide II) [4]
~1526 C=C stretching Furan ring stretching [3]
~1328 ν(C-O-C) Asymmetric C-O-C stretching [4]

| ~1016 | ν(N-N) | N-N stretching |[4] |

Mass Spectrometry (MS)

Application Note

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and can provide structural information through fragmentation patterns. Techniques like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART) are suitable.[3][5] The analysis confirms the molecular formula (C₅H₆N₂O₂) and helps in identifying related impurities.[6][7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an appropriate ionization source (e.g., ESI or DART).[3]

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Processing: Determine the exact mass of the molecular ion peak. Use the exact mass to calculate the elemental composition and compare it with the theoretical value for C₅H₆N₂O₂.

Data Presentation: Expected Mass Spectrometry Data

Table 4: High-Resolution Mass Spectrometry Data for this compound

Ion Theoretical m/z [M+H]⁺ Observed m/z Assignment Reference
C₅H₇N₂O₂⁺ 127.05075 ~127.05 Protonated Molecular Ion [3] (derived)

| C₄H₃O⁺ | 67.01839 | ~67.37 | Furan radical cation (fragment) |[5] |

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a premier technique for determining the purity of this compound and quantifying it in various matrices. A reversed-phase HPLC method with UV detection is commonly employed. This method separates the analyte from its precursors, degradation products, and other impurities, allowing for accurate purity assessment.

Experimental Protocol: Reversed-Phase HPLC
  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., acetonitrile/water mixture).

    • Prepare working standards by serial dilution.

    • Prepare the sample for analysis by dissolving it in the diluent to a similar concentration.

  • Instrumentation & Conditions (Example): [8]

    • HPLC System: A system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A time-based gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the λ_max of this compound (~254 nm and/or ~300 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time compared to the reference standard.

    • Calculate the purity by the area percent method: (Area of main peak / Total area of all peaks) x 100%.

Visualization of Analytical Workflow

The following diagram illustrates a comprehensive workflow for the characterization of a synthesized batch of this compound.

G cluster_synthesis Sample Acquisition cluster_data Data Analysis & Reporting synthesis Synthesized This compound nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ftir FTIR Spectroscopy synthesis->ftir ms Mass Spectrometry (HRMS) synthesis->ms hplc HPLC-UV/DAD (Purity Assay) synthesis->hplc analysis Comprehensive Data Analysis & Interpretation nmr->analysis ftir->analysis ms->analysis hplc->analysis xrd X-Ray Diffraction (Crystal Structure) xrd->analysis report Final Characterization Report analysis->report

Caption: Workflow for the analytical characterization of this compound.

References

Application Note: Purification of Furan-2-carbohydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Furan-2-carbohydrazide is a pivotal heterocyclic building block in medicinal chemistry and drug development. It serves as a key precursor for the synthesis of a wide array of pharmacologically active molecules, including compounds with antibiofilm and antimicrobial properties. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the target compound, and complicate the interpretation of biological activity data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, making it an ideal method for obtaining high-purity this compound suitable for sensitive downstream applications.

The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the crude compound sparingly at room temperature but will dissolve it completely at an elevated temperature. As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).

Data Presentation: Solvent Selection for Recrystallization

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should be unreactive with the compound, have a boiling point below the compound's melting point (75-79 °C), and display a steep solubility curve. Based on literature precedents and the physicochemical properties of this compound, several solvents can be considered.

SolventBoiling Point (°C)Solubility at 25°C (Qualitative)Solubility at Boiling Point (Qualitative)Suitability & Rationale
Ethanol 78Sparingly SolubleHighly SolubleExcellent. Most commonly cited solvent for recrystallizing this compound and its derivatives. Provides a good balance of solvency, making it ideal for single-solvent recrystallization.
Methanol 65SolubleVery SolubleGood. Lower boiling point allows for easier removal. The compound is noted to be soluble, so care must be taken not to use an excessive volume, which would reduce recovery yield.
Water 100Very SolubleExtremely SolublePoor (as a single solvent). High solubility at room temperature will result in poor recovery. However, it can be effective as an anti-solvent in a mixed-solvent system with ethanol.
Ethanol/Water 78-100LowHighVery Good (Mixed Solvent). This system allows for fine-tuning of solubility. The compound is dissolved in a minimum of hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point), indicating saturation.

Experimental Protocol: Recrystallization of this compound

This protocol details the procedure for purifying crude this compound using a single-solvent recrystallization with ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Charcoal (optional, for colored impurities)

  • Deionized Water

  • Celpure® or filter aid (optional)

Equipment:

  • Erlenmeyer flasks (appropriate size for the amount of solid)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Condenser (optional, to prevent solvent loss)

  • Glass funnel (stemless or short-stemmed)

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Spatula and weighing paper

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: a. Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. b. Add a small volume of ethanol (e.g., 15-20 mL) to the flask. c. Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point. Use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the recovery yield.

  • Decolorization (Optional): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal (approx. 1-2% of the solute weight) to the solution. c. Reheat the solution to boiling for 5-10 minutes with continuous stirring. The charcoal will adsorb colored impurities.

  • Hot Gravity Filtration (Perform only if charcoal was added): a. Place a fluted filter paper in a stemless or short-stemmed glass funnel. b. Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate and allowing hot solvent vapor to warm them. This prevents premature crystallization in the funnel. c. Quickly pour the hot solution through the fluted filter paper into the preheated receiving flask. If crystals begin to form in the funnel, add a small amount of hot ethanol to redissolve them.

  • Crystallization: a. Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination. b. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. c. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol. b. Isolate the crystals by vacuum filtration. c. Transfer the crystalline slurry into the Büchner funnel and apply the vacuum.

  • Washing: a. With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining mother liquor. Use minimal solvent to avoid redissolving the product. b. Repeat the wash one more time if necessary.

  • Drying: a. Press the crystals firmly on the filter paper with a clean spatula or stopper to remove as much solvent as possible. b. Transfer the purified crystals to a pre-weighed watch glass. c. Dry the crystals to a constant weight. This can be done by air drying or, more efficiently, in a drying oven at a moderate temperature (e.g., 40-50°C, well below the melting point) or in a vacuum desiccator.

  • Characterization: a. Determine the yield of the purified this compound. b. Assess the purity by measuring the melting point. Pure this compound has a melting point of 75-79 °C. c. Further characterization can be performed using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and purity.

Mandatory Visualization

The following diagram illustrates the logical workflow of the recrystallization process.

RecrystallizationWorkflow Workflow for Recrystallization of this compound start Crude this compound dissolve 1. Dissolve in Minimum Hot Ethanol start->dissolve charcoal 2. Add Activated Charcoal? dissolve->charcoal hot_filter 3. Hot Gravity Filtration charcoal->hot_filter Yes cool 4. Slow Cooling & Ice Bath charcoal->cool No hot_filter->cool impurities1 Colored Impurities Removed hot_filter->impurities1 isolate 5. Vacuum Filtration cool->isolate wash 6. Wash with Cold Ethanol isolate->wash impurities2 Soluble Impurities in Filtrate isolate->impurities2 dry 7. Dry Crystals wash->dry end Pure this compound (Verify by MP, NMR) dry->end

Caption: Experimental workflow for the purification of this compound.

Application Notes and Protocols for Metal Complexes of Furan-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental procedures for the synthesis, characterization, and biological evaluation of metal complexes derived from Furan-2-carbohydrazide. These compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.

Introduction

This compound is a versatile building block for synthesizing Schiff base ligands, which can coordinate with various transition metal ions to form stable complexes. These metal complexes often exhibit enhanced biological activity compared to the free ligands, attributed to the principles of chelation theory. The coordination of the metal ion to the ligand can increase its lipophilicity, facilitating its transport across cell membranes and interaction with biological targets. This document outlines the detailed protocols for researchers aiming to explore this promising class of compounds.

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of these metal complexes involves the initial synthesis of a Schiff base ligand, followed by its reaction with a metal salt. The resulting complexes are then subjected to a series of analytical and spectroscopic techniques to determine their structure and properties.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation This compound This compound Schiff_Base Schiff Base Ligand Synthesis This compound->Schiff_Base Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff_Base Metal_Complex Metal Complex Synthesis Schiff_Base->Metal_Complex Metal_Salt Metal_Salt Metal_Salt->Metal_Complex Spectroscopic Spectroscopic Analysis (IR, NMR, UV-Vis, Mass) Metal_Complex->Spectroscopic Analytical Analytical Techniques (Elemental Analysis, Molar Conductance) Metal_Complex->Analytical Structural Structural Analysis (X-ray Diffraction) Metal_Complex->Structural Antimicrobial Antimicrobial Assays (MIC, Disc Diffusion) Metal_Complex->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis Studies) Metal_Complex->Anticancer DNA_Interaction DNA Interaction Studies (Cleavage) Metal_Complex->DNA_Interaction

Caption: General workflow for the synthesis, characterization, and biological evaluation of metal complexes of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Ligands from this compound

This protocol describes a general method for the synthesis of Schiff base ligands through the condensation of this compound with an appropriate aldehyde or ketone.

Materials:

  • This compound

  • Substituted aldehyde or ketone (e.g., 2-hydroxy-naphthaldehyde, diacetylmonoxime)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 mmol) in hot ethanol (20 mL) in a round-bottom flask.

  • To this solution, add an equimolar amount (1 mmol) of the respective aldehyde or ketone dissolved in ethanol (10 mL).

  • Add a few drops of glacial acetic acid as a catalyst.

  • The reaction mixture is then refluxed for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid (the Schiff base ligand) is collected by filtration using a Büchner funnel, washed with cold ethanol, and then dried in a desiccator over anhydrous CaCl₂.

  • The purity of the synthesized ligand can be checked by its melting point and TLC. Recrystallization from a suitable solvent like ethanol may be performed if necessary.

Protocol 2: Synthesis of Metal(II) Complexes

This protocol outlines the general procedure for the synthesis of metal complexes using the synthesized Schiff base ligand and various metal salts.

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in hot ethanol or methanol (20 mL) in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in the same solvent (10 mL).

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • The reaction mixture is then refluxed for 2-4 hours.[2]

  • The formation of a colored precipitate indicates the formation of the metal complex.

  • After cooling to room temperature, the precipitated complex is filtered, washed with the solvent to remove any unreacted starting materials, and then dried.

Coordination_of_Schiff_Base_to_Metal_Ion cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 M M(II) N1 N M->N1 Coordination Bond O1 O M->O1 N2 N M->N2 O2 O M->O2 R1 R furan1 Furan R2 R' furan2 Furan

Caption: A simplified diagram showing the chelation of a Schiff base ligand to a central metal ion (M(II)) through nitrogen and oxygen donor atoms.

Protocol 3: Characterization of Ligands and Complexes

A series of analytical and spectroscopic techniques are employed to elucidate the structure of the synthesized compounds.

  • Elemental Analysis (C, H, N): Performed using a CHN analyzer to determine the empirical formula of the compounds.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets in the range of 4000-400 cm⁻¹. This helps in identifying the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, C=O).

  • ¹H and ¹³C NMR Spectroscopy: NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). These spectra are crucial for confirming the structure of the ligand and diamagnetic complexes.

  • UV-Visible Spectroscopy: Electronic spectra are recorded in a suitable solvent (e.g., DMF) to study the electronic transitions and to propose the geometry of the complexes.

  • Mass Spectrometry: Used to determine the molecular weight of the synthesized compounds.

  • Molar Conductance Measurements: The molar conductivity of the complexes is measured in a solvent like DMF at a concentration of 10⁻³ M to determine if they are electrolytic or non-electrolytic in nature.[1]

  • Magnetic Susceptibility Measurements: Performed at room temperature to determine the magnetic moment of the complexes, which provides information about the geometry and the number of unpaired electrons in the central metal ion.

Protocol 4: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • Synthesized compounds (ligand and metal complexes)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient broth/agar for bacteria

  • Potato dextrose broth/agar for fungi

  • 96-well microtiter plates

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • DMSO (as a solvent for the compounds)

Procedure:

  • A stock solution of each test compound is prepared in DMSO.

  • Serial two-fold dilutions of the compounds are prepared in the appropriate broth in 96-well plates.

  • A standardized inoculum of the microorganism is added to each well.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3][4]

Protocol 5: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)[5]

  • Normal cell line (for cytotoxicity comparison, e.g., Vero)[5]

  • Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight in a CO₂ incubator.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours.

  • The MTT solution is then removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ (concentration required to inhibit 50% of cell growth) is determined.[6][7]

Protocol 6: DNA Cleavage Study

This protocol is used to investigate the ability of the metal complexes to cleave DNA, which can be a mechanism of their anticancer activity.

Materials:

  • Plasmid DNA (e.g., pBR322)

  • Synthesized metal complexes

  • Tris-HCl buffer

  • Agarose

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus

  • UV transilluminator

Procedure:

  • The reaction mixture contains the plasmid DNA, the test complex at various concentrations, and a buffer solution.

  • The mixture is incubated for a specific time at 37°C.

  • After incubation, a loading dye is added, and the samples are loaded onto an agarose gel.

  • Electrophoresis is carried out to separate the different forms of DNA (supercoiled, nicked, and linear).

  • The gel is then stained with a DNA stain and visualized under a UV transilluminator. The cleavage of supercoiled DNA to nicked or linear forms indicates the DNA cleavage activity of the complex.[3][4]

Data Presentation

Table 1: Physicochemical and Analytical Data of a Representative Ligand and its Metal Complexes
CompoundMolecular FormulaYield (%)ColorM.P. (°C)C% (Found/Calcd)H% (Found/Calcd)N% (Found/Calcd)M% (Found/Calcd)
Ligand (L)C₁₆H₁₁N₂O₃85Yellow27569.30 (69.31)3.99 (4.00)10.10 (10.10)-
[Co(L)₂(H₂O)₂]C₃₂H₂₆CoN₄O₈78Brown>30058.63 (58.64)4.00 (4.00)8.54 (8.55)8.98 (8.99)
[Ni(L)₂(H₂O)₂]C₃₂H₂₆NiN₄O₈82Green>30058.64 (58.65)4.00 (4.00)8.55 (8.55)8.95 (8.96)
[Cu(L)₂(H₂O)₂]C₃₂H₂₆CuN₄O₈75Green>30058.22 (58.23)3.97 (3.97)8.48 (8.49)9.62 (9.63)
[Zn(L)₂(H₂O)₂]C₃₂H₂₆ZnN₄O₈80White>30058.06 (58.07)3.96 (3.96)8.47 (8.47)9.87 (9.88)

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual data will vary depending on the specific ligand and metal used.

Table 2: Key Spectroscopic Data (cm⁻¹) for a Representative Ligand and its Complexes
Compoundν(N-H)ν(C=O)ν(C=N)ν(M-O)ν(M-N)
Ligand (L)321016651615--
[Co(L)₂(H₂O)₂]-16401600550480
[Ni(L)₂(H₂O)₂]-16421602555485
[Cu(L)₂(H₂O)₂]-16381598548478
[Zn(L)₂(H₂O)₂]-16451605560490

Note: The disappearance of the ν(N-H) band and the shift in ν(C=O) and ν(C=N) bands upon complexation suggest the coordination of the ligand in its enolic form through the azomethine nitrogen and enolic oxygen.

Table 3: Molar Conductance and Magnetic Moment Data
CompoundMolar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)Proposed Geometry
[Co(L)₂(H₂O)₂]12.54.95Octahedral
[Ni(L)₂(H₂O)₂]10.83.15Octahedral
[Cu(L)₂(H₂O)₂]15.21.85Octahedral
[Zn(L)₂(H₂O)₂]11.7DiamagneticOctahedral

Note: Low molar conductance values indicate the non-electrolytic nature of the complexes.[8]

Table 4: Antimicrobial Activity Data (MIC in µg/mL)
CompoundS. aureusE. coliC. albicansA. niger
Ligand (L)64128128256
[Co(L)₂(H₂O)₂]16323264
[Ni(L)₂(H₂O)₂]16326464
[Cu(L)₂(H₂O)₂]8161632
[Zn(L)₂(H₂O)₂]326464128
Ciprofloxacin48--
Fluconazole--816

Note: The enhanced activity of the metal complexes compared to the free ligand is a common observation.

Table 5: Anticancer Activity Data (IC₅₀ in µM)
CompoundHeLaMCF-7A549
Ligand (L)>100>100>100
[Co(L)₂(H₂O)₂]25.530.245.8
[Ni(L)₂(H₂O)₂]28.135.550.1
[Cu(L)₂(H₂O)₂]15.818.922.4
[Zn(L)₂(H₂O)₂]40.248.765.3
Cisplatin10.512.315.6

Note: The IC₅₀ values represent the concentration of the compound required to inhibit 50% of cancer cell growth.[5][6]

Potential Signaling Pathway Involvement

Some metal complexes of this compound derivatives have been shown to induce apoptosis in cancer cells. This process can be mediated through various signaling pathways. One common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

Apoptosis_Signaling_Pathway Metal_Complex Metal_Complex ROS Increased ROS Production Metal_Complex->ROS BCL2 Downregulation of BCL-2 Metal_Complex->BCL2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Activation of Caspase-9 Mitochondria->Caspase9 BCL2->Caspase9 Caspase3 Activation of Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a potential apoptosis signaling pathway induced by metal complexes, involving ROS generation and caspase activation.[5]

References

Application Notes and Protocols for Assessing the Cytotoxic Activity of Furan-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan-2-carbohydrazide derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable anticancer properties. Their mechanism of action often involves inducing cytotoxicity in cancer cells through various pathways, such as apoptosis and cell cycle arrest.[1][2] Accurate and reproducible methods for evaluating the cytotoxic potential of these derivatives are crucial for their development as therapeutic agents. These application notes provide detailed protocols for key assays to determine the cytotoxic and mechanistic profiles of novel this compound derivatives.

Key Cytotoxicity and Mechanistic Assays

Several robust assays are available to quantify cytotoxicity and elucidate the underlying mechanisms of cell death induced by this compound derivatives. The choice of assay depends on the specific research question, cell type, and available equipment.

  • MTT Assay: A colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[3][4]

  • SRB Assay: A colorimetric assay that measures cellular protein content to determine cell density.[5][6][7]

  • LDH Assay: A colorimetric assay that quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[8][9][10]

  • Apoptosis Assays: Methods to detect programmed cell death, a common mechanism for anticancer drugs.[11][12][13]

  • Cell Cycle Analysis: Flow cytometry-based analysis to determine the distribution of cells in different phases of the cell cycle, revealing potential cell cycle arrest.[14][15][16]

Data Presentation: Cytotoxicity of this compound Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of representative this compound derivatives against various cancer cell lines as determined by the MTT assay.

Table 1: In Vitro Cytotoxic Activity of Furan-Based Derivatives 4 and 7 [1]

CompoundCell LineIC50 (µM)
4 MCF-7 (Breast Cancer)4.06
MCF-10A (Normal Breast)> 50
7 MCF-7 (Breast Cancer)2.96
MCF-10A (Normal Breast)> 50
Staurosporine (Control) MCF-7 (Breast Cancer)Not Reported

Table 2: In Vitro Cytotoxic Activity of Furan-Carbohydrazide Derivatives [17][18]

CompoundCell LineIC50 (µM)
3a A549 (Lung Cancer)185.12
3b A549 (Lung Cancer)112.51
3c A549 (Lung Cancer)243.87
3d A549 (Lung Cancer)155.63
3e A549 (Lung Cancer)43.38
3f A549 (Lung Cancer)342.63
3g A549 (Lung Cancer)> 400
3c BJ (Normal Fibroblast)< 400
3e BJ (Normal Fibroblast)> 400

Table 3: In Vitro Cytotoxic Activity of Furan- and Furopyrimidine-Based Derivatives [19]

CompoundCell LineIC50 (µM)
4c HepG2 (Liver Cancer)13.1
HT-29 (Colon Cancer)21.4
7b HepG2 (Liver Cancer)7.28
A549 (Lung Cancer)6.66
HT-29 (Colon Cancer)8.51
7c HepG2 (Liver Cancer)11.2
HT-29 (Colon Cancer)12.1
Sorafenib (Control) HepG2 (Liver Cancer)5.09
A549 (Lung Cancer)6.60
HT-29 (Colon Cancer)8.78

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for determining the cytotoxic effects of this compound derivatives.[3][4][20]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[4] The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.[3]

Materials:

  • This compound derivatives

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1][20]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10-28 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[4][20]

  • Formazan Solubilization: Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][20]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] A reference wavelength of more than 650 nm should be used for background subtraction.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Sulforhodamine B (SRB) Assay

This protocol provides a method for cytotoxicity testing based on the measurement of cellular protein content.[5][6][7]

Principle: SRB is a bright pink aminoxanthane dye that binds to basic amino acid residues of cellular proteins under acidic conditions.[5][21] The amount of bound dye is proportional to the total protein mass and thus to the cell number.[5][6]

Materials:

  • This compound derivatives

  • Adherent cancer cell line

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50-100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[5][7]

  • Washing: Carefully wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Air-dry the plates.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.[7]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[5] Air-dry the plates completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510-540 nm using a microplate reader.[7][21]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying LDH released from damaged cells.[8][9][10]

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9][10] The released LDH activity is measured by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, leading to the reduction of a tetrazolium salt into a colored formazan product.[9][10][22]

Materials:

  • This compound derivatives

  • Target cell line

  • Complete cell culture medium (serum-free medium is recommended during the assay to reduce background)

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (for maximum LDH release control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[9]

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[9][10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[1][13]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • This compound derivatives

  • Cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to analyze the effect of this compound derivatives on the cell cycle.[14][15][23]

Principle: PI is a fluorescent dye that binds stoichiometrically to DNA.[14] The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][16]

Materials:

  • This compound derivatives

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C or for at least 2 hours at 4°C.[23]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[23]

  • Analysis: Analyze the samples using a flow cytometer. The data can be analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Derivatives compound_treatment Treat Cells with Derivatives compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubate (24-72h) compound_treatment->incubation mtd_assay MTT Assay incubation->mtd_assay Choose Assay srb_assay SRB Assay incubation->srb_assay Choose Assay ldh_assay LDH Assay incubation->ldh_assay Choose Assay readout Measure Absorbance mtd_assay->readout srb_assay->readout ldh_assay->readout calc Calculate % Viability / Cytotoxicity readout->calc ic50 Determine IC50 calc->ic50

Caption: Workflow for assessing the cytotoxicity of this compound derivatives.

Signaling Pathway of Furan Derivative-Induced Apoptosis

G furan This compound Derivative stress Cellular Stress (e.g., ROS generation) furan->stress p53 p53 Activation stress->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Dysfunction bax->mito bcl2->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by furan derivatives.

Cell Cycle Arrest Mechanism

G furan This compound Derivative dna_damage DNA Damage / Microtubule Disruption furan->dna_damage checkpoint Cell Cycle Checkpoint Activation (e.g., G2/M) dna_damage->checkpoint arrest Cell Cycle Arrest checkpoint->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Logical flow of furan derivative-induced cell cycle arrest leading to apoptosis.

References

Application Notes and Protocol for Enzymatic Kinetic Assay of Furan-2-Carbohydrazide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan-2-carbohydrazide and its derivatives have emerged as a promising scaffold in drug discovery, exhibiting inhibitory activity against a range of enzymes. These compounds have been investigated for their potential as anti-viral, anti-diabetic, and anti-cancer agents, as well as inhibitors of enzymes like carbonic anhydrase.[1][2][3] Understanding the kinetic behavior of these inhibitors is crucial for elucidating their mechanism of action and for the development of more potent and selective therapeutic agents. This document provides a detailed protocol for conducting an enzymatic kinetic assay to characterize this compound-based inhibitors, using the SARS-CoV-2 main protease (Mpro) as a representative target enzyme.[3]

Principle of the Assay

The enzymatic activity of SARS-CoV-2 Mpro, a cysteine protease, can be monitored using a fluorogenic substrate. The enzyme cleaves the substrate, releasing a fluorescent molecule, and the rate of this reaction is proportional to the enzyme's activity. When an inhibitor is present, the rate of the reaction will decrease. By measuring the reaction rates at different concentrations of the inhibitor and the substrate, key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[4][5]

Data Presentation

Table 1: Exemplary Inhibitory Activity of this compound Derivatives against SARS-CoV-2 Mpro
Compound IDStructureIC50 (µM)[3]Ki (µM)Mechanism of Inhibition[3]
F8 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide21.28--
F8-S43 (E)-N'-(4-nitrobenzylidene)this compound10.76--
F8-B6 (E)-N'-(4-(5-(4-carbamoylphenyl)furan-2-yl)benzylidene)this compound1.57-Non-competitive
F8-B22 (E)-N'-(4-(5-(4-carbamoylphenyl)thiophen-2-yl)benzylidene)this compound1.55--
Note: Ki values are often determined in subsequent, more detailed kinetic studies.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant SARS-CoV-2 Mpro (commercially available)

  • Substrate: Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Inhibitor: this compound derivative (synthesized or purchased)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • DMSO: (Dimethyl sulfoxide) for dissolving the inhibitor

  • 96-well black microplates: For fluorescence measurements

  • Fluorescence plate reader: With appropriate excitation and emission wavelengths for the chosen substrate.

Protocol 1: Determination of IC50

This protocol aims to determine the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4]

  • Prepare a stock solution of the this compound inhibitor in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the inhibitor stock solution in the assay buffer to create a range of final concentrations (e.g., from 100 µM to 0.01 µM).

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • SARS-CoV-2 Mpro (final concentration, e.g., 20 nM)

    • Different concentrations of the inhibitor.

    • Include a control with no inhibitor and a blank with no enzyme.

  • Pre-incubate the enzyme with the inhibitor for 15-30 minutes at the optimal temperature (e.g., 37°C).

  • Initiate the reaction by adding the fluorogenic substrate at a fixed concentration, typically at or near its Michaelis-Menten constant (Km) value.

  • Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) to determine the initial reaction velocity (V₀) for each inhibitor concentration.

  • Calculate the initial velocity for each concentration by determining the slope of the linear portion of the fluorescence vs. time curve.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Mechanism of Inhibition

This protocol helps to determine how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive).[4][5]

  • Perform a series of kinetic experiments as described in Protocol 1, but in the presence of several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • For each inhibitor concentration, vary the concentration of the substrate .

  • Determine the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ versus 1/[Substrate]).

  • Analyze the plot to determine the mechanism of inhibition:

    • Competitive inhibition: The lines will intersect on the y-axis.

    • Non-competitive inhibition: The lines will intersect on the x-axis.[3]

    • Uncompetitive inhibition: The lines will be parallel.

    • Mixed inhibition: The lines will intersect in the second quadrant.

Mandatory Visualizations

Experimental_Workflow cluster_0 Protocol 1: IC50 Determination cluster_1 Protocol 2: Mechanism of Inhibition P1_Start Prepare Inhibitor Dilutions P1_Mix Add Enzyme and Inhibitor to Plate P1_Start->P1_Mix P1_Incubate Pre-incubate P1_Mix->P1_Incubate P1_React Add Substrate & Initiate Reaction P1_Incubate->P1_React P1_Measure Measure Fluorescence Kinetically P1_React->P1_Measure P1_Analyze Calculate V₀ and Plot % Inhibition P1_Measure->P1_Analyze P1_End Determine IC50 P1_Analyze->P1_End P2_Start Vary Substrate and Inhibitor Concentrations P2_Measure Measure V₀ for each condition P2_Start->P2_Measure P2_Plot Create Lineweaver-Burk Plot P2_Measure->P2_Plot P2_End Determine Inhibition Mechanism P2_Plot->P2_End

Caption: Experimental workflow for kinetic analysis.

Inhibition_Mechanisms cluster_competitive Competitive cluster_noncompetitive Non-competitive E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I E->EI + I S Substrate (S) ES->E P Product (P) ES->P -> E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I ES->ESI + I I Inhibitor (I) EI->E EI->E ESI->ES ESI->ES

Caption: Common mechanisms of enzyme inhibition.

References

Application of Furan-2-carbohydrazide in Polymer Materials Science: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furan-2-carbohydrazide, a derivative of the bio-based platform chemical furfural, is a versatile building block in polymer materials science. Its unique chemical structure, featuring a furan ring and a hydrazide functional group, allows for its incorporation into a variety of polymer architectures, leading to materials with tailored properties. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of high-performance polymers, including polyhydrazides and polyoxadiazoles.

Application Notes

This compound and its difunctional analogues are valuable monomers for the synthesis of aromatic polyhydrazides through polycondensation reactions. These polymers serve as precursors to poly(1,3,4-oxadiazole)s, a class of high-performance materials known for their exceptional thermal stability, mechanical strength, and chemical resistance.

Key Applications:

  • High-Performance Fibers and Films: The rigid structure of the furan ring and the strong intermolecular hydrogen bonding afforded by the hydrazide linkages contribute to the formation of highly crystalline and oriented polymers. These are suitable for spinning into high-strength fibers and casting into durable films for applications in aerospace, automotive, and electronics industries.

  • Thermally Stable Materials: The conversion of furan-based polyhydrazides to polyoxadiazoles results in materials with outstanding thermal and thermo-oxidative stability. These polymers can withstand high temperatures, making them ideal for use as insulating materials, coatings for high-temperature processes, and components in demanding environments.

  • Bio-based Polymers: As a derivative of furfural, which is produced from renewable biomass, this compound offers a sustainable alternative to petroleum-based monomers for the synthesis of high-performance polymers.[1]

  • Precursors to Polyoxadiazoles: Polyhydrazides containing furan moieties can be thermally cyclized to form poly(1,3,4-oxadiazole)s.[2][3] This transformation enhances the thermal stability and mechanical properties of the material.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and characterization of polymers derived from furan-based dihydrazides, which are structurally analogous to polymers that can be conceptualized from this compound. These protocols are based on established low-temperature solution polycondensation and subsequent thermal cyclization techniques.[2][3][4]

Protocol 1: Synthesis of Furan-Based Polyhydrazide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyhydrazide by reacting a furan-based dihydrazide with an aromatic diacid chloride in a polar aprotic solvent.

Materials:

  • Furan-based dihydrazide (e.g., 2,5-bis(hydrazinocarbonyl)furan)

  • Terephthaloyl chloride or Isophthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck flask, stirrer, dropping funnel)

Procedure:

  • Monomer Dissolution: In a flame-dried three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a pre-weighed amount of the furan-based dihydrazide and 5% (w/v) of anhydrous lithium chloride in anhydrous N-methyl-2-pyrrolidone (NMP). Stir the mixture under a gentle stream of nitrogen until all solids are completely dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Diacid Chloride: Slowly add an equimolar amount of freshly purified terephthaloyl chloride or isophthaloyl chloride to the cooled dihydrazide solution with vigorous stirring. The diacid chloride can be added as a solid powder or as a solution in a small amount of anhydrous NMP.

  • Polycondensation: Maintain the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature. Continue stirring for an additional 18-24 hours under a nitrogen atmosphere. A noticeable increase in viscosity indicates polymer formation.

  • Precipitation and Washing: Precipitate the polyhydrazide by pouring the viscous polymer solution into a large volume of rapidly stirred methanol.

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers and residual solvent. Further purification can be achieved by washing with hot water.

  • Drying: Dry the purified polyhydrazide in a vacuum oven at 60-80 °C until a constant weight is achieved.

Characterization:

  • Inherent Viscosity: Determine the inherent viscosity of the polymer in a suitable solvent (e.g., DMSO) at a concentration of 0.5 g/dL at 30 °C using an Ubbelohde viscometer to estimate the molecular weight.

  • Spectroscopic Analysis: Confirm the chemical structure of the polyhydrazide using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Thermal Cyclization of Furan-Based Polyhydrazide to Poly(1,3,4-oxadiazole)

This protocol outlines the conversion of the synthesized polyhydrazide into the corresponding poly(1,3,4-oxadiazole) through thermal cyclodehydration.[2][3]

Materials:

  • Furan-based polyhydrazide (synthesized in Protocol 1)

  • High-temperature oven or furnace with programmable temperature control

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Sample Preparation: Place a sample of the dry polyhydrazide powder or a cast film of the polymer in a ceramic boat or on a suitable substrate.

  • Thermal Treatment: Place the sample in a tube furnace or a high-temperature oven.

  • Heating Program: Heat the sample under a continuous flow of an inert gas (e.g., nitrogen) according to the following program:

    • Ramp up to 150 °C at a rate of 10 °C/min and hold for 1 hour to remove any residual solvent and absorbed water.

    • Increase the temperature to 280-320 °C at a rate of 10 °C/min and hold for 4-6 hours to effect the cyclodehydration reaction.

  • Cooling: After the hold time, cool the sample slowly to room temperature under the inert atmosphere.

  • Product: The resulting material is the furan-based poly(1,3,4-oxadiazole).

Characterization:

  • Thermogravimetric Analysis (TGA): Analyze the thermal stability of the resulting polyoxadiazole by TGA. The analysis should show a significant increase in the decomposition temperature compared to the precursor polyhydrazide.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polyoxadiazole using DSC. The Tg is expected to be significantly higher than that of the polyhydrazide due to the increased rigidity of the polymer backbone.[2][3]

  • Solubility: Test the solubility of the resulting polymer in various organic solvents. Polyoxadiazoles are typically insoluble in common organic solvents but may be soluble in strong acids like sulfuric acid.[2]

Data Presentation

The following tables summarize typical quantitative data obtained for aromatic polyhydrazides and their corresponding polyoxadiazoles based on analogous systems reported in the literature.[2][3]

Table 1: Properties of Furan-Based Aromatic Polyhydrazides

PolymerComonomerInherent Viscosity (dL/g)¹Tg (°C)²Td, 10% (°C)³Solubility
Poly(furan-alt-terephthaloyl hydrazide)Terephthaloyl Chloride0.5 - 1.2200 - 230350 - 400Soluble in polar aprotic solvents (DMSO, NMP)
Poly(furan-alt-isophthaloyl hydrazide)Isophthaloyl Chloride0.4 - 1.0180 - 210340 - 380Soluble in polar aprotic solvents (DMSO, NMP)

¹ Measured in DMSO at 30 °C. ² Glass transition temperature determined by DSC. ³ Temperature for 10% weight loss determined by TGA in a nitrogen atmosphere.

Table 2: Properties of Furan-Based Poly(1,3,4-oxadiazole)s

PolymerPrecursor PolyhydrazideTg (°C)²Td, 10% (°C)³Solubility
Poly(furan-1,3,4-oxadiazole-alt-p-phenylene)Poly(furan-alt-terephthaloyl hydrazide)> 300> 450Insoluble in common solvents, soluble in conc. H₂SO₄
Poly(furan-1,3,4-oxadiazole-alt-m-phenylene)Poly(furan-alt-isophthaloyl hydrazide)> 280> 430Insoluble in common solvents, soluble in conc. H₂SO₄

² Glass transition temperature determined by DSC. ³ Temperature for 10% weight loss determined by TGA in a nitrogen atmosphere.

Mandatory Visualizations

Diagram 1: Synthesis of Furan-Based Polyhydrazide

G FuranDihydrazide Furan-based Dihydrazide (H₂N-NH-CO-R'-CO-NH-NH₂) Reaction Low-Temperature Solution Polycondensation (0-25°C) FuranDihydrazide->Reaction DiacidChloride Aromatic Diacid Chloride (Cl-CO-Ar-CO-Cl) DiacidChloride->Reaction Solvent NMP, LiCl Solvent->Reaction Polyhydrazide Furan-Based Polyhydrazide [-NH-NH-CO-R'-CO-NH-NH-CO-Ar-CO-]n Reaction->Polyhydrazide HCl HCl (byproduct) Reaction->HCl

Caption: Workflow for the synthesis of furan-based polyhydrazide.

Diagram 2: Conversion of Polyhydrazide to Polyoxadiazole

G Polyhydrazide Furan-Based Polyhydrazide ThermalCyclization Thermal Cyclodehydration (280-320°C, Inert Atmosphere) Polyhydrazide->ThermalCyclization Polyoxadiazole Furan-Based Poly(1,3,4-oxadiazole) ThermalCyclization->Polyoxadiazole Water H₂O (byproduct) ThermalCyclization->Water

Caption: Conversion of polyhydrazide to polyoxadiazole.

References

Troubleshooting & Optimization

troubleshooting Furan-2-carbohydrazide synthesis low yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Furan-2-carbohydrazide.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to low yields and other undesirable outcomes during the synthesis of this compound.

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yields in this compound synthesis can stem from several factors:

  • Incomplete Reaction: The reaction between the furan-2-carboxylate ester and hydrazine hydrate may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side Reactions: The furan ring is susceptible to polymerization, especially in the presence of strong acids and high temperatures[1][2].

  • Starting Material Quality: The purity of the starting materials, such as the furan-2-carboxylate ester and hydrazine hydrate, is crucial. Impurities can interfere with the reaction. Ensure the furan starting material is fresh or has been properly stored to prevent peroxide formation[2].

  • Product Degradation: Furan derivatives can be sensitive to heat and acidic conditions, potentially leading to degradation of the desired product during the reaction or workup[1].

  • Inefficient Product Isolation: The product may not have fully precipitated out of the solution during the workup, or some may have been lost during filtration and washing steps.

Question 2: I am observing a dark, tar-like substance in my reaction flask. What is it and how can I prevent it?

Answer: The formation of a dark, insoluble polymer, often referred to as humins, is a common side reaction when working with furan derivatives, particularly under acidic conditions[2]. To minimize polymerization:

  • Control Acidity: If using an acid catalyst, opt for milder acids or use them in catalytic amounts. Strong acids can promote the degradation and polymerization of the furan ring[1].

  • Temperature Management: Avoid excessively high reaction temperatures, as this can accelerate polymerization[2].

  • Minimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup to avoid prolonged exposure of the product to the reaction conditions[1].

  • Solvent Choice: The use of a biphasic solvent system can sometimes help by extracting the product from the reactive phase as it forms, thereby preventing its degradation[3].

Question 3: How can I ensure my reaction goes to completion?

Answer: To drive the reaction towards completion:

  • Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time. Literature suggests refluxing for several hours (e.g., 2-8 hours) is often necessary[4][5].

  • Reagent Stoichiometry: Using a slight excess of hydrazine hydrate can help to ensure all the ester is consumed.

  • Effective Stirring: Maintain vigorous stirring throughout the reaction to ensure proper mixing of the reactants.

Question 4: What is the best way to purify this compound?

Answer: The most common and effective purification method is recrystallization.

  • Solvent: Ethanol is frequently reported as a good solvent for recrystallizing this compound[6].

  • Procedure: After filtering the crude product, dissolve it in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Filter the purified crystals and dry them thoroughly.

For more challenging purifications, column chromatography on silica gel can be employed. However, the acidic nature of silica gel can sometimes cause degradation of sensitive furan compounds. Using a neutral support like alumina or deactivating the silica gel with a base like triethylamine in the eluent can mitigate this issue[1].

Data Presentation: Reaction Conditions for Carbohydrazide Synthesis

The following table summarizes various reaction conditions for the synthesis of carbohydrazides from their corresponding esters and hydrazine hydrate, as found in the literature.

Starting MaterialHydrazine SourceSolventCatalystReaction ConditionsYieldReference
Ethyl naphtho-[2,1-b]furan-2-carboxylateHydrazine hydrateEthanolConc. HCl (cat.)Reflux, 2 hoursN/A[4]
Ester of 2-hydroxy 3-naphtoic acidHydrazineEthanolN/AReflux, 8 hoursN/A[7]
Furan-2-carboxylic acidt-butylcarbazateTHFCDI45 °C, 18-20 hours90%[8]
Benzofuran-2-carboxylate derivativeHydrazine solutionN/AN/AReflux, 4 hours80%
8-fluoro-4-hydroxy-3-quinoline carboxylateHydrazine hydrateMethanolN/AN/AN/A[5]

Experimental Protocols

Synthesis of this compound from Ethyl Furan-2-carboxylate

This protocol is a generalized procedure based on common laboratory practices for the synthesis of carbohydrazides.

Materials:

  • Ethyl furan-2-carboxylate

  • Hydrazine hydrate (80% or higher)

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl furan-2-carboxylate in absolute ethanol.

  • Add hydrazine hydrate to the solution. A typical molar ratio is 1:1.2 to 1:2 of ester to hydrazine hydrate.

  • Heat the reaction mixture to reflux and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product should start to precipitate.

  • Further cool the flask in an ice bath for about 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain pure this compound as white crystals.

  • Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting low yields in this compound synthesis.

TroubleshootingWorkflow start Low Yield of This compound check_reaction Was the reaction monitored to completion (e.g., by TLC)? start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_side_products Are dark, insoluble side products (polymers) observed? check_reaction->check_side_products Yes optimize_conditions Increase reaction time and/or temperature. Ensure adequate stirring. incomplete_reaction->optimize_conditions success Improved Yield optimize_conditions->success polymerization Polymerization of Furan Ring check_side_products->polymerization Yes check_workup Was the product fully precipitated and collected during workup? check_side_products->check_workup No mitigate_polymerization Use milder acid catalyst. Lower reaction temperature. Minimize reaction time. polymerization->mitigate_polymerization mitigate_polymerization->success workup_issue Inefficient Product Isolation check_workup->workup_issue No check_reagents Check purity of starting materials (ester, hydrazine). check_workup->check_reagents Yes optimize_workup Ensure sufficient cooling for precipitation. Optimize recrystallization solvent and volume. workup_issue->optimize_workup optimize_workup->success reagent_issue Impure Reagents check_reagents->reagent_issue No check_reagents->success Yes purify_reagents Purify or use fresh starting materials. reagent_issue->purify_reagents purify_reagents->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Furan-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Furan-2-carbohydrazide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatives synthesized from this compound?

A1: this compound is a versatile starting material for the synthesis of various heterocyclic compounds. The most common derivatives include Schiff bases (hydrazones), 1,3,4-oxadiazoles, and pyrazoles. These compounds are of significant interest due to their diverse biological activities.

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields in reactions involving furan derivatives can often be attributed to several factors:

  • Purity of Reactants: Ensure your this compound and other starting materials are pure. Impurities can lead to side reactions or inhibit the desired transformation.

  • Reaction Temperature: The furan ring is sensitive to high temperatures and strong acids, which can cause polymerization and the formation of intractable tars.[1] It is crucial to carefully control the reaction temperature.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and yields. Common solvents for these reactions include ethanol, methanol, and dioxane.

  • Catalyst Activity: If a catalyst is used, ensure it is active and used in the correct concentration. Both acid and base catalysts are frequently employed.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.

Q3: What are the best methods for purifying this compound derivatives?

A3: The purification of this compound derivatives is typically achieved through:

  • Recrystallization: This is a common method for purifying solid products. Ethanol and methanol are frequently used solvents for recrystallization.[2]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is effective.[2] A gradient elution with mixtures of solvents like ethyl acetate and hexane is often employed.

  • Washing: Simple washing of the crude product with a suitable solvent can sometimes remove impurities effectively.

Troubleshooting Guides

Synthesis of this compound Schiff Bases (Hydrazones)

The condensation reaction between this compound and an aldehyde or ketone to form a Schiff base is a fundamental transformation. Below are common issues and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction due to low reactivity of the carbonyl compound (ketones are less reactive than aldehydes).Increase the reaction temperature or prolong the reaction time. The addition of a few drops of a catalytic amount of acid (e.g., glacial acetic acid or concentrated HCl) can significantly accelerate the reaction.[3][4]
Reversible reaction equilibrium.If the reaction is performed in a solvent where water is sparingly soluble, use a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.
Oily Product Instead of Solid The product may have a low melting point or be impure.Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, purification by column chromatography may be necessary.
Formation of Multiple Spots on TLC Presence of unreacted starting materials or formation of side products.Ensure equimolar amounts of the hydrazide and carbonyl compound are used. Monitor the reaction closely with TLC and stop it once the starting material is consumed.
Product Decomposition during Purification Hydrazones can be sensitive to acidic conditions on silica gel.Neutralize the silica gel with a small amount of a base like triethylamine in the eluent system. Alternatively, use a different stationary phase like alumina.
Synthesis of 1,3,4-Oxadiazole Derivatives

The cyclization of this compound derivatives to form 1,3,4-oxadiazoles often requires dehydrating agents or specific reaction conditions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Cyclized Product Inefficient cyclizing agent.A variety of cyclizing agents can be used, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or even carbon disulfide (CS₂) in the presence of a base for the synthesis of oxadiazole-thiols.[5] Experiment with different reagents to find the most effective one for your specific substrate.
Harsh reaction conditions leading to degradation.Some cyclization reactions require high temperatures. Optimize the temperature and reaction time to maximize the yield of the desired product while minimizing degradation.
Difficulty in Isolating the Product The product may be highly soluble in the reaction solvent.After the reaction is complete, pouring the reaction mixture onto crushed ice can often precipitate the product.[6] Neutralization with a base like sodium bicarbonate may also be necessary.
Incomplete Reaction Insufficient reaction time or temperature.Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reflux time. For example, the synthesis of 5-Furan-2-yl[5][7][8]oxadiazole-2-thiol requires refluxing for 12 hours.[5]
Synthesis of Pyrazole Derivatives

Pyrazoles can be synthesized from this compound, often through a cyclocondensation reaction with a 1,3-dicarbonyl compound or a chalcone.

Problem Potential Cause(s) Recommended Solution(s)
Formation of Regioisomers The 1,3-dicarbonyl compound is unsymmetrical.The regioselectivity of the reaction can be influenced by the reaction conditions, particularly the pH. Acidic conditions often favor one isomer over the other. Careful analysis of the product mixture (e.g., by NMR) is necessary to identify the major product.
Low Reaction Rate Steric hindrance or low reactivity of the reactants.The use of a catalyst, such as glacial acetic acid, and refluxing in a suitable solvent like dioxane can improve the reaction rate and yield.[9]
Side Product Formation The intermediate hydrazone may undergo other reactions.Control the reaction temperature and stoichiometry of the reactants carefully. Dropwise addition of one reactant to the other can sometimes minimize side product formation.
Product Precipitation Issues The product may not readily precipitate from the reaction mixture.Cooling the reaction mixture to room temperature or in an ice bath can induce precipitation. If the product remains in solution, removal of the solvent under reduced pressure followed by purification may be required.[9]

Experimental Protocols & Data

Protocol 1: Synthesis of a this compound Schiff Base (Hydrazone)

This protocol describes a general method for the synthesis of (E)-N'-(substituted-benzylidene)this compound.

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add the desired substituted aldehyde (1.0 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature for 2-4 hours.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, the precipitate formed is filtered, washed with cold ethanol, and dried.

  • If no precipitate forms, the solvent can be evaporated, and the crude product purified by recrystallization or column chromatography.

Table 1: Examples of Synthesized this compound Schiff Bases and their Yields

Aldehyde/KetoneProductYield (%)Reference
3-Fluoroacetophenone(2E, N'E)-N′-(1-(3-fluorophenyl) ethylidene)-3-(furan-2-yl) acrylohydrazide54%[3]
BenzaldehydeN′-Benzoylfuran‐2‐carbohydrazide46%[7]
4-ChlorobenzaldehydeN′‐(4‐Chlorobenzoyl)furan‐2‐carbohydrazide40%[7]
4-MethoxybenzaldehydeN′‐(4‐Methoxybenzoyl)furan‐2‐carbohydrazide39%[7]
4-(Trifluoromethyl)benzaldehydeN′‐(4‐(Trifluoromethyl)benzoyl)furan‐2‐carbohydrazide88%[7]
Protocol 2: Synthesis of 5-Furan-2-yl[5][7][8]oxadiazole-2-thiol

Procedure:

  • In a round-bottom flask, mix this compound (0.01 mol, 1.26 g), sodium hydroxide (0.01 mol, 0.4 g), carbon disulfide (0.02 mol, 1.2 mL), and absolute ethanol (100 mL).[5]

  • Heat the mixture under reflux for 12 hours.[5]

  • After reflux, remove the excess solvent by vacuum evaporation.[5]

  • Dissolve the residue in water and acidify with acetic acid.[5]

  • Collect the resulting precipitate by filtration.

  • Recrystallize the product from a water-ethanol mixture (60:40) to obtain the pure compound. The reported yield is 55%.[5]

Protocol 3: Synthesis of a Pyrazole Derivative from a Chalcone

Procedure:

  • Dissolve the chalcone (e.g., 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) (0.005 mol) in dioxane (25 mL).[9]

  • Add glacial acetic acid (0.5 mL) as a catalyst and stir the mixture for 30 minutes.[9]

  • Add this compound (0.005 mol) to the mixture.

  • Reflux the reaction mixture for 24 hours.[9]

  • After cooling, the solid product is filtered, dried, and recrystallized from a suitable solvent like ethanol.

Visualized Workflows and Logic

Experimental Workflow for Schiff Base Synthesis

Schiff_Base_Synthesis start Start dissolve Dissolve this compound and Aldehyde/Ketone in Ethanol start->dissolve add_catalyst Add Catalytic Acetic Acid dissolve->add_catalyst stir Stir at Room Temperature (2-4 hours) add_catalyst->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete precipitate Precipitate Forms? monitor->precipitate Complete filter Filter and Wash Precipitate precipitate->filter Yes evaporate Evaporate Solvent precipitate->evaporate No end End Product filter->end purify Purify by Recrystallization or Column Chromatography evaporate->purify purify->end

Caption: A typical experimental workflow for the synthesis of this compound Schiff bases.

Troubleshooting Logic for Low Reaction Yield

Low_Yield_Troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purify_reagents Purify/Use Fresh Reagents check_purity->purify_reagents No check_temp Are Reaction Conditions (Temp, Time) Optimal? check_purity->check_temp Yes re_evaluate Re-evaluate Reaction and Consider Alternative Route purify_reagents->re_evaluate optimize_conditions Optimize Temperature and Reaction Time (Monitor by TLC) check_temp->optimize_conditions No check_catalyst Is Catalyst Active and Concentration Correct? check_temp->check_catalyst Yes optimize_conditions->re_evaluate optimize_catalyst Vary Catalyst Type and/or Loading check_catalyst->optimize_catalyst No check_equilibrium Is the Reaction Reversible? check_catalyst->check_equilibrium Yes optimize_catalyst->re_evaluate remove_byproduct Remove Water (e.g., Dean-Stark) check_equilibrium->remove_byproduct Yes check_equilibrium->re_evaluate No remove_byproduct->re_evaluate

Caption: A decision-making flowchart for troubleshooting low reaction yields.

References

Technical Support Center: Furan-2-carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Furan-2-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

The most common laboratory-scale synthesis involves the reaction of an ester of 2-furoic acid, such as methyl 2-furoate or ethyl 2-furoate, with hydrazine hydrate.[1] Another reported method starts from furan-2-carboxamide and acetone azine in the presence of water.[2][3]

Q2: My reaction mixture has turned dark brown or black. What is the cause?

The formation of dark, tar-like substances often indicates polymerization of the furan ring.[4] This can be triggered by acidic conditions or prolonged heating. Furan rings, especially when substituted with electron-donating groups, are susceptible to polymerization.[4]

Q3: The yield of my this compound is consistently low. What are the potential reasons?

Low yields can stem from several factors:

  • Incomplete reaction: The reaction between the ester and hydrazine hydrate may not have gone to completion.

  • Degradation: The furan ring is sensitive to strong acids and high temperatures, which can lead to ring-opening or polymerization.[4]

  • Side reactions: Competing reactions can consume the starting materials or the desired product.

  • Loss during workup and purification: The product may be lost during extraction or recrystallization steps.[4]

Q4: How can I effectively purify the crude this compound?

Purification is typically achieved through recrystallization.[2][3] Ethanol is a commonly used solvent for this purpose.[2][3] If significant impurities are present, column chromatography on silica gel can be employed. However, care must be taken as the acidic nature of silica gel can sometimes degrade furan derivatives. Using neutralized silica gel or adding a small amount of a base like triethylamine to the eluent can mitigate this issue.[4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield Incomplete reaction; Sub-optimal reaction temperature; Insufficient reaction time; Degradation of product.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is heated to reflux for an adequate duration.- Use a minimal amount of acid catalyst, if any, and avoid excessively high temperatures.[4]
Presence of Unreacted Starting Material (Ester) Insufficient hydrazine hydrate; Short reaction time; Low reaction temperature.- Use a slight excess of hydrazine hydrate.- Increase the reaction time and ensure the temperature is maintained at reflux.- Monitor the disappearance of the starting ester spot on TLC.
Formation of a Dihydrazide Impurity Reaction of hydrazine with the carbonyl group of two ester molecules.- This is less common but can be minimized by the slow addition of the ester to the hydrazine hydrate solution.
Polymerization (Dark Tar-like Substance) Acidic conditions; High temperatures; Presence of water (can promote ring-opening leading to polymerizable intermediates).[4]- Use milder reaction conditions (e.g., avoid strong acids).[4]- Lower the reaction temperature if feasible.[4]- Ensure all glassware and reagents are dry.[4]
Difficulty in Product Isolation/Crystallization Product is too soluble in the recrystallization solvent; Presence of oily impurities.- Cool the recrystallization solution slowly in an ice bath to induce crystallization.- If the product remains dissolved, partially evaporate the solvent.- If oily impurities are present, try washing the crude product with a non-polar solvent like hexane before recrystallization.

Experimental Protocol: Synthesis from Ethyl 2-Furoate

This protocol outlines a standard procedure for the synthesis of this compound from ethyl 2-furoate and hydrazine hydrate.

Materials:

  • Ethyl 2-furoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-furoate in ethanol.

  • Add hydrazine hydrate to the solution. A typical molar ratio is 1:1.2 to 1:1.5 of ethyl 2-furoate to hydrazine hydrate.

  • Heat the reaction mixture to reflux and maintain it for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent by rotary evaporation.

  • Cool the concentrated solution in an ice bath to precipitate the this compound.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified crystals under vacuum.

Reaction Pathways

The following diagram illustrates the primary synthesis pathway for this compound and potential side reactions.

Furan_Synthesis start Ethyl 2-furoate + Hydrazine Hydrate product This compound start->product Reflux in Ethanol intermediate Nucleophilic Acyl Substitution side_reaction1 Unreacted Starting Material start->side_reaction1 side_reaction2 Polymerization/Degradation product->side_reaction2 conditions High Temp / Acid

Caption: Main synthesis pathway of this compound and common side reactions.

References

Technical Support Center: Purification of Furan-2-carbohydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with Furan-2-carbohydrazide and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.

Issue 1: Low Yield After Purification

Question: I am experiencing a significant loss of product during the purification of my this compound derivative. What are the potential causes and how can I improve my yield?

Answer:

Low recovery rates during purification can stem from several factors, often related to the inherent instability of the furan ring.[1] Key areas to investigate include the purification method itself and the chemical stability of your compound.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Product Loss During Recrystallization The product may be too soluble in the chosen solvent, even at low temperatures.[2] Try using a solvent system where the product has lower solubility when cold, such as an ethanol/water mixture.[2] Additionally, ensure you are using a minimal amount of boiling solvent to dissolve your compound to maximize crystal formation upon cooling.[3]
Degradation on Silica Gel Furan derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation or polymerization during column chromatography.[1] Consider using deactivated (neutral) silica or alumina, or adding a small amount of a neutralizer like triethylamine to your eluent.[1]
Thermal Decomposition Excessive heat during solvent evaporation or distillation can cause decomposition.[1] Use a rotary evaporator at the lowest feasible temperature and pressure. For volatile compounds, vacuum distillation at a low temperature is recommended.[1]
Incomplete Reaction If the initial synthesis is not complete, the purification process will naturally result in a lower yield of the desired product. Always monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion before beginning the workup and purification.[2]

Issue 2: Product Discoloration (Darkening)

Question: My purified this compound product is discolored, often appearing dark or tarry. What is causing this and how can I prevent it?

Answer:

The formation of dark, tarry substances is a common issue when working with furan compounds and is typically due to polymerization or oxidation.[4] The furan ring is susceptible to degradation under certain conditions.[1]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Acid-Catalyzed Polymerization Residual acidic catalysts from the synthesis can promote polymerization of the furan ring.[4] Before concentrating your product, wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize any remaining acid.[1]
Oxidation Exposure to air and light can lead to oxidation and subsequent discoloration.[4] Whenever possible, perform purification and handling under an inert atmosphere (e.g., nitrogen or argon). Store the purified compound in a cool, dark place.[1]
High Temperatures As with low yield, high temperatures can accelerate degradation and discoloration.[4] Use minimal heat during all steps of the purification process.

Issue 3: Oiling Out During Recrystallization

Question: During recrystallization, my product separates as an oil instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when a compound separates from the solution as a liquid above its melting point but below the boiling point of the solvent. This is often due to a high concentration of the solute or rapid cooling.[2]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Rapid Cooling Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Supersaturated Solution If the solution is too concentrated, the compound may crash out as an oil.[2] Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.[2]
Low Melting Point of Product If the product's melting point is lower than the solvent's boiling point, it may melt in the hot solution and then separate as an oil. Choose a solvent with a lower boiling point.
Presence of Impurities Impurities can sometimes inhibit crystallization. An initial purification step, such as a quick filtration through a small plug of silica, might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound and its derivatives?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Such as Furan-2-carboxylic acid, its corresponding ester, or hydrazine hydrate.

  • Side Products: In the synthesis of hydrazone derivatives, side products from the reaction of hydrazine with other carbonyl compounds can be an issue.

  • Degradation Products: Acidic conditions can lead to the formation of by-products like formic acid and levulinic acid from the furan ring.[4][5] Polymerization of the furan moiety can also result in tarry impurities.[4]

Q2: Which purification technique is generally better for this compound derivatives: recrystallization or column chromatography?

A2: The choice depends on the specific derivative and the nature of the impurities.[1]

  • Recrystallization is often effective for obtaining highly pure crystalline solids, especially if the impurities have significantly different solubilities than the product.[6] It is a good final purification step.

  • Column chromatography is more versatile for separating mixtures of compounds with different polarities and is particularly useful for removing non-volatile impurities or when recrystallization is ineffective.[1] However, care must be taken to avoid degradation on the stationary phase.[1]

Q3: What are some recommended solvent systems for column chromatography of this compound derivatives?

A3: The polarity of the solvent system will depend on the specific derivative. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio can be optimized based on TLC analysis. For some derivatives, solvent systems such as Hexane-Ethyl Acetate (in ratios from 7:3 to 1:1) have been used successfully.[7]

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your this compound derivative:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): To confirm the structure and identify any residual solvents or impurities.

    • FT-IR: To identify characteristic functional groups.

    • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): For quantitative purity assessment.[8]

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical this compound Derivative

Purification MethodTypical Yield (%)Purity (%)AdvantagesDisadvantages
Recrystallization (Ethanol/Water)70-85>98High purity, scalablePotential for product loss in mother liquor
Column Chromatography (Silica Gel)60-8095-98Good for complex mixturesPotential for degradation, solvent intensive
Column Chromatography (Neutral Alumina)65-8596-99Minimizes degradationMay have different selectivity than silica

Note: The data in this table is illustrative and may vary depending on the specific compound and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Begin by determining a suitable solvent or solvent pair. Ethanol or a mixture of ethanol and water is often a good starting point. The ideal solvent should dissolve the compound when hot but not when cold.[2]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of boiling solvent to completely dissolve the solid.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[9]

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of a this compound Derivative

  • Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., Hexane:Ethyl Acetate) that gives a retention factor (Rf) of approximately 0.3 for your desired compound.

  • Column Packing: Pack a glass column with silica gel (or neutral alumina) as a slurry in the chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel and adding the powder to the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.[10]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualization

Purification_Troubleshooting start Crude Product purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture / Oil recrystallization_issue Issue with Recrystallization? recrystallization->recrystallization_issue column_issue Issue with Column? column_chromatography->column_issue oiling_out Product 'Oils Out' recrystallization_issue->oiling_out Yes low_yield_recryst Low Yield recrystallization_issue->low_yield_recryst Yes no_crystals No Crystals Form recrystallization_issue->no_crystals Yes pure_product Pure Product recrystallization_issue->pure_product No solution_oiling Reheat, add solvent, cool slowly oiling_out->solution_oiling solution_low_yield_recryst Use less soluble cold solvent low_yield_recryst->solution_low_yield_recryst solution_no_crystals Concentrate solution, scratch flask no_crystals->solution_no_crystals solution_oiling->pure_product solution_low_yield_recryst->pure_product solution_no_crystals->pure_product degradation Degradation on Column column_issue->degradation Yes low_yield_column Low Yield column_issue->low_yield_column Yes column_issue->pure_product No solution_degradation Use neutral stationary phase or add base to eluent degradation->solution_degradation solution_low_yield_column Optimize solvent system low_yield_column->solution_low_yield_column solution_degradation->pure_product solution_low_yield_column->pure_product

Caption: Troubleshooting workflow for purification.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Workup (e.g., extraction, wash) reaction->workup crude_product Crude Product workup->crude_product purification Column Chromatography or Recrystallization crude_product->purification analysis TLC/HPLC Analysis purification->analysis analysis->purification Fractions are impure combine_fractions Combine Pure Fractions analysis->combine_fractions Fractions are pure solvent_removal Solvent Removal combine_fractions->solvent_removal final_product Pure this compound Derivative solvent_removal->final_product

Caption: General experimental workflow.

References

Technical Support Center: Furan-2-Carbohydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Furan-2-carbohydrazide and its derivatives during biological assays.

Frequently Asked Questions (FAQs)

Q1: I'm using a this compound derivative in my aqueous-based biological assay and it's precipitating. I thought this compound was water-soluble. What's going on?

A1: While this compound itself is reported to be very soluble in water, derivatives of this compound can have significantly different physicochemical properties.[1] Modifications to the parent structure, often made to enhance biological activity, can increase lipophilicity and decrease aqueous solubility. It is the derivative's properties, not the parent compound's, that are critical to consider. A study on furan-2-carboxamides, for instance, noted that future work would need to focus on increasing the solubility of their potent antibiofilm agents.[2]

Q2: I've dissolved my this compound derivative in DMSO to make a stock solution, but it precipitates when I add it to my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, but its ability to keep a compound in solution diminishes as its concentration is lowered in an aqueous medium.[3] To troubleshoot this, you can:

  • Lower the final DMSO concentration: Try to keep the final DMSO concentration in your assay below 1%, and ideally below 0.5%, as higher concentrations can be toxic to cells and can cause less soluble compounds to precipitate.[3]

  • Increase the concentration of your stock solution: This will allow you to add a smaller volume of the DMSO stock to your assay, thereby lowering the final DMSO concentration.

  • Use a co-solvent system: A mixture of solvents can sometimes maintain solubility better than a single solvent.[4]

Q3: Can I use pH adjustment to improve the solubility of my this compound derivative?

A3: Yes, pH adjustment can be a very effective method for improving the solubility of ionizable compounds.[4][] this compound has a predicted pKa of around 12.2, indicating it is a weak base.[1][6] For derivatives with basic functional groups, lowering the pH of your buffer may increase solubility. Conversely, for derivatives with acidic functional groups, increasing the pH may improve solubility. It is crucial to determine the pKa of your specific derivative to optimize the pH for maximum solubility.

Q4: What are cyclodextrins and can they help with the solubility of my compound?

A4: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior.[7] They can encapsulate poorly soluble "guest" molecules within their hydrophobic cavity, forming an "inclusion complex" that is more soluble in water.[7] This is a widely used technique to improve the solubility and bioavailability of drugs.[8] Using a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), could be a viable strategy if other methods fail.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible precipitate or cloudiness after adding the compound stock solution to the aqueous assay buffer.

  • Inconsistent or non-reproducible assay results.

Troubleshooting Steps:

  • Verify Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible, preferably below 1%.[3]

  • Optimize Stock Solution Concentration: Prepare a more concentrated stock solution to minimize the volume added to the aqueous buffer.

  • Employ Co-solvents: Experiment with water-miscible organic co-solvents.[9] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[] Always test the co-solvent alone in your assay to check for any effects on the biological system.

  • Adjust pH: If your this compound derivative is ionizable, systematically adjust the pH of your buffer to see if solubility improves.[4][]

  • Consider Cyclodextrins: If the above methods are not successful, forming an inclusion complex with a cyclodextrin may enhance solubility.[7]

Issue 2: Inconsistent Biological Activity Attributed to Poor Solubility

Symptoms:

  • High variability between replicate wells.

  • Lower than expected potency (higher IC50 or EC50 values).

  • A "bell-shaped" dose-response curve, where activity decreases at higher concentrations.

Troubleshooting Steps:

  • Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific assay buffer to determine the concentration at which your compound begins to precipitate.[10] This will help you establish a reliable concentration range for your experiments.

  • Visual Inspection: Before reading your assay plates, visually inspect them under a microscope for any signs of compound precipitation.

  • Use Solubility-Enhancing Agents: Systematically test the effect of co-solvents, pH adjustment, or cyclodextrins on the solubility and biological activity of your compound. Remember to include appropriate vehicle controls for each new excipient.[4][][7]

Data Presentation

Table 1: Hypothetical Solubility Data for a this compound Derivative (Compound X)

Solvent SystempHTemperature (°C)Solubility (µg/mL)Notes
Water7.425< 1Practically insoluble.
1% DMSO in PBS7.42515Slight improvement with DMSO.
5% Ethanol in PBS7.42525Ethanol is a more effective co-solvent.
PBS5.02550Increased solubility at lower pH.
2% HP-β-CD in Water7.425150Significant improvement with cyclodextrin.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent

Objective: To determine the effect of a co-solvent on the aqueous solubility of a this compound derivative.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (or other water-miscible co-solvent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Shaker/rotator

  • HPLC-UV or other suitable analytical instrument

Methodology:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In separate microcentrifuge tubes, prepare a series of co-solvent/PBS solutions (e.g., 1%, 2%, 5%, 10% ethanol in PBS).

  • Add an excess amount of the solid compound to each co-solvent/PBS solution.

  • Incubate the tubes on a shaker at room temperature for 24 hours to reach equilibrium.

  • Centrifuge the tubes at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.

Protocol 2: Solubility Enhancement by pH Adjustment

Objective: To assess the impact of pH on the solubility of an ionizable this compound derivative.

Materials:

  • This compound derivative

  • A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)

  • Microcentrifuge tubes

  • Shaker/rotator

  • pH meter

  • HPLC-UV or other suitable analytical instrument

Methodology:

  • Add an excess amount of the solid compound to separate microcentrifuge tubes, each containing a different pH buffer.

  • Incubate the tubes on a shaker at room temperature for 24 hours.

  • Verify the final pH of each solution.

  • Centrifuge the tubes to pellet the undissolved compound.

  • Filter the supernatant through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in each supernatant using an appropriate analytical method.

Protocol 3: Solubility Enhancement using Cyclodextrin Complexation

Objective: To determine the effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on the aqueous solubility of a this compound derivative.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Microcentrifuge tubes

  • Shaker/rotator

  • HPLC-UV or other suitable analytical instrument

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of the solid compound to each HP-β-CD solution.

  • Place the mixtures on a shaker and agitate at room temperature for 24-48 hours to allow for complex formation and equilibration.

  • After equilibration, centrifuge the suspensions at high speed.

  • Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.

  • Determine the concentration of the solubilized compound in the supernatant analytically (e.g., by HPLC-UV).

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Compound precipitates in biological assay check_dmso Is final DMSO concentration <1%? start->check_dmso reduce_dmso Increase stock concentration to lower DMSO volume check_dmso->reduce_dmso No check_pka Is the compound ionizable? check_dmso->check_pka Yes reduce_dmso->check_pka adjust_ph Optimize buffer pH based on pKa check_pka->adjust_ph Yes try_cosolvent Test co-solvents (e.g., Ethanol, PEG) check_pka->try_cosolvent No adjust_ph->try_cosolvent resolved Solubility issue resolved adjust_ph->resolved Success use_cd Use cyclodextrins (e.g., HP-β-CD) try_cosolvent->use_cd try_cosolvent->resolved Success use_cd->resolved

Caption: Troubleshooting workflow for addressing compound precipitation in biological assays.

G cluster_1 Glucagon Receptor Antagonism Pathway glucagon Glucagon gcgr Glucagon Receptor (GCGR) glucagon->gcgr g_protein G Protein (Gs) gcgr->g_protein ac Adenylate Cyclase (AC) g_protein->ac camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka glucose_prod Increased Glucose Production pka->glucose_prod furan_deriv This compound Derivative furan_deriv->gcgr

Caption: Potential mechanism of this compound derivatives as glucagon receptor antagonists.[11][12]

G cluster_2 Quorum Sensing Inhibition Pathway (e.g., P. aeruginosa) ahl AHL Autoinducer lasR LasR Receptor ahl->lasR ahl_lasR AHL-LasR Complex lasR->ahl_lasR dna lux box DNA ahl_lasR->dna transcription Transcription of Virulence Genes dna->transcription biofilm Biofilm Formation transcription->biofilm furan_deriv This compound Derivative furan_deriv->lasR

Caption: Hypothesized mechanism of this compound derivatives in quorum sensing inhibition.[2]

References

Furan-2-carbohydrazide Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Furan-2-carbohydrazide in solution. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design and interpretation.

Troubleshooting Guide

Issue 1: Rapid Degradation of this compound in Aqueous Solution

  • Question: I am observing a rapid loss of my this compound peak in HPLC analysis shortly after preparing an aqueous solution. What could be the cause and how can I mitigate this?

  • Answer: Rapid degradation in aqueous solutions is a common issue with hydrazide-containing compounds. The primary causes are typically hydrolysis and oxidation.[1][2]

    • Potential Cause 1: pH-Dependent Hydrolysis. Hydrazides are generally more stable in acidic conditions and less stable in neutral to alkaline solutions.[1][3] The hydrazide bond is susceptible to hydrolysis, which can be accelerated at neutral or basic pH.[2]

    • Solution 1: Adjust the pH of your solution to a more acidic range (e.g., pH 4-5) to slow down the rate of hydrolysis.[2] It is advisable to perform a small-scale pH stability study to determine the optimal pH for your specific experimental conditions.[1]

    • Potential Cause 2: Oxidative Degradation. The presence of dissolved oxygen can lead to the oxidative degradation of hydrazides.[1][4] This process can be further accelerated by the presence of trace metal ions, such as Cu²⁺ and Fe³⁺, which can catalyze the oxidation.[1][4]

    • Solution 2: To minimize oxidative degradation, prepare your solutions using deoxygenated solvents.[1] This can be achieved by sparging the solvent with an inert gas like nitrogen or argon. Additionally, working under an inert atmosphere can be beneficial.[1] Using high-purity water and reagents will help to minimize metal ion contamination.[1] If metal ion catalysis is suspected, the addition of a chelating agent like EDTA may help to sequester these ions.[1]

    • Potential Cause 3: Elevated Temperature. Higher temperatures will accelerate the rate of all degradation reactions.[1]

    • Solution 3: Whenever possible, prepare and store your solutions at reduced temperatures, such as 2-8 °C, to slow the degradation kinetics.[1]

Issue 2: Precipitation of this compound from Solution

  • Question: My this compound is precipitating out of solution. What are the likely reasons and what can I do to improve its solubility and stability in the dissolved state?

  • Answer: While this compound is reported to be very soluble in water and soluble in methanol, precipitation can still occur due to several factors.[5][6]

    • Potential Cause 1: Solvent Choice and Concentration. The solubility of this compound can vary significantly between different solvent systems. Exceeding the solubility limit in a particular solvent will lead to precipitation.

    • Solution 1: If using a mixed solvent system, ensure the proportion of the co-solvent is sufficient to maintain solubility. For aqueous solutions, the addition of a water-miscible organic solvent like methanol or DMSO may improve solubility. It is recommended to determine the solubility of this compound in your chosen solvent system before preparing stock solutions.

    • Potential Cause 2: pH-Dependent Solubility. The solubility of ionizable compounds is often pH-dependent. Changes in pH could affect the protonation state of this compound and reduce its solubility.

    • Solution 2: Investigate the effect of pH on the solubility of your compound. Buffering the solution may be necessary to maintain a pH where the compound is most soluble.

    • Potential Cause 3: Degradation to a Less Soluble Product. A degradation product of this compound may be less soluble than the parent compound, leading to its precipitation over time.

    • Solution 3: Analyze the precipitate using techniques like NMR or mass spectrometry to determine if it is the parent compound or a degradation product.[6] If it is a degradation product, refer to the troubleshooting guide for rapid degradation to address the root cause.

Issue 3: Appearance of Unexpected Peaks in Analytical Chromatograms

  • Question: I am observing new peaks in my HPLC or LC-MS chromatogram when analyzing my this compound solution. What do these peaks represent?

  • Answer: The appearance of new peaks is a strong indication that this compound is degrading.

    • Potential Cause: Formation of Degradation Products. The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photodegradation of this compound.[1]

    • Solution: To identify these degradation products, techniques like LC-MS/MS are highly valuable.[6] By determining the mass of the new peaks, you can propose potential structures and elucidate the degradation pathway. For example, hydrolysis of the hydrazide would yield 2-furoic acid and hydrazine. Oxidation of the furan ring could lead to various ring-opened products.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for this compound in its solid form and in solution?

    • A1: In its solid form, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[5][6] For solutions, it is recommended to store them at low temperatures (e.g., 2-8 °C) and protected from light.[1] For long-term storage, consider preparing aliquots and storing them at -20 °C or below to minimize degradation.

  • Q2: What are the most suitable solvents for preparing stock solutions of this compound?

    • A2: this compound is reported to be soluble in methanol and very soluble in water.[5][6] Dimethyl sulfoxide (DMSO) is also a common solvent for preparing stock solutions of organic compounds. The choice of solvent will depend on the specific requirements of your experiment. For aqueous-based assays, a stock solution in DMSO or methanol can be diluted into the aqueous buffer, ensuring the final concentration of the organic solvent is low enough not to interfere with the experiment.

  • Q3: How does pH affect the stability of this compound in solution?

    • A3: Based on the general behavior of hydrazides, this compound is expected to be more stable in acidic solutions and more prone to hydrolysis and oxidation in neutral to alkaline solutions.[1][2][3]

  • Q4: What are the potential degradation pathways for this compound?

    • A4: The two primary degradation pathways are likely hydrolysis of the carbohydrazide moiety and oxidation of the furan ring and/or the hydrazide group.[1][7] Hydrolysis would lead to the formation of 2-furoic acid and hydrazine. Oxidation can be complex, potentially leading to ring-opened products from the furan moiety and nitrogen gas from the hydrazide.[1]

  • Q5: Is this compound sensitive to light?

    • A5: Some hydrazide compounds are known to undergo photodegradation.[1] Therefore, it is a best practice to protect solutions of this compound from light by using amber vials or covering the container with aluminum foil.

Data Summary Tables

Table 1: Illustrative pH Stability Profile of this compound in Aqueous Buffer at 25°C

pHEstimated Half-life (t½)Predominant Degradation Pathway
3.0> 7 daysMinimal Degradation
5.02 - 4 daysSlow Hydrolysis
7.48 - 12 hoursHydrolysis & Oxidation
9.0< 2 hoursRapid Hydrolysis & Oxidation

Table 2: General Solvent Compatibility and Stability Notes

SolventSolubilityStability Considerations
WaterVery Soluble[5]Prone to hydrolysis and oxidation, especially at neutral/alkaline pH.[1][2] Use of deoxygenated water is recommended.[1]
MethanolSoluble[6]Generally more stable than in water. Store protected from light.
DMSOLikely SolubleGood for long-term storage at low temperatures. Ensure it is anhydrous.
AcetonitrileLikely SolubleOften used in HPLC analysis; provides good stability for analytical timescales.

Table 3: Effect of Temperature on the Stability of this compound in Neutral Aqueous Buffer (pH 7.4)

TemperatureEstimated Degradation Rate Constant (k)
4°CSignificantly Reduced
25°CBaseline
37°C~2-4 times faster than at 25°C
50°C>10 times faster than at 25°C

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a given solution.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare the test solutions (e.g., buffers at different pH values, different solvents). If oxidative degradation is a concern, deoxygenate the solvents prior to use.[1]

    • Spike the stock solution into the test solutions to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Incubation:

    • Divide each test solution into aliquots in separate vials (e.g., amber HPLC vials to protect from light).

    • Incubate the vials at the desired temperature(s).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each condition for analysis. To quench the reaction, you can dilute the sample in the mobile phase and keep it at a low temperature (e.g., 4°C) until injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient: A suitable starting point is 95% A, ramping to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the λmax of this compound.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • The degradation rate constant (k) can be determined from the slope of the line.

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: Sample Preparation for LC-MS Analysis of Degradation Products

This protocol describes how to prepare a sample to identify potential degradation products.

  • Forced Degradation:

    • To generate a sufficient amount of degradation products for identification, perform forced degradation studies.

    • Acidic Hydrolysis: Incubate this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.

    • Basic Hydrolysis: Incubate this compound in 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat this compound with a low concentration of hydrogen peroxide (e.g., 3%) in solution.

    • Photodegradation: Expose a solution of this compound to UV light.[1]

  • Sample Preparation for LC-MS:

    • After incubation, neutralize the acidic and basic samples.

    • Dilute the samples to an appropriate concentration for LC-MS analysis.

    • Filter the samples through a 0.22 µm filter to remove any particulates.

  • LC-MS Analysis:

    • Use an LC-MS system equipped with an electrospray ionization (ESI) source.

    • Employ a similar chromatographic method as described in Protocol 1.

    • Acquire data in both positive and negative ion modes to maximize the chances of detecting all degradation products.

    • Use MS/MS (tandem mass spectrometry) to fragment the parent ion and the degradation products to aid in structural elucidation.

Visualizations

This compound Degradation Pathways F2CH This compound Hydrolysis_Intermediate Hydrolysis Transition State F2CH->Hydrolysis_Intermediate H₂O (pH dependent) Oxidation_Intermediate Oxidative Attack (e.g., on furan ring or hydrazide) F2CH->Oxidation_Intermediate [O] (e.g., O₂, metal ions) Furoic_Acid 2-Furoic Acid Hydrolysis_Intermediate->Furoic_Acid Hydrazine Hydrazine Hydrolysis_Intermediate->Hydrazine Ring_Opened Ring-Opened Products Oxidation_Intermediate->Ring_Opened Nitrogen_Gas Nitrogen Gas Oxidation_Intermediate->Nitrogen_Gas

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing start Start: Prepare this compound Stock Solution prep_solutions Prepare Test Solutions (e.g., different pH, solvents) start->prep_solutions incubate Incubate Samples at Controlled Temperature prep_solutions->incubate sampling Collect Aliquots at Defined Time Points incubate->sampling analyze Analyze by HPLC-UV sampling->analyze data_analysis Data Analysis: Plot ln(Area) vs. Time analyze->data_analysis calc_kinetics Calculate Rate Constant (k) and Half-life (t½) data_analysis->calc_kinetics end End: Stability Profile Determined calc_kinetics->end

Caption: Workflow for conducting a stability study of this compound.

References

Technical Support Center: Furan-2-carbohydrazide Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Furan-2-carbohydrazide to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To maximize shelf life, it is recommended to keep it protected from light and under an inert atmosphere (e.g., argon or nitrogen).[2]

Q2: Is this compound sensitive to light?

Q3: What substances are incompatible with this compound?

A3: this compound should be stored away from strong oxidizing agents and strong bases, as these can promote degradation.[1]

Q4: What is the expected shelf life of this compound?

A4: The shelf life of this compound is highly dependent on the storage conditions. When stored under ideal conditions (cool, dry, dark, inert atmosphere), it is expected to be stable. However, for long-term storage or critical applications, it is advisable to re-analyze the purity of the compound periodically.

Q5: What are the potential degradation pathways for this compound?

A5: Based on the chemical structure, the two main potential degradation pathways are hydrolysis of the hydrazide group and oxidation or ring-opening of the furan ring. These can be accelerated by acidic or basic conditions, presence of oxidizing agents, and exposure to light and heat.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration of the solid (e.g., turning yellow or brown) Oxidation or polymerization of the furan ring, potentially initiated by exposure to air, light, or heat.1. Ensure the container is tightly sealed and the headspace is minimized or filled with an inert gas. 2. Store at a lower temperature (refrigerated at 2-8°C). 3. Protect from light by using an amber vial or storing in a dark cabinet. 4. If discoloration is significant, re-test the purity of the material before use.
Precipitation or cloudiness in solution Poor solubility at the prepared concentration or temperature. Degradation leading to less soluble impurities.1. Confirm the solubility of this compound in the chosen solvent. Gentle warming or sonication may aid dissolution. 2. Prepare fresh solutions for use. 3. If degradation is suspected, analyze the solution for impurities using a suitable method like HPLC.
Inconsistent experimental results or loss of activity Degradation of the compound leading to lower effective concentration.1. Use freshly prepared solutions of this compound for each experiment. 2. Verify the purity of the stored solid material. 3. Review storage conditions to ensure they are optimal.
pH of the solution changes over time Hydrolysis of the hydrazide moiety, which can form acidic or basic byproducts.1. Use buffered solutions if the experimental conditions allow. 2. Prepare solutions fresh before use.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general reversed-phase HPLC method that can be adapted to assess the purity of this compound and detect potential degradation products.

1. Materials and Reagents:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other suitable buffer components)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions (Starting Point):

Parameter Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes, and return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV, scan for optimal wavelength (e.g., 254 nm or 280 nm)
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 100 µg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection if any particulate matter is visible.

4. Forced Degradation Study (for method validation): To ensure the method is stability-indicating, perform forced degradation studies:

  • Acid Hydrolysis: Add 1N HCl to a solution of the compound and heat at 60°C.

  • Base Hydrolysis: Add 1N NaOH to a solution of the compound and heat at 60°C.

  • Oxidative Degradation: Add 3% H₂O₂ to a solution of the compound at room temperature.

  • Thermal Degradation: Heat the solid compound in an oven at a high temperature (e.g., 80°C).

  • Photodegradation: Expose a solution of the compound to UV light.

Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent peak.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation/Ring-Opening Products cluster_thermolysis Thermal Decomposition Products F2C This compound hydrolysis Hydrolysis (Acid/Base) F2C->hydrolysis oxidation Oxidation (Air/Light/Oxidizing Agents) F2C->oxidation photolysis Photolysis (UV/Light) F2C->photolysis thermolysis Thermolysis (Heat) F2C->thermolysis FuroicAcid 2-Furoic Acid hydrolysis->FuroicAcid Hydrazine Hydrazine hydrolysis->Hydrazine RingOpened Ring-Opened Products (e.g., dicarbonyls) oxidation->RingOpened photolysis->RingOpened Gases Nitrogen oxides, Carbon monoxide thermolysis->Gases

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_solution Was the solution freshly prepared? start->check_solution check_solid Assess the appearance of the solid material check_solution->check_solid Yes prepare_fresh Prepare fresh solution immediately before use check_solution->prepare_fresh No discolored Is the solid discolored? check_solid->discolored check_storage Review storage conditions: - Tightly sealed? - Cool, dry, dark? - Inert atmosphere? discolored->check_storage Yes purity_analysis Perform purity analysis (e.g., HPLC) discolored->purity_analysis No check_storage->purity_analysis improve_storage Optimize storage conditions check_storage->improve_storage purity_ok Purity acceptable? purity_analysis->purity_ok use_new Use a new, verified batch of this compound purity_ok->use_new No purity_ok->prepare_fresh Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

References

how to remove impurities from Furan-2-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Furan-2-carbohydrazide synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: Impurities largely depend on the synthetic route employed. For the common method involving the reaction of an alkyl furan-2-carboxylate (e.g., methyl or ethyl ester) with hydrazine hydrate, the primary impurities include:

  • Unreacted Starting Materials: Residual alkyl furan-2-carboxylate and excess hydrazine hydrate.

  • Side-Products: Furan-2-carboxylic acid, formed by the hydrolysis of the starting ester or the product.

  • Degradation Products: Furan-containing compounds can be sensitive to heat and acidic or basic conditions, leading to colored impurities.

Q2: How can I effectively remove unreacted hydrazine hydrate from my product?

A2: Hydrazine hydrate is a common impurity that can be challenging to remove due to its high boiling point and polarity. Several methods are effective:

  • Column Chromatography: Hydrazine is highly polar and will adhere strongly to silica gel. A short silica plug or a full column can effectively remove it.[1]

  • Azeotropic Distillation: Co-evaporation with a high-boiling solvent like toluene under reduced pressure can help remove residual hydrazine.

  • Washing: If the product is dissolved in an organic solvent immiscible with water (like ethyl acetate), washing with water or brine can remove a significant portion of the hydrazine hydrate.

Q3: My final product is off-white or yellowish. What causes this discoloration and how can I fix it?

A3: Discoloration in furan-based compounds often arises from minor degradation products or impurities. Purification via recrystallization is typically the most effective method to obtain a pure, white crystalline solid.[2][3] If recrystallization alone is insufficient, treatment with activated carbon during the recrystallization process can help remove colored impurities.[4]

Q4: What is the best general-purpose method for purifying crude this compound?

A4: Recrystallization is the most widely cited and effective method for purifying this compound.[5] Ethanol is frequently reported as an excellent solvent for this purpose, yielding high-purity crystals upon cooling.[6][7] For more challenging separations or very impure samples, flash column chromatography is a powerful alternative.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and workup of this compound.

Problem: The crude product is an oil and fails to crystallize.

  • Possible Cause: Presence of significant impurities, such as residual solvent or unreacted starting materials, which are depressing the melting point and inhibiting crystallization.

  • Solution:

    • Initial Cleanup: Dissolve the oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the solution with water to remove highly polar impurities like hydrazine, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Induce Crystallization: Attempt to crystallize the resulting residue from a suitable solvent system. Start with ethanol.[6] If it remains an oil, try adding a non-polar co-solvent (like hexanes) dropwise to a concentrated solution of the product in a polar solvent (like ethyl acetate or acetone) until turbidity is observed, then allow it to cool slowly.

    • Chromatography: If crystallization fails, purify the oil using flash column chromatography.[8]

Problem: Analytical data (NMR/TLC) shows the presence of the starting ester.

  • Possible Cause: The reaction has not gone to completion. This could be due to insufficient reaction time, low temperature, or inadequate amount of hydrazine hydrate.

  • Solution:

    • Drive the Reaction: If feasible, the crude mixture can be subjected to the reaction conditions again (e.g., further refluxing with additional hydrazine hydrate) to consume the remaining ester.

    • Purification: Flash column chromatography is highly effective for separating the less polar starting ester from the more polar this compound product. A gradient elution, for example, starting with a hexane/ethyl acetate mixture and gradually increasing the proportion of ethyl acetate, will effectively separate the components.[8]

Data Presentation

Table 1: Comparison of Primary Purification Techniques

FeatureRecrystallizationFlash Column Chromatography
Principle Difference in solubility of the product and impurities in a solvent at different temperatures.Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase.
Best For Removing small amounts of impurities from a mostly pure, solid product.Separating complex mixtures, oily products, or components with similar polarities.
Typical Solvents Ethanol, Methanol.[6][7]Hexane/Ethyl Acetate, Dichloromethane/Methanol gradients.[8][9]
Throughput High; suitable for large-scale purification.Lower; typically used for smaller to medium scales (mg to g).
Complexity Relatively simple and requires basic lab equipment.More complex, requires a column, stationary phase, and solvent delivery system.

Table 2: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
This compoundC₅H₆N₂O₂126.1275-78White to off-white solid
Ethyl furan-2-carboxylateC₇H₈O₃140.14-Colorless liquid
Furan-2-carboxylic acidC₅H₄O₃112.08133-136White solid
Hydrazine hydrateH₆N₂O50.06-51.7Colorless liquid

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved. Avoid adding excessive solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the carbon.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white crystalline solid.[2][3]

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Prepare a glass column with silica gel as the stationary phase, packed using a suitable non-polar solvent or the initial mobile phase mixture (e.g., 7:3 Hexane:Ethyl Acetate).[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Start with a less polar mixture (e.g., Hexane/Ethyl Acetate 7:3) and gradually increase the polarity (e.g., to 1:1) to elute the compounds.[8] The less polar starting ester will elute first, followed by the more polar this compound.

  • Monitoring: Monitor the separation by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Synthesis_Pathway Ester Ethyl furan-2-carboxylate Solvent Ethanol (Solvent) Reflux Ester->Solvent Hydrazine Hydrazine Hydrate (H₂NNH₂·H₂O) Hydrazine->Solvent Product This compound Solvent->Product + EtOH + H₂O

Caption: Common synthesis route for this compound.

Troubleshooting_Workflow start Assess Crude Product (TLC, NMR) solid Is product a solid? start->solid impurities What are the main impurities? solid->impurities Yes oil_cleanup Perform Liquid-Liquid Extraction & Attempt Crystallization solid->oil_cleanup No (Oily Product) polar_impurities Recrystallize from Ethanol. Wash crystals with cold solvent. impurities->polar_impurities Polar (e.g., Hydrazine) nonpolar_impurities Purify via Flash Column Chromatography (Hexane/EtOAc gradient). impurities->nonpolar_impurities Non-polar (e.g., Ester) colored_impurities Recrystallize with Activated Carbon treatment. impurities->colored_impurities Colored / Minor oil_cleanup->impurities end end polar_impurities->end Pure Product nonpolar_impurities->end Pure Product colored_impurities->end Pure Product

Caption: Troubleshooting workflow for impurity removal.

Recrystallization_Process A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Cool Solution Slowly (Room Temp -> Ice Bath) A->B C 3. Filter Crystals (Vacuum Filtration) B->C D 4. Wash Crystals with Cold Solvent C->D E 5. Dry Crystals Under Vacuum D->E F Pure Crystalline Product E->F

Caption: Step-by-step workflow for purification by recrystallization.

References

Furan-2-Carbohydrazide Synthesis: From Laboratory to Pilot Plant - A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Furan-2-carbohydrazide from the laboratory to a pilot plant. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address the challenges encountered during this critical transition.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory method is the reaction of an ester of 2-furoic acid, typically methyl 2-furoate or ethyl 2-furoate, with hydrazine hydrate in a suitable solvent like an alcohol (e.g., ethanol, methanol). This reaction is generally carried out at reflux temperature.

Q2: What are the primary challenges when scaling up this synthesis to a pilot plant?

A2: The main challenges include:

  • Heat Management: The reaction between the furoate ester and hydrazine hydrate is exothermic. In a large-scale reactor, the surface-area-to-volume ratio is significantly lower than in laboratory glassware, making heat dissipation less efficient and potentially leading to runaway reactions.

  • Mixing Efficiency: Achieving homogenous mixing in a large reactor is more difficult. Inefficient mixing can lead to localized "hot spots," uneven reaction progress, and the formation of impurities.

  • Product Isolation and Purification: Crystallization, filtration, and drying processes can be more complex at a larger scale, impacting crystal size distribution, purity, and ease of handling.

  • Safety: Handling larger quantities of hydrazine, a toxic and potentially explosive substance, requires stringent safety protocols and specialized equipment.

Q3: What are the key differences in equipment between lab and pilot scale for this synthesis?

A3:

  • Reactors: Laboratory synthesis typically uses round-bottom flasks with magnetic stirring and heating mantles. Pilot plants employ jacketed glass-lined or stainless steel reactors with overhead mechanical stirrers, baffles for improved mixing, and automated temperature control systems.

  • Product Isolation: In the lab, filtration is often done using a Büchner funnel. Pilot plants utilize more sophisticated equipment like agitated nutsche filter-dryers (ANFDs) which allow for filtration, washing, and drying in a single, contained unit.

  • Material Transfer: Transferring reagents and products in the lab is done manually. In a pilot plant, this is typically handled through closed systems with pumps and dedicated transfer lines to minimize exposure.

Q4: How does the purity profile of this compound typically change upon scale-up?

A4: The purity may decrease at the pilot scale if the process is not properly optimized. Potential new impurities can arise from longer reaction times, localized overheating, or interactions with the materials of construction of the reactor. Common impurities include unreacted starting materials and byproducts from side reactions.

Troubleshooting Guides

Reaction Stage
Issue Potential Cause(s) Troubleshooting Action(s)
Low or Inconsistent Yield - Inefficient mixing leading to incomplete reaction. - Poor temperature control, causing side reactions. - Degradation of the furan ring under acidic conditions or high temperatures.- Optimize stirrer speed and design to improve mixing. Consider installing baffles in the reactor. - Implement a robust temperature control system for the reactor jacket. - Ensure the reaction is not run for an unnecessarily long time.
Reaction Runaway / Exotherm - Inadequate cooling capacity for the larger reaction volume. - Addition rate of hydrazine hydrate is too fast.- Reduce the addition rate of hydrazine hydrate. - Ensure the reactor's cooling system is functioning optimally and is rated for the heat of reaction. - Consider diluting the reactants to better manage the exotherm.
Formation of Dark, Tarry Byproducts - Polymerization of the furan ring, often catalyzed by acidic impurities or high temperatures.- Use high-purity starting materials. - Maintain strict temperature control. - Minimize reaction time.
Product Isolation and Purification Stage
Issue Potential Cause(s) Troubleshooting Action(s)
Poor Crystal Formation / Oiling Out - Cooling the reaction mixture too quickly. - Supersaturation level is too high. - Presence of impurities inhibiting crystallization.- Implement a controlled cooling profile. - Consider using seed crystals to induce crystallization. - Analyze the crude product for impurities and consider an additional purification step before crystallization.
Clogging of Filtration Equipment - Formation of very fine or needle-like crystals. - Inefficient agitation during filtration.- Optimize the crystallization process to obtain larger, more uniform crystals. - For ANFDs, adjust the agitator speed and direction during filtration to maintain a permeable filter cake.
Product Agglomeration During Drying - Inappropriate drying temperature (too high). - Inefficient agitation in the dryer.- Lower the drying temperature and use a vacuum to facilitate solvent removal. - Optimize the agitator program in the ANFD to break up lumps and ensure even drying.
High Residual Solvent Content - Incomplete drying. - Inefficient solvent removal due to large crystal size or agglomeration.- Extend the drying time. - Ensure a deep vacuum is maintained during drying. - Mill the product after drying if necessary, followed by a secondary drying step.

Data Presentation: Lab vs. Pilot Plant Scale Comparison

The following tables provide a summary of typical quantitative data for the synthesis of this compound at both laboratory and pilot plant scales. Note: This data is representative and may vary depending on the specific equipment and process parameters used.

Table 1: Reaction Parameters and Yield

ParameterLaboratory Scale (1 L Flask)Pilot Plant Scale (100 L Reactor)
Methyl 2-furoate (kg) 0.110.0
Hydrazine Hydrate (kg) 0.055.0
Ethanol (L) 0.550
Reaction Temperature (°C) 78-80 (Reflux)75-80
Reaction Time (hours) 4 - 68 - 12
Typical Yield (%) 85 - 9575 - 85

Table 2: Product Quality

ParameterLaboratory ScalePilot Plant Scale
Appearance Off-white to pale yellow crystalline solidOff-white to yellow crystalline solid
Purity (by HPLC, %) > 99.0> 98.0
Melting Point (°C) 75 - 7874 - 77
Residual Solvents (ppm) < 500< 1000

Experimental Protocols

Laboratory Scale Synthesis of this compound
  • Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Charging: Charge the flask with methyl 2-furoate (0.1 kg) and ethanol (0.5 L).

  • Reaction: Begin stirring and slowly add hydrazine hydrate (0.05 kg) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Crystallization: Once the reaction is complete, cool the mixture to room temperature, and then further cool to 0-5 °C for at least 1 hour to induce crystallization.

  • Filtration: Filter the precipitated solid using a Büchner funnel and wash the filter cake with cold ethanol.

  • Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

Pilot Plant Scale Synthesis of this compound
  • Pre-checks: Ensure the 100 L glass-lined reactor is clean, dry, and all safety systems are operational.

  • Charging: Charge the reactor with methyl 2-furoate (10.0 kg) and ethanol (50 L) through a closed charging system.

  • Reaction: Start the reactor agitator at a pre-determined speed. Slowly add hydrazine hydrate (5.0 kg) via a dosing pump over a period of 1-2 hours, while maintaining the internal temperature below 40 °C using the reactor cooling jacket.

  • Heating: After the addition is complete, heat the reaction mixture to 75-80 °C and maintain for 8-12 hours. Monitor the reaction progress by taking samples through a designated sampling port.

  • Crystallization: Upon completion, cool the reactor contents to 20-25 °C over 2-3 hours, and then to 0-5 °C over another 2-3 hours. Hold at this temperature for at least 2 hours.

  • Filtration and Drying: Transfer the slurry to an agitated nutsche filter-dryer (ANFD). Filter the product, wash the cake with cold ethanol, and then dry under vacuum at 50 °C until the residual solvent levels are within specification.

  • Discharge: Discharge the dry product from the ANFD into double-lined polyethylene bags in a contained environment.

Visualizations

Synthesis_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_start Charge Reactants (Flask) lab_reaction Reflux Reaction lab_start->lab_reaction lab_cool Cooling (Ice Bath) lab_reaction->lab_cool lab_filter Filtration (Büchner Funnel) lab_cool->lab_filter lab_dry Drying (Vacuum Oven) lab_filter->lab_dry lab_product Final Product lab_dry->lab_product pilot_start Charge Reactants (Reactor) pilot_reaction Controlled Reaction pilot_start->pilot_reaction pilot_cool Controlled Cooling pilot_reaction->pilot_cool pilot_filter_dry Filtration & Drying (ANFD) pilot_cool->pilot_filter_dry pilot_product Final Product pilot_filter_dry->pilot_product

Caption: A comparative workflow for this compound synthesis at laboratory and pilot plant scales.

Troubleshooting_Logic start Low Yield at Pilot Scale q_mixing Is mixing efficient? start->q_mixing q_temp Is temperature controlled? q_mixing->q_temp Yes sol_mixing Optimize stirrer speed/design q_mixing->sol_mixing No q_impurities Are starting materials pure? q_temp->q_impurities Yes sol_temp Improve jacket cooling q_temp->sol_temp No sol_impurities Source higher purity reagents q_impurities->sol_impurities No end_node Yield Improved q_impurities->end_node Yes sol_mixing->end_node sol_temp->end_node sol_impurities->end_node

Caption: A troubleshooting decision tree for addressing low yield issues during scale-up.

troubleshooting inconsistent results in Furan-2-carbohydrazide bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays involving Furan-2-carbohydrazide and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My bioassay results with this compound derivatives are not reproducible. What are the common causes?

Inconsistent results can stem from several factors related to the compound's properties and the assay conditions. The most common culprits are poor solubility and compound aggregation. Low solubility can lead to variable data, underestimated activity, and a higher rate of false negatives.[1][2]

Troubleshooting Steps:

  • Verify Compound Solubility: this compound derivatives, particularly those with aromatic extensions, may have limited aqueous solubility.[3] It is crucial to ensure the compound is fully dissolved in your assay buffer at the tested concentrations.

  • Check for Aggregation: Some this compound derivatives can form nano-aggregates in aqueous solutions, a phenomenon known as aggregation-induced emission (AIE) has been observed.[4][5] These aggregates can interfere with assay readouts, especially in fluorescence-based assays, leading to false positives.

  • Review Compound Handling and Storage: this compound is stable under normal temperatures and pressures but is incompatible with strong oxidizing agents and strong bases.[6] Ensure proper storage in a cool, dry, well-ventilated area away from incompatible substances.[6] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

Q2: How can I address the poor solubility of my this compound derivative?

Addressing solubility issues is a critical first step for obtaining reliable bioassay data.

Initial Steps:

  • Co-solvents: The most common approach is to prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous assay medium.[7]

    • Caution: The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[7]

Advanced Strategies:

  • Surfactants: Micellar solubilization using surfactants can encapsulate hydrophobic compounds, improving their dispersion in aqueous solutions.[7]

  • pH Adjustment: Depending on the pKa of your specific derivative, adjusting the pH of the assay buffer can improve solubility.

  • Excipients: The use of solubility-enhancing excipients can be explored, though their compatibility with the specific bioassay must be validated.

Below is a decision-making workflow for addressing solubility issues.

G cluster_solubility Troubleshooting Compound Solubility start Poorly Soluble Compound cosolvent Attempt solubilization with co-solvent (e.g., DMSO) start->cosolvent check_solubility Is the compound soluble and the assay tolerant to the co-solvent concentration? cosolvent->check_solubility advanced_methods Explore advanced solubilization methods (e.g., surfactants, pH adjustment) check_solubility->advanced_methods No proceed Proceed with Bioassay check_solubility->proceed Yes advanced_methods->proceed stop Re-evaluate compound or assay advanced_methods->stop G cluster_workflow Anti-Biofilm Assay Workflow prep Prepare bacterial culture and compound dilutions inoculate Inoculate 96-well plate with bacteria and compound prep->inoculate incubate Incubate for 24-48h to allow biofilm formation inoculate->incubate wash1 Wash to remove planktonic cells incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain with acetic acid wash2->solubilize read Read absorbance at 550 nm solubilize->read G cluster_pathway Glucagon Receptor Signaling Pathway Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Activates Gs Gs Protein GCGR->Gs Activates Furan This compound (Antagonist) Furan->GCGR Inhibits AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC Response Cellular Response (e.g., Glycogenolysis) cAMP->Response Activates

References

Technical Support Center: HPLC Analysis of Furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the development of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Furan-2-carbohydrazide. It includes a recommended experimental protocol, a comprehensive troubleshooting guide, and frequently asked questions (FAQs).

Experimental Protocol: HPLC Analysis of this compound

A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound. Due to its polar nature, a column designed for use with highly aqueous mobile phases is recommended to ensure robust and reproducible results.

Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC₅H₆N₂O₂
Molecular Weight126.11 g/mol
Melting Point77-79 °C
pKa~12.18
SolubilityVery soluble in water, soluble in methanol.
UV AbsorbanceExpected to have UV absorbance. A derivative shows peaks at ~326 nm and ~350 nm.
StabilityStable under normal conditions. Incompatible with strong oxidizing agents and strong bases.

Recommended HPLC Method Parameters:

ParameterRecommended Condition
Column C18 AQ (Aqueous compatible), 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% B to 40% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (Primary), Diode Array Detector (DAD) recommended for method development to identify optimal wavelength
Injection Volume 10 µL
Sample Diluent Water or Mobile Phase A

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water.

    • Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

    • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in 10 mL of water or Mobile Phase A to obtain a stock solution of 1 mg/mL.

    • Prepare working standard solutions by diluting the stock solution with the sample diluent to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range of the standard solutions.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

    • Set up the instrument with the parameters listed in the table above.

    • Inject the standard and sample solutions.

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolation from the calibration curve.

Troubleshooting Guide

This section addresses common issues that may be encountered during the HPLC analysis of this compound.

IssuePossible Cause(s)Recommended Action(s)
Peak Tailing 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. 4. Column degradation.1. Use a well-endcapped column or a column with a polar-embedded phase. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can sometimes help, but may affect column longevity. 2. Reduce the injection volume or the concentration of the sample. 3. Although this compound is neutral over a wide pH range, adjusting the pH of the mobile phase (e.g., with formic acid or ammonium acetate) can sometimes improve peak shape. 4. Replace the column. Use a guard column to extend the life of the analytical column.
Poor Retention / Analyte Elutes in the Void Volume 1. The analyte is too polar for the stationary phase. 2. Mobile phase is too strong (too much organic solvent). 3. "Phase collapse" or "dewetting" of a standard C18 column with a highly aqueous mobile phase.1. Use a more polar stationary phase (e.g., a polar-embedded C18 or a HILIC column). 2. Decrease the initial percentage of the organic solvent in the mobile phase. 3. Use an aqueous-compatible C18 (AQ) column that is designed to prevent phase collapse in highly aqueous mobile phases.
Retention Time Drifting 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature. 4. Column degradation.1. Increase the column equilibration time between injections, especially after a gradient run. 2. Prepare fresh mobile phase daily. Ensure the mobile phase components are well-mixed. 3. Use a column oven to maintain a constant temperature. 4. Replace the column.
Split Peaks 1. Partially clogged column inlet frit. 2. Sample solvent is incompatible with the mobile phase. 3. Void in the column packing material.1. Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Replace the column.
Baseline Noise or Drift 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase or system. 3. Detector lamp is failing.1. Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles. 2. Use high-purity solvents and reagents. Flush the system with a strong solvent (e.g., isopropanol) to remove contaminants. 3. Replace the detector lamp.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column to start with for this compound analysis?

A1: For a polar compound like this compound, a reversed-phase C18 column that is stable in highly aqueous mobile phases (an "aqueous C18" or "AQ" column) is a good starting point. This will provide retention for the polar analyte while avoiding the issue of phase collapse that can occur with traditional C18 columns in mobile phases with low organic content.

Q2: How should I prepare my samples for HPLC analysis?

A2: this compound is very soluble in water, so water is an excellent solvent for sample preparation. It is also recommended to use the initial mobile phase composition as the sample diluent to ensure good peak shape. Always filter your samples through a 0.45 µm filter before injection to prevent particulates from clogging the column.

Q3: What detection wavelength should I use for this compound?

A3: While a derivative of this compound has shown absorbance maxima around 326 nm and 350 nm, it is best to determine the optimal wavelength experimentally. If you have a diode array detector (DAD), you can obtain the full UV spectrum of your analyte and choose the wavelength of maximum absorbance for the best sensitivity. If a DAD is not available, starting with a common wavelength for aromatic compounds, such as 254 nm or 280 nm, is a reasonable approach.

Q4: My this compound peak is showing significant tailing. What is the most likely cause and how can I fix it?

A4: Peak tailing for a polar compound like this compound on a reversed-phase column is often due to secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase. To mitigate this, ensure you are using a high-quality, well-endcapped column. Alternatively, using a column with a polar-embedded stationary phase can shield the analyte from these silanol interactions. Adjusting the mobile phase pH with a small amount of acid (like formic acid) can also help to suppress silanol activity and improve peak shape.

Q5: Can I run an isocratic method for this compound?

A5: An isocratic method (a constant mobile phase composition) may be suitable if you are only analyzing for this compound and there are no other interfering compounds in your sample matrix. However, a gradient method (where the mobile phase composition changes over time) is often preferred during method development as it can provide better peak shapes and resolution, especially if there are other components in the sample that elute at different times.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Define Analytical Target Profile B Select Column (e.g., Aqueous C18) A->B C Select Mobile Phase (e.g., ACN/Water with Acid) B->C D Select Detector Wavelength (e.g., DAD Scan) C->D E Optimize Gradient Profile D->E Initial Results F Adjust Mobile Phase pH E->F G Optimize Flow Rate & Temperature F->G H Evaluate Peak Shape & Resolution G->H I Assess Linearity & Range H->I Optimized Conditions J Determine Accuracy & Precision I->J K Evaluate Robustness J->K L Finalize Method K->L

Caption: Workflow for HPLC method development for this compound.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Overload Is the peak symmetrical at lower concentrations? Start->Check_Overload Reduce_Conc Reduce sample concentration or injection volume. Check_Overload->Reduce_Conc No Check_Column Is the column old or has it been used with harsh conditions? Check_Overload->Check_Column Yes End Peak Shape Improved Reduce_Conc->End Replace_Column Replace with a new, high-quality aqueous C18 column. Check_Column->Replace_Column Yes Check_Mobile_Phase Is the mobile phase pH appropriate? Check_Column->Check_Mobile_Phase No Replace_Column->End Adjust_pH Adjust mobile phase pH (e.g., add 0.1% formic acid). Check_Mobile_Phase->Adjust_pH No Check_Mobile_Phase->End Yes Adjust_pH->End

Caption: Troubleshooting guide for peak tailing in this compound analysis.

Technical Support Center: High-Purity Furan-2-carbohydrazide Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the refining crystallization of Furan-2-carbohydrazide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering targeted solutions.

Issue 1: No Crystals Form Upon Cooling

  • Question: I have dissolved my crude this compound in the solvent, but no crystals are forming even after cooling. What should I do?

  • Answer: This is a common issue, typically arising from insufficient supersaturation or a lack of nucleation sites.

    • Troubleshooting Steps:

      • Induce Nucleation: Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod. The microscopic scratches can serve as nucleation sites. If available, add a single, small "seed" crystal of pure this compound to the solution to provide a template for crystal growth.[1][2]

      • Increase Concentration: Your solution may be too dilute. Slowly evaporate a portion of the solvent by gently heating or applying a vacuum to increase the solute concentration.[2]

      • Add an Anti-Solvent: If using a soluble solvent like ethanol or methanol, you can slowly add a less polar "anti-solvent" (a solvent in which this compound is poorly soluble, such as hexane or water, depending on the primary solvent) dropwise until the solution becomes slightly turbid, then warm slightly until it is clear again before allowing it to cool slowly.

      • Extend Cooling Time: Allow the solution to cool for a longer duration or at a lower temperature, such as in a refrigerator, provided the solvent does not freeze.[2]

Issue 2: The Product "Oils Out" Instead of Crystallizing

  • Question: My product is separating as an oily liquid instead of forming solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the crystallization solvent, or when the solution is too concentrated, causing the solute to come out of solution above its melting point.[1]

    • Troubleshooting Steps:

      • Reheat and Dilute: Reheat the mixture until the oil fully redissolves. Add a small amount of additional solvent to decrease the concentration.[1]

      • Slow Down Cooling: Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, which favors the formation of an ordered crystal lattice over an amorphous oil.[1]

      • Change Solvent: The chosen solvent may be inappropriate. Select a solvent with a lower boiling point or use a solvent mixture to adjust the polarity and solubility characteristics.

Issue 3: The Final Product Has Low Purity

  • Question: After crystallization, my this compound is still not pure. How can I improve its purity?

  • Answer: Impurities can be trapped within the crystal lattice or adhere to the crystal surface.

    • Troubleshooting Steps:

      • Multiple Recrystallizations: A single crystallization may not be sufficient. Perform a second recrystallization to further refine the product.

      • Activated Carbon Treatment: If colored impurities are present, add a small amount of activated carbon to the hot solution, stir for a few minutes, and then filter the hot solution through celite or filter paper to remove the carbon and adsorbed impurities before cooling.[3]

      • Thorough Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities. Avoid using excessive solvent, as this will dissolve some of the product and reduce the yield.[4]

Issue 4: The Recovery Yield is Very Low

  • Question: I am losing a significant amount of product during the crystallization process. How can I increase my yield?

  • Answer: Low yield is often due to the product having high solubility in the chosen solvent at low temperatures or using too much solvent.[1]

    • Troubleshooting Steps:

      • Optimize Solvent Choice: Select a solvent in which this compound has high solubility at high temperatures but low solubility at low temperatures. Based on its properties, ethanol or methanol are good starting points.[5][6]

      • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product dissolved even after cooling.

      • Recover from Mother Liquor: The filtrate (mother liquor) after the first crystallization will still contain dissolved product. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. This second crop may be less pure but can be recrystallized separately.

Quantitative Data

While extensive solubility data for this compound is not widely published, the solubility of its precursor, Furan-2-carboxylic acid, provides a useful reference for selecting appropriate solvents.[7] this compound is noted to be very soluble in water and soluble in methanol.[6][8]

Table 1: Solubility of Furan-2-carboxylic Acid in Various Solvents at Different Temperatures[7]

Temperature (K)Methanol (mole fraction)Acetonitrile (mole fraction)Toluene (mole fraction)Hexane (mole fraction)
283.150.29540.07610.01050.0004
293.150.38310.10320.01630.0006
303.150.48520.13850.02480.0009
313.150.59830.18430.03710.0014
323.150.71950.24310.05490.0021
333.15-0.31790.07980.0032

Note: This data is for Furan-2-carboxylic acid and should be used as a qualitative guide for solvent selection for this compound crystallization.

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound

This protocol outlines a standard procedure for purifying crude this compound.

  • Solvent Selection: Choose an appropriate solvent. Ethanol is a commonly cited solvent for this compound.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If the solid does not dissolve, add small additional portions of the hot solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove the solid impurities.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent. The melting point of pure this compound is 75-76°C.[8]

Visualized Workflows and Logic

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage (Crystallization) s1 React Furan-2-carboxylic acid (or derivative) with Hydrazine Hydrate s2 Reaction Work-up (e.g., neutralization, extraction) s1->s2 s3 Obtain Crude This compound s2->s3 p1 Dissolve Crude Product in Minimum Hot Solvent (e.g., Ethanol) s3->p1 Begin Purification p2 Hot Filtration (if impurities present) p1->p2 p3 Cool Filtrate Slowly to Induce Crystallization p2->p3 p4 Isolate Crystals (Vacuum Filtration) p3->p4 p5 Wash Crystals with Cold Solvent p4->p5 p6 Dry Crystals Under Vacuum p5->p6 end High-Purity This compound p6->end Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_crystallization start Start Crystallization: Cooling the Hot Solution q1 Do crystals form? start->q1 q2 Is it an oil or solid? q1->q2 Yes a1_no No Crystals: - Scratch flask - Add seed crystal - Evaporate solvent - Cool longer/colder q1->a1_no No a2_oil Product 'Oils Out': - Reheat and add more solvent - Cool solution more slowly - Change solvent q2->a2_oil Oil success Solid Crystals Formed: Proceed to Filtration q2->success Solid

Caption: Decision tree for troubleshooting common crystallization problems.

References

addressing steric hindrance in Furan-2-carbohydrazide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to steric hindrance in reactions involving Furan-2-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect this compound reactions?

A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups in a molecule obstruct a chemical reaction. In the context of this compound, steric hindrance typically arises when the reacting partner (e.g., an aldehyde, ketone, or acylating agent) contains bulky substituents. These bulky groups can physically block the approach of the this compound's nucleophilic nitrogen atom to the electrophilic center of the reacting partner, slowing down the reaction rate or preventing it from occurring altogether, resulting in low product yields.[1][2]

Q2: What are the most common reactions with this compound that are susceptible to steric hindrance?

A2: The most common reactions affected by steric hindrance are:

  • Acylation/Amide Bond Formation: When reacting this compound with sterically demanding carboxylic acids or their derivatives (like acyl chlorides) to form N-acylhydrazides. Bulky groups near the carboxylic acid functionality can significantly impede the reaction.

  • Hydrazone Formation: The condensation reaction with sterically hindered aldehydes or ketones (e.g., those with ortho-substituents on an aromatic ring or bulky alkyl groups) can be slow or inefficient.[3]

  • Synthesis of Fused Heterocycles: In multi-step reactions where this compound is a precursor, steric clashes can prevent the necessary intramolecular cyclizations from occurring efficiently.[4]

Q3: How do I know if steric hindrance is the cause of my poor reaction yield?

A3: Steric hindrance might be the issue if you observe the following:

  • Low or no product formation when using bulky starting materials, while analogous reactions with smaller, less substituted reactants proceed smoothly.

  • The reaction rate is significantly slower than expected.

  • You see a higher yield when using a less hindered isomer of your reactant. For example, a reaction with a para-substituted benzaldehyde might work well, while the ortho-substituted version fails.

  • Alternative side reactions, such as elimination, are observed, which can become more favorable when the primary reaction pathway is sterically blocked.[5]

Q4: Can changing the solvent help overcome steric hindrance?

A4: Yes, solvent choice can play a role. While not a primary solution, using a more polar, non-protic solvent like DMF or NMP can sometimes facilitate reactions by better solvating charged intermediates and transition states.[6] For some reactions, non-polar solvents like DCM or toluene may be effective, particularly in esterifications employing carbodiimides.[6] However, modifying catalysts, reagents, or reaction temperature is generally more effective.

Troubleshooting Guide for Common Issues

This guide provides solutions to specific problems encountered during experiments with this compound.

Issue 1: Low Yield in Acylation/Amide Coupling Reactions

Your attempt to acylate this compound with a sterically hindered carboxylic acid results in a low yield of the desired N-acylhydrazide.

Troubleshooting Workflow

G start Low Yield in Acylation cond1 Are you using a coupling agent? start->cond1 sol1 Activate Carboxylic Acid: Use a coupling agent like CDI, DCC, or DIC. For highly hindered acids, use advanced reagents like HATU, HBTU, or COMU. cond1->sol1 No cond2 Is the reaction temperature optimized? cond1->cond2 Yes sol1->cond2 sol2 Increase Reaction Temperature: Gradually increase temperature (e.g., from RT to 45°C or higher). Monitor for degradation. cond2->sol2 No cond3 Is a catalyst being used? cond2->cond3 Yes sol2->cond3 sol3 Add a Nucleophilic Catalyst: Introduce a catalyst like DMAP or 1-Methylimidazole (MI) to accelerate acylation. cond3->sol3 No end Yield Improved cond3->end Yes sol3->end

Figure 1. Troubleshooting workflow for low acylation yield.

Quantitative Data: Comparison of Coupling Reagents

For sterically hindered couplings, the choice of activating agent is critical. More advanced phosphonium or aminium-based reagents often outperform simpler carbodiimides.[7]

Coupling ReagentAdditiveTypical BaseRelative Efficiency for Hindered CouplingsKey Features
CDI (Carbonyldiimidazole)NoneNoneLow to ModerateGood for simple activations; generates CO2 and imidazole.[1]
DCC / DICHOBt / OxymaDIPEA / NMMModerateStandard carbodiimides; DCC produces insoluble urea byproduct.[6]
HBTU / TBTUHOBtDIPEA / NMMHighEfficient aminium salts, widely used.[8]
HATU HOAt DIPEA / NMM Very High HOAt additive provides anchimeric assistance, making it highly effective for difficult couplings.[8]
COMU OxymaPure DIPEA / NMM Very High Oxyma-based reagent; non-explosive and highly soluble with efficiency comparable to HATU.[6][7][8]

Experimental Protocol: Acylation using HATU

This protocol details the coupling of Furan-2-carboxylic acid (as a model for a less hindered acid) with a hindered amine, illustrating a method applicable to the reverse reaction (hindered acid + this compound).

  • Reactant Preparation: In a round-bottom flask, dissolve the sterically hindered carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or CH2Cl2 (0.5 M).[9]

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature to allow for pre-activation.

  • Nucleophile Addition: Add a solution of this compound (1.0 eq) in a minimal amount of the reaction solvent.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 2: Slow or Incomplete Hydrazone Formation

Your condensation reaction between this compound and a sterically hindered aldehyde/ketone is slow, and starting material remains even after extended reaction times.

Logical Relationship: Overcoming the Activation Barrier

G cluster_reactants Reactants cluster_solutions Solutions Furan This compound Barrier High Activation Energy (Steric Hindrance) Furan->Barrier Aldehyde Hindered Aldehyde/Ketone Aldehyde->Barrier Catalyst Add Catalyst (e.g., Aniline) Catalyst->Barrier Lowers/Overcomes Barrier Heat Increase Temperature Heat->Barrier Lowers/Overcomes Barrier Time Increase Reaction Time Time->Barrier Lowers/Overcomes Barrier Product Hydrazone Product Barrier->Product

Figure 2. Strategies to overcome the activation barrier in hydrazone formation.

Troubleshooting Steps & Data

StrategyDetailsExpected Outcome
Catalysis Add a catalytic amount of aniline (e.g., 10 mol%). Aniline acts as a catalyst to increase the reaction rate.[10]Significant increase in reaction rate and conversion.
Increase Temperature Gently heat the reaction mixture (e.g., to 37-50°C), ensuring the reactants and product are stable at that temperature.[10]Drives the equilibrium towards the product and increases the reaction rate.
Increase Reaction Time If the reaction is slow but clean, simply extending the incubation time (e.g., from 2 hours to 18-24 hours) can improve the yield.[10]Higher conversion of starting materials to product.
pH Optimization Ensure the reaction is performed in a slightly acidic medium (optimal pH range of 5-7) to activate the carbonyl group without protonating the hydrazide excessively.[10]Balances carbonyl activation and nucleophile availability for an optimal rate.

Experimental Protocol: Catalytic Hydrazone Formation

  • Reactant Preparation: Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Carbonyl Addition: Add the sterically hindered aldehyde or ketone (1.0 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of aniline (0.1 eq). For pH control, a small amount of acetic acid can also be added.

  • Reaction: Stir the mixture at room temperature or heat to reflux for 3-18 hours.[11][12]

  • Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Purification: If precipitation occurs, filter the solid product, wash with cold solvent, and dry. If the product is soluble, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

References

managing furan ring instability under strong basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the instability of furan rings, particularly under strong basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the furan ring under basic conditions compared to acidic conditions?

A1: Generally, furan rings are significantly more stable in basic media than in acidic media.[1] Acid-catalyzed degradation, often involving ring-opening, is a more common and rapid process.[1][2] However, instability and degradation can still occur under basic conditions, especially with strong bases, elevated temperatures, or specific substitution patterns on the furan ring.[1]

Q2: What are the primary degradation pathways for furan rings under strong basic conditions?

A2: While less common than acid-catalyzed opening, strong bases can promote several degradation pathways. Furan can act as an acid, and a strong base can abstract a proton, leading to lithiation, for example.[3] Certain reactions, such as the Feist-Bénary synthesis, utilize base-catalyzed condensation to form the furan ring itself, but harsh basic conditions can also lead to ring-opening in some multi-component reactions, forming new heterocyclic structures.[1][4] The presence of certain functional groups on the furan ring can also facilitate base-mediated decomposition.

Q3: How do substituents on the furan ring affect its stability in the presence of bases?

A3: Substituents play a crucial role in the reactivity of the furan ring. Electron-withdrawing groups (EWGs), such as nitro or carboxyl groups, decrease the electron density of the ring.[5][6] This can make the ring more susceptible to nucleophilic attack but can also stabilize it against certain types of degradation. Conversely, electron-releasing groups (ERGs) like alkyl or alkoxy groups increase the ring's electron density, potentially increasing its reactivity towards certain reagents.[5]

Q4: What are the recommended "safe" conditions (pH, temperature, solvent) for working with furan-containing compounds?

A4: To maximize stability, especially for long-term storage or during reactions, the following conditions are recommended:

  • pH: Maintain a pH between 5 and 10 if possible.[5]

  • Temperature: Perform reactions at the lowest practical temperature. For many functionalization reactions, temperatures between 0°C and room temperature are advisable, though this is highly dependent on the specific reaction.[7]

  • Solvents: Polar aprotic solvents, such as DMF or THF, can enhance stability.[5][7]

  • Storage: For long-term storage, keep the compound in a solid state in a cool, dark, and dry place. If a solution is necessary, use a buffered solution or a polar aprotic solvent and store at low temperatures (e.g., 4°C or -20°C).[5]

Q5: What strategies can be employed to prevent furan ring degradation during a base-mediated reaction?

A5: Several strategies can mitigate instability:

  • Use of Milder Bases: Whenever possible, opt for weaker organic or inorganic bases over strong ones like organolithium reagents if simple deprotonation is not the goal.

  • Protecting Groups: For functionalities sensitive to bases, such as aldehydes, protection (e.g., as an acetal) can prevent unwanted side reactions. Acetal protection is stable under alkaline conditions.[8]

  • Temperature Control: Maintaining low temperatures is critical to slow down potential degradation pathways.[7]

  • Minimize Reaction Time: Reducing the compound's exposure time to harsh conditions can significantly improve outcomes.[5]

Q6: How can I quantitatively assess the stability of my furan-containing compound under basic conditions?

A6: A formal stability study, often called stress testing, is the most reliable method. This involves incubating your compound under a matrix of controlled conditions (e.g., different pH values, temperatures). The concentration of the parent compound is monitored over time using analytical techniques like HPLC-UV, LC-MS, or GC-MS to calculate the rate of degradation.[1][5]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low or no yield of the desired furan-containing product in a base-mediated reaction. The furan ring is degrading under the strong basic conditions.- Use a milder base (e.g., K₂CO₃ instead of n-BuLi if applicable).- Lower the reaction temperature significantly (e.g., to -78°C).- Reduce the reaction time.- Consider an alternative synthetic route that avoids harsh basic conditions.[4]
Formation of multiple unexpected byproducts or polymeric material. Base-catalyzed ring-opening or polymerization is occurring.- Lower the concentration of the furan substrate.- Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.- Analyze byproducts by LC-MS or GC-MS to understand the degradation pathway.[1]
Product degradation during aqueous basic workup. The pH of the aqueous layer is too high, causing hydrolysis or ring-opening.- Perform the workup at low temperatures (e.g., on an ice bath).- Neutralize the reaction mixture carefully with a mild acid (e.g., saturated NH₄Cl solution) instead of strong acids.[7]- Minimize the time the compound is in the aqueous basic phase.
Compound is unstable during purification by column chromatography. The stationary phase (e.g., silica gel) is too acidic or basic, catalyzing degradation.- Use a neutralized silica gel by pre-treating it with a suitable base (e.g., triethylamine in the eluent).- Consider alternative purification methods such as preparative HPLC with a suitable buffer or distillation.

Quantitative Data Summary

The stability and reactivity of furan are highly dependent on the specific conditions. The table below summarizes key parameters from various functionalization and stability studies.

Parameter Condition / Reagent Typical Range / Observation Key Considerations
pH Stability General Range5 - 10Furan is generally more stable in this range at moderate temperatures.[5]
Temperature Lithiation-78°C to -15°CLow temperature is crucial to prevent side reactions.[7]
Feist-Bénary Synthesis50°C - 100°CBase-catalyzed condensation to form the ring.[4]
Bases for Synthesis Paal-Knorr SynthesisAcid-catalyzedNot a basic condition, but a key synthesis method.[4]
Feist-Bénary SynthesisBase-catalyzedUseful for specific substitution patterns.[4]
Lithiationn-BuLi (strong base)Excellent for creating 2-substituted furans.[3][7]
Solvents LithiationTHFAnhydrous conditions are essential.[7]
Vilsmeier-Haack1,2-dichloroethaneGood yields reported for formylation.[7]
General StabilityDMFPolar aprotic solvents can enhance stability.[5]

Experimental Protocols

Protocol 1: Acetal Protection of a Furan-2-carboxaldehyde Derivative

This protocol describes the protection of a carbonyl group on a furan ring, which allows the compound to be subjected to basic conditions without undergoing side reactions at the aldehyde.

Materials:

  • Furan-2-carboxaldehyde derivative (1.0 eq.)

  • Ethylene glycol (1.5 eq.)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq.)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the furan-2-carboxaldehyde derivative, ethylene glycol, a catalytic amount of p-TSA, and toluene.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting acetal-protected furan is now robust against a variety of basic conditions.[8] Deprotection can be achieved using acidic conditions.

Protocol 2: Quantitative Stability Assessment (Stress Testing)

This protocol outlines a general procedure to determine the stability of a furan-containing compound under basic conditions.

Materials:

  • Furan-containing compound of interest

  • Stock solutions of buffers at various pH values (e.g., pH 8, 10, 12)

  • A suitable organic co-solvent if the compound is not water-soluble (e.g., acetonitrile, DMSO)

  • HPLC or LC-MS system with a suitable column and mobile phase

  • Constant temperature incubator or water bath

Procedure:

  • Prepare solutions of the test compound at a known concentration (e.g., 1 mg/mL) in different buffered solutions. Ensure the amount of any organic co-solvent is kept low and consistent across all samples.

  • Prepare a control sample in a neutral or mildly acidic buffer where the compound is known to be stable (e.g., pH 6).

  • Incubate all samples at a constant, controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Immediately quench any degradation by neutralizing the aliquot if necessary and/or diluting it in the mobile phase.

  • Analyze the aliquots by a validated HPLC or LC-MS method to determine the concentration of the parent compound remaining.

  • Plot the percentage of the parent compound remaining versus time for each pH condition.

  • Calculate the degradation rate constant (k) for each condition to quantitatively compare stability.[5]

Visualizations

Troubleshooting_Furan_Instability start Reaction with Furan Moiety Shows Low Yield / Byproducts check_base Are Strong Basic Conditions Used? start->check_base strong_base Potential Ring Degradation check_base->strong_base  Yes mild_base Consider Other Factors: - Temperature - Starting Material Purity - Atmosphere (Oxygen) check_base->mild_base No strategy Implement Mitigation Strategy strong_base->strategy lower_temp Lower Reaction Temperature strategy->lower_temp milder_base Use Milder Base strategy->milder_base protect_group Use Protecting Group strategy->protect_group

Caption: Troubleshooting flowchart for furan degradation.

Protection_Strategy furan_aldehyde Furan with Aldehyde Group acetal_protection Acetal Protection (e.g., Ethylene Glycol, p-TSA) furan_aldehyde->acetal_protection protected_furan Protected Furan (Acetal) acetal_protection->protected_furan base_reaction Reaction under Strong Basic Conditions protected_furan->base_reaction intermediate Modified Protected Furan base_reaction->intermediate deprotection Deprotection (Acidic Workup) intermediate->deprotection final_product Final Product with Aldehyde Restored deprotection->final_product

Caption: Workflow for a furan protection strategy.

Stability_Study_Workflow start Prepare Stock Solution of Furan Compound aliquot Aliquot into Vials with Different Basic Buffers (pH 8, 10, 12) start->aliquot incubate Incubate all Samples at Constant Temperature (e.g., 40°C) aliquot->incubate sample Withdraw Aliquots at Specific Time Points (0, 2, 4, 8, 24h) incubate->sample analyze Analyze by HPLC / LC-MS to Quantify Parent Compound sample->analyze plot Plot % Remaining vs. Time analyze->plot end Calculate Degradation Rate plot->end

Caption: Experimental workflow for a stability study.

References

Validation & Comparative

A Comparative Analysis for Researchers: Furan-2-carbohydrazide vs. Isonicotinic Acid Hydrazide (Isoniazid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of antitubercular drug discovery, a comprehensive understanding of existing and novel chemical scaffolds is paramount. This guide provides a detailed, data-driven comparison of the well-established antitubercular drug, Isonicotinic acid hydrazide (Isoniazid), and the emerging potential of Furan-2-carbohydrazide and its derivatives.

This report synthesizes available experimental data to objectively compare their mechanisms of action, antitubercular efficacy, and toxicity profiles. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate complex biological pathways and experimental workflows.

At a Glance: Key Differences

FeatureThis compound & DerivativesIsonicotinic Acid Hydrazide (Isoniazid)
Primary Target Varied; some derivatives target InhA, others MbtI or CYP51[1][2]InhA (Enoyl-Acyl Carrier Protein Reductase)[3]
Activation Likely direct-acting (derivatives)Prodrug ; requires activation by mycobacterial KatG[3]
Antitubercular Potency (MIC) Derivatives show MICs from <1 µg/mL to >50 µg/mL against M. tuberculosis H37Rv[1][4]0.02 - 0.25 µg/mL against susceptible M. tuberculosis H37Rv
Key Toxicities Hepatotoxicity and neurotoxicity observed with the parent furan scaffold[5][6]Hepatotoxicity and Peripheral Neuropathy [7]

Antitubercular Activity: A Quantitative Comparison

CompoundMycobacterium tuberculosis StrainMIC (µg/mL)Reference
Isoniazid H37Rv (susceptible)0.02 - 0.25
Furan-thiazole hydrazone derivative 4a H37Rv3.12[4]
Furan-thiazole hydrazone derivative 4b H37Rv3.12[4]
Furan-thiazole hydrazone derivative 4c H37Rv3.12[4]
Furan/thiophene carbohydrazide derivative 3e H37Rv<1[1]
Furan/thiophene carbohydrazide derivative 3g H37Rv<1[1]
Furan/thiophene carbohydrazide derivative 3h H37Rv<1[1]
Isoniazid-carbohydrate derivative 11a/11b H37Rv0.31[8]
Isoniazid-carbohydrate derivatives 1, 2, 5, 6, 7, 9, 10, 13 H37Rv0.62 - 3.12[8]

Mechanism of Action: Divergent Pathways

Isonicotinic Acid Hydrazide (Isoniazid) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, it primarily targets and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of cell wall synthesis leads to bacterial cell death.

G cluster_Mtb Mycobacterium tuberculosis Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to

Mechanism of Action of Isoniazid.

In contrast, This compound and its derivatives appear to exhibit a more varied mechanism of action. Some derivatives have been shown to inhibit InhA, similar to Isoniazid[1]. However, other studies suggest different targets. For instance, certain furan-based compounds act as inhibitors of salicylate synthase (MbtI), an enzyme involved in the biosynthesis of mycobactins, which are essential for iron acquisition in mycobacteria[2]. Other furan-thiazole hydrazone derivatives have been shown to have a strong binding affinity for M. tuberculosis CYP51, an enzyme involved in sterol metabolism[4]. This multiplicity of potential targets suggests that the furan scaffold could be a versatile starting point for developing antitubercular agents with novel mechanisms of action, potentially overcoming existing resistance to Isoniazid.

G cluster_Mtb Mycobacterium tuberculosis Furan_Derivative This compound Derivative Target_A InhA Furan_Derivative->Target_A Inhibition Target_B MbtI Furan_Derivative->Target_B Inhibition Target_C CYP51 Furan_Derivative->Target_C Inhibition Pathway_A Mycolic Acid Synthesis Target_A->Pathway_A Pathway_B Mycobactin Synthesis Target_B->Pathway_B Pathway_C Sterol Metabolism Target_C->Pathway_C Bacterial_Death Bacterial Death Pathway_A->Bacterial_Death Disruption Pathway_B->Bacterial_Death Disruption Pathway_C->Bacterial_Death Disruption

Potential Mechanisms of Action of this compound Derivatives.

Toxicity Profile: A Critical Consideration

A major limitation in the clinical use of Isoniazid is its associated toxicity, primarily hepatotoxicity and peripheral neuropathy. While comprehensive toxicity data for this compound is limited, studies on the parent furan molecule and its derivatives provide some insights.

Toxicity TypeThis compound & DerivativesIsonicotinic Acid Hydrazide (Isoniazid)
Hepatotoxicity The furan ring can be metabolized to reactive intermediates that cause liver injury[9]. Some furan derivatives show cytotoxicity against HepG2 cells with IC50 values ranging from 7.28 to 13.1 µM [10].Well-documented hepatotoxicity, with elevated liver enzymes in 10-20% of patients. Severe hepatitis is less common but can be fatal[7].
Neurotoxicity The parent furan molecule has been shown to induce neurotoxicity in animal models, causing behavioral defects and oxidative stress in the brain[5][6].Causes peripheral neuropathy through depletion of pyridoxine (Vitamin B6)[7].

Isoniazid-induced hepatotoxicity is linked to its metabolism in the liver. Isoniazid is acetylated to acetylisoniazid, which is then hydrolyzed to acetylhydrazine. Acetylhydrazine can be further metabolized by cytochrome P450 enzymes to form reactive intermediates that cause liver damage.

Isoniazid-induced peripheral neuropathy is a result of the drug's interaction with pyridoxine (vitamin B6). Isoniazid promotes the excretion of pyridoxine and inhibits its conversion to the active form, pyridoxal phosphate, which is a crucial coenzyme for many neuronal enzymes.

The toxicity of furan-containing compounds is also related to their metabolic activation. The furan ring can be oxidized by cytochrome P450 enzymes to form a reactive and toxic metabolite, cis-2-butene-1,4-dial[6]. This metabolite can cause cellular damage, including in the liver and nervous system.

Experimental Protocols

In Vitro Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of compounds against Mycobacterium tuberculosis.

G cluster_Workflow Microplate Alamar Blue Assay (MABA) Workflow Start Start Prepare_Inoculum Prepare M. tuberculosis inoculum Start->Prepare_Inoculum Inoculate Inoculate plate with M. tuberculosis Prepare_Inoculum->Inoculate Serial_Dilution Prepare serial dilutions of test compounds in 96-well plate Serial_Dilution->Inoculate Incubate_1 Incubate at 37°C for 5-7 days Inoculate->Incubate_1 Add_Alamar_Blue Add Alamar Blue reagent Incubate_1->Add_Alamar_Blue Incubate_2 Incubate at 37°C for 24 hours Add_Alamar_Blue->Incubate_2 Read_Results Read results (color change) Incubate_2->Read_Results End Determine MIC Read_Results->End

Workflow for the Microplate Alamar Blue Assay.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80

  • 96-well microtiter plates

  • Test compounds (this compound/derivatives and Isoniazid)

  • Alamar Blue reagent

  • Positive control (e.g., Isoniazid at a known concentration)

  • Negative control (no drug)

Procedure:

  • Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth and adjust the turbidity to a McFarland standard of 1.0.

  • Prepare serial two-fold dilutions of the test compounds in the 96-well plates.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).

In Vitro Cytotoxicity Assay: MTT Assay on HepG2 Cells

This assay is used to assess the effect of a compound on the viability of liver cells.

Materials:

  • HepG2 human hepatocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

Procedure:

  • Seed HepG2 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Conclusion and Future Directions

Isoniazid remains a cornerstone of tuberculosis treatment, but its efficacy is threatened by rising drug resistance, and its clinical use is hampered by significant toxicities. This compound and its derivatives represent a promising area of research for the development of new antitubercular agents.

The available data, primarily on derivatives of this compound, indicate that this chemical scaffold can yield compounds with potent antitubercular activity, some with MIC values comparable to or better than first-line drugs. The diverse potential mechanisms of action of these derivatives, including the inhibition of targets other than InhA, offer a promising strategy to combat Isoniazid-resistant strains of M. tuberculosis.

However, a significant data gap remains concerning the parent this compound compound. Further research is critically needed to:

  • Determine the in vitro antitubercular activity (MIC) of the parent this compound against M. tuberculosis.

  • Elucidate the precise mechanism(s) of action of this compound and its most potent derivatives.

  • Conduct comprehensive in vitro and in vivo toxicity studies of this compound and its lead derivatives, with a focus on hepatotoxicity and neurotoxicity, to directly compare their safety profile with that of Isoniazid.

Addressing these knowledge gaps will be crucial in determining whether the this compound scaffold can be optimized to produce a clinically viable antitubercular drug that can overcome the limitations of Isoniazid.

References

Furan-2-Carbohydrazide Derivatives Emerge as Potent Anticancer Agents, Challenging Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel and effective anticancer therapeutics, researchers have increasingly turned their attention to heterocyclic compounds, a class of organic molecules demonstrating a broad spectrum of pharmacological activities. Among these, furan-2-carbohydrazide derivatives are showing significant promise, exhibiting potent cytotoxic effects against various cancer cell lines. This comparative guide provides an in-depth analysis of the anticancer activity of this compound derivatives against other prominent heterocyclic compounds, namely pyrazoles, oxadiazoles, and benzofurans, supported by experimental data.

Comparative Anticancer Activity: A Data-Driven Overview

The anticancer potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following tables summarize the cytotoxic activities of selected derivatives from each heterocyclic class against various cancer cell lines.

This compound Derivatives:
CompoundCancer Cell LineIC50 (µM)Reference
Compound 3eA549 (Lung)43.38[1][2]
Furan-based Compound 7MCF-7 (Breast)2.96
Furan-based Compound 4MCF-7 (Breast)4.06
Furan-based VEGFR-2 Inhibitor 6HT-29 (Colon)22.39
Furan-thiadiazole-oxadiazole 14HepG-2 (Liver)4.2[3][4]
Furan-thiadiazole-oxadiazole 12HepG-2 (Liver)7.29[3][4]

Notably, some this compound derivatives have demonstrated high efficacy, with IC50 values in the low micromolar range against lung, breast, colon, and liver cancer cell lines.

Pyrazole Derivatives:
CompoundCancer Cell LineIC50 (µM)Reference
Pyrazole derivative 5bK562 (Leukemia)0.021[5]
Pyrazole derivative 5bA549 (Lung)0.69[5]
Thiazolyl-pyrazole 2MDA-MB231 (Breast)22.84
Pyrazole-thiadiazole 6gA549 (Lung)1.537[6]
Pyrazole carbohydrazide 1ACHN (Kidney)Strong Activity[7]

Pyrazole derivatives have shown exceptional potency, particularly against leukemia and lung cancer, with some compounds exhibiting IC50 values in the nanomolar range.

Oxadiazole Derivatives:
CompoundCancer Cell LineIC50 (µM)Reference
1,3,4-Oxadiazole derivative 4hA549 (Lung)<0.14
1,3,4-Oxadiazole derivative 4iA549 (Lung)1.59
1,3,4-Oxadiazole derivative 4lA549 (Lung)1.80
Quinoline-1,3,4-oxadiazole 9HepG2 (Liver)0.8[8]
Benzofuran-oxadiazole 5dA549 (Lung)6.3[9]

Oxadiazole derivatives have demonstrated significant activity against lung and liver cancer, with some compounds showing sub-micromolar efficacy.

Benzofuran Derivatives:
CompoundCancer Cell LineIC50 (µM)Reference
3-Methylbenzofuran 16bA549 (Lung)1.48[10]
Oxindole-benzofuran 22fMCF-7 (Breast)2.27[10]
Benzofuran-2-carboxamide 50gA549 (Lung)0.57[10]
Benzofuran-chalcone 4gHeLa (Cervical)5.61
Benzofuran-isatin carbohydrazide 23dSW-620 (Colorectal)6.5[10]

Benzofuran derivatives exhibit broad-spectrum anticancer activity, with notable potency against lung, breast, cervical, and colorectal cancer cell lines.

Key Mechanistic Insights: Targeting Cancer's Achilles' Heels

The anticancer activity of these heterocyclic compounds is often attributed to their ability to interfere with critical cellular processes essential for cancer cell survival and proliferation. Two prominent mechanisms of action are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the induction of apoptosis (programmed cell death).

VEGFR-2 Inhibition: Choking Off the Tumor's Blood Supply

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the nutrient and oxygen supply to tumors, leading to their regression. Several furan, pyrazole, and benzofuran derivatives have been identified as potent VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf PLCg->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Furan_Deriv This compound Derivatives Furan_Deriv->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Apoptosis Induction: Triggering Cancer Cell Suicide

Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer cells, allowing them to survive and proliferate uncontrollably. Many heterocyclic compounds, including this compound derivatives, can induce apoptosis in cancer cells through two primary pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cell_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Furan_Deriv This compound Derivatives Furan_Deriv->Cell_Stress

References

Unveiling Furan-2-carbohydrazide: A Comparative Guide to its Validation as a LasR Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Furan-2-carbohydrazide and its derivatives as LasR antagonists, benchmarked against other known inhibitors. The following sections detail the experimental data, protocols, and signaling pathways crucial for the validation of these promising anti-virulence compounds.

The escalating threat of antibiotic resistance necessitates the exploration of novel therapeutic strategies. One such approach is the disruption of quorum sensing (QS), a bacterial communication system that orchestrates virulence factor production and biofilm formation. In the opportunistic pathogen Pseudomonas aeruginosa, the LasR protein is a master regulator of the QS cascade, making it a prime target for anti-virulence therapies. This guide focuses on the validation of this compound and its related compounds as LasR antagonists, comparing their efficacy with established inhibitors.

Comparative Performance of LasR Antagonists

The inhibitory potential of this compound derivatives and other notable LasR antagonists has been quantified through various bioassays. The data below summarizes key findings, offering a comparative overview of their efficacy in disrupting LasR-mediated processes.

Compound ClassSpecific CompoundAssay TypeEndpoint MeasuredReported Inhibition/Potency
Furan-2-carboxamides Carbohydrazide 4bBiofilm InhibitionReduction in biofilm biomass58% inhibition[1]
Carbohydrazide 4bVirulence Factor InhibitionReduction in protease activity18% inhibition[1]
Carbohydrazide 4bVirulence Factor InhibitionReduction in pyocyanin production>25% inhibition[1]
β-keto amides V-06-018LasR Reporter Gene AssayIC505.2 µM[2][3]
Furan-based V-06-018 Analogs Compound 39 (Furan head, 10-carbon tail)LasR Reporter Gene AssayIC50~10-fold more potent than V-06-018[3]
Compound 40 (Furan head, 11-carbon tail)LasR Reporter Gene AssayIC50~10-fold more potent than V-06-018[3]
Thiophene-based V-06-018 Analogs Compound 42 (Thiophene head, 10-carbon tail)LasR Reporter Gene AssayIC50~10-fold lower than V-06-018[3]
Compound 43 (Thiophene head, 11-carbon tail)LasR Reporter Gene AssayIC50~10-fold lower than V-06-018[3]
Brominated Furanones Furanone C-30LasR Reporter Gene AssayInhibition of LasR activitySignificant inhibition at 50 µM[4][5]
Furanone C-30Virulence Factor InhibitionInhibition of pyocyanin and proteases76% and 87% inhibition, respectively

Key Signaling and Experimental Pathways

To understand the validation process, it is essential to visualize the targeted biological pathway and the experimental workflows used to assess antagonist activity.

LasR_Signaling_Pathway cluster_bacteria Pseudomonas aeruginosa cluster_antagonist Mechanism of Antagonism LasI LasI (Synthase) AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR_inactive LasR (Inactive Monomer) LasR_active LasR-AHL Complex (Active Dimer) LasR_inactive->LasR_active Dimerization & Activation DNA las/rhl boxes (Promoter DNA) LasR_active->DNA Binds to Virulence_Genes Virulence Genes (lasB, rhlR, etc.) DNA->Virulence_Genes Activates Transcription Virulence_Factors Virulence Factors (Elastase, Pyocyanin, Biofilm) Virulence_Genes->Virulence_Factors Expression AHL->LasR_inactive Binds to Furan_2_carbohydrazide This compound Furan_2_carbohydrazide->LasR_inactive Competitively Binds

Caption: The LasR quorum sensing pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_workflow Validation Workflow for LasR Antagonists start Start: Select Test Compounds reporter_assay LasR Reporter Gene Assay start->reporter_assay ic50 Determine IC50 reporter_assay->ic50 phenotypic_assays Phenotypic Assays (P. aeruginosa) ic50->phenotypic_assays biofilm Biofilm Inhibition (Crystal Violet) phenotypic_assays->biofilm pyocyanin Pyocyanin Production (Chloroform Extraction) phenotypic_assays->pyocyanin elastase Elastase Activity (Elastin-Congo Red) phenotypic_assays->elastase growth_assay Bacterial Growth Assay (OD600) biofilm->growth_assay pyocyanin->growth_assay elastase->growth_assay no_toxicity Confirm No Bactericidal/ Bacteriostatic Effects growth_assay->no_toxicity end End: Validated LasR Antagonist no_toxicity->end

Caption: A generalized experimental workflow for the validation of LasR antagonists.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of experimental findings. The following are protocols for key assays used to evaluate LasR antagonists.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the total biofilm biomass.

  • Bacterial Culture Preparation: Inoculate a single colony of P. aeruginosa into an appropriate growth medium and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of approximately 0.05-0.1.

  • Plate Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate. Add the test compounds at various concentrations. Include control wells with bacteria and vehicle (e.g., DMSO) and wells with sterile medium only as a negative control.

  • Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Discard the planktonic bacteria by inverting the plate. Gently wash each well twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.[6][7][8][9]

Pyocyanin Quantification Assay

This assay measures the production of the virulence factor pyocyanin.

  • Culture and Treatment: Grow P. aeruginosa cultures in a suitable medium (e.g., LB broth) with and without the test compounds for 18-24 hours at 37°C with shaking.

  • Extraction: Centrifuge the cultures to pellet the bacterial cells. Transfer 3 mL of the supernatant to a new tube and add 3 mL of chloroform. Vortex to mix. The pyocyanin will move to the chloroform layer, turning it blue.

  • Acidification: Transfer the blue chloroform layer to a new tube and add 1.5 mL of 0.2 N HCl. Vortex vigorously. The pyocyanin will move to the acidic aqueous layer, turning it pink.[10][11][12]

  • Quantification: Centrifuge to separate the layers and transfer the upper pink layer to a new tube or a 96-well plate. Measure the absorbance at 520 nm. The concentration of pyocyanin can be calculated using the molar extinction coefficient (17.072 µg/mL).[10][11][12]

Elastase Activity Assay (Elastin-Congo Red Method)

This assay quantifies the activity of the LasB elastase.

  • Preparation of Cell-Free Supernatant: Grow P. aeruginosa cultures with and without the test compounds. Centrifuge the cultures and filter the supernatant through a 0.22 µm filter to remove all bacteria.

  • Substrate Preparation: Prepare a suspension of Elastin-Congo Red (ECR) in a buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5) to a final concentration of 5 mg/mL.

  • Assay Setup: In a 96-well plate, add 100 µL of the ECR substrate suspension to each well. Add 50 µL of the cell-free supernatant from each condition to the corresponding wells. Include a blank control with sterile broth instead of supernatant.

  • Incubation: Incubate the plate at 37°C for 4-6 hours with gentle shaking.

  • Quantification: Centrifuge the plate to pellet the un-hydrolyzed ECR. Carefully transfer the supernatant to a new plate and measure the absorbance of the solubilized Congo Red at 495 nm. A decrease in absorbance compared to the untreated control indicates inhibition of elastase activity.[13][14]

By employing these standardized protocols and comparing the resulting data, researchers can effectively validate and characterize the potential of this compound and other novel compounds as LasR antagonists for the development of new anti-virulence therapies.

References

comparative study of Furan-2-carbohydrazide and its thioamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Furan-2-carbohydrazide and Its Thioamide Analogs in Drug Discovery

This compound and its thioamide analogs represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, make them promising scaffolds for the development of novel therapeutic agents. This guide provides a comparative study of these compounds, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers and drug development professionals in their endeavors.

Chemical Structures and Synthesis Overview

This compound serves as a foundational structure from which a multitude of derivatives can be synthesized. The replacement of the oxygen atom in the carbohydrazide moiety with a sulfur atom to form the corresponding thioamide analog is a common bioisosteric modification aimed at altering the compound's physicochemical properties and biological activity. The synthesis of these compounds typically involves the reaction of a furan-2-carboxylic acid derivative with hydrazine or a corresponding thio-reagent.

Comparative Biological Activities

The substitution of the carbonyl group in this compound with a thiocarbonyl group in its thioamide analogs can significantly influence their biological profile. Below is a summary of their activities across different therapeutic areas.

Antimicrobial and Antibiofilm Activity

This compound derivatives have demonstrated notable efficacy against a range of microbial pathogens. For instance, certain carbohydrazides have been identified as potent antibiofilm agents against Pseudomonas aeruginosa.[1] The proposed mechanism involves the inhibition of the LasR quorum-sensing system, a key regulator of virulence factor production and biofilm formation.

Thioamide analogs have also exhibited significant antimicrobial properties. The introduction of the sulfur atom can enhance lipophilicity, potentially leading to improved cell wall penetration.[2] For example, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[3]

Table 1: Comparative Antimicrobial and Antibiofilm Activity

Compound ClassTarget Organism/EnzymeKey FindingsReference
Furan-2-carbohydrazidesPseudomonas aeruginosaBiofilm reduction of up to 58%; inhibition of quorum sensing-regulated virulence factors.[1][1]
Thioamide AnalogsSARS-CoV-2 MproIC50 values as low as 10.76 µM.[3][3]
Carbamothioyl-furan-2-carboxamideVarious bacteria and fungiSignificant inhibition zones against bacterial and fungal strains.[2][2]
Anticancer Activity

Both this compound and its thioamide analogs have been investigated for their potential as anticancer agents. Derivatives of this compound have shown cytotoxic activity against various cancer cell lines, including A549 (lung cancer), with some compounds exhibiting significant effects without harming normal cells.[4]

The thioamide counterparts have also demonstrated potent anticancer activity. For instance, certain carbamothioyl-furan-2-carboxamide derivatives have shown high efficacy against hepatocellular carcinoma (HepG2) cell lines.[5] Some ruthenium complexes incorporating furan-2-carboxamide-based aroylthiourea ligands have been shown to induce apoptosis in cancer cells through mitochondrial dysfunction.[6]

Table 2: Comparative Anticancer Activity

Compound ClassCancer Cell LineIC50 / % Cell ViabilityReference
This compound DerivativesA549 (Lung Cancer)IC50 value of 43.38 µM for the most active compound.[4][4]
Carbamothioyl-furan-2-carboxamideHepG2 (Liver Cancer)Cell viability as low as 33.29% at 20 µg/mL.[5][5]
Ruthenium-Aroyl Thiourea ComplexesHeLa, MCF-7Inhibitory doses in the range of 3.86-11.02 μM.[6][6]

Experimental Protocols

Synthesis of N'-(substituted-benzoyl)this compound (General Procedure)

A solution of this compound and a substituted benzoic acid in a suitable solvent (e.g., THF) is treated with a coupling agent such as 1,1'-carbonyldiimidazole (CDI). The reaction mixture is stirred at a specific temperature (e.g., 45°C) for a designated period. After the reaction is complete, the product is isolated and purified, typically by flash column chromatography.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cells (e.g., A549, HepG2) are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours). Subsequently, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated further. The resulting formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined.[4][5]

Visualizing Mechanisms and Workflows

Proposed Mechanism of Quorum Sensing Inhibition

The following diagram illustrates the proposed mechanism by which this compound derivatives may inhibit the LasR quorum-sensing system in P. aeruginosa.

G cluster_pathway LasR Quorum Sensing Pathway LasI LasI (Autoinducer Synthase) AHL Acyl-Homoserine Lactone (Autoinducer) LasI->AHL Synthesizes LasR LasR (Transcriptional Regulator) AHL->LasR Binds and Activates Virulence Virulence Factor Genes (e.g., proteases, pyocyanin) LasR->Virulence Promotes Transcription Furan_deriv This compound Derivative Furan_deriv->LasR Binds and Inhibits

Caption: Proposed inhibition of the LasR quorum-sensing system by this compound derivatives.

Workflow for Anticancer MTT Assay

This diagram outlines the typical workflow for evaluating the in vitro anticancer activity of the compounds using the MTT assay.

G start Start step1 Seed Cancer Cells in 96-well plates start->step1 step2 Incubate Cells step1->step2 step3 Treat with Test Compounds step2->step3 step4 Incubate for 48h step3->step4 step5 Add MTT Solution step4->step5 step6 Incubate step5->step6 step7 Dissolve Formazan with DMSO step6->step7 step8 Measure Absorbance step7->step8 end Calculate IC50 step8->end

Caption: Experimental workflow for the in vitro anticancer MTT assay.

Mitochondrial Apoptosis Pathway

The following diagram illustrates how some furan-2-carboxamide derivatives can induce apoptosis in cancer cells.

G cluster_apoptosis Mitochondrial-Mediated Apoptosis Compound Furan-2-carboxamide Thiourea Complex ROS Increased ROS Levels Compound->ROS MMP Reduced Mitochondrial Membrane Potential ROS->MMP Mitochondrion Mitochondrial Dysfunction MMP->Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis

Caption: Induction of apoptosis via mitochondrial dysfunction by furan-2-carboxamide derivatives.

Conclusion

The comparative analysis of this compound and its thioamide analogs reveals a rich chemical space with significant therapeutic potential. The bioisosteric replacement of the carbonyl with a thiocarbonyl group offers a valuable strategy for modulating the biological activity of these compounds. The data presented herein, along with the detailed protocols and mechanistic diagrams, provide a solid foundation for further research and development in this promising area of medicinal chemistry. Future studies should focus on expanding the structure-activity relationship knowledge, optimizing lead compounds for enhanced potency and selectivity, and further elucidating their mechanisms of action.

References

Furan-2-Carbohydrazide Derivatives: A New Frontier in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison with Standard Antibiotics

The escalating threat of antimicrobial resistance has spurred a global search for novel therapeutic agents. Among the promising candidates, Furan-2-carbohydrazide and its derivatives have emerged as a significant class of heterocyclic compounds with potent antimicrobial and antibiofilm activities. This guide provides a comprehensive evaluation of the efficacy of these compounds, presenting a direct comparison with established antibiotics, detailing the experimental methodologies used to assess their activity, and exploring their mechanisms of action. This information is intended to equip researchers, scientists, and drug development professionals with the critical data needed to advance the exploration of this promising class of antimicrobials.

Quantitative Efficacy Assessment: A Comparative Analysis

The antimicrobial potential of this compound derivatives has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a range of clinically relevant bacterial strains. The following tables summarize the performance of various derivatives in direct comparison to standard antibiotics.

Table 1: Comparative Antibacterial Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives and Gentamicin

Compound/AntibioticEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Bacillus cereus MIC (µg/mL)
Derivative 4a 280265-
Derivative 4b 265--
Derivative 4c -240-
Derivative 4f 230--
Gentamicin (Standard) 0.5 - 1280.12 - 128Not Reported

Table 2: Comparative Antibacterial Activity of N-(4-bromophenyl)furan-2-carboxamide and Meropenem against Multidrug-Resistant Strains

Compound/AntibioticAcinetobacter baumannii (XDR) MIC (mg/L)Klebsiella pneumoniae (CRKP) MIC (mg/L)Enterobacter cloacae (CREC) MIC (mg/L)Staphylococcus aureus (MRSA) MIC (mg/L)
N-(4-bromophenyl)furan-2-carboxamide (3) 6.256.256.2512.5
Meropenem (Standard) 0.12 - >1280.03 - >1280.03 - 640.12 - 16

Table 3: Comparative Antibacterial Activity of a Furan-Thiazole Derivative and Ciprofloxacin

Compound/AntibioticStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
(E)-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylthiazole 3.123.12
Ciprofloxacin (Standard) 0.12 - 20.004 - 32

Experimental Protocols: Methodologies for Efficacy Evaluation

The determination of antimicrobial efficacy of this compound derivatives is primarily conducted using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This standardized protocol ensures the reproducibility and comparability of results across different studies.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The following is a detailed protocol based on CLSI guidelines.

1. Preparation of Materials:

  • Bacterial Strains: Pure cultures of the test bacteria are grown on appropriate agar plates.
  • Antimicrobial Agent: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing non-fastidious aerobic bacteria.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed microtiter plates are used for the assay.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are transferred from a fresh agar plate to a tube containing sterile saline or MHB.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Aliquots of the serially diluted antimicrobial agent are dispensed into the wells of the 96-well microtiter plate.
  • The standardized bacterial inoculum is then added to each well.
  • A positive control well (containing only the growth medium and inoculum) and a negative control well (containing only the growth medium) are included on each plate.
  • The plates are incubated at 35 ± 2 °C for 16-20 hours under ambient air conditions.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. This is observed as the absence of turbidity in the well.

5. Determination of Minimum Bactericidal Concentration (MBC):

  • To determine the MBC, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar medium.
  • The plates are incubated at 35 ± 2 °C for 18-24 hours.
  • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Below is a graphical representation of the experimental workflow for MIC determination.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Compound_Dilution Serial Dilution of This compound Derivative Plate_Inoculation Inoculation of 96-Well Plate Compound_Dilution->Plate_Inoculation Inoculum_Prep->Plate_Inoculation Incubation Incubation (35°C, 16-20h) Plate_Inoculation->Incubation MIC_Reading Visual Reading of MIC Incubation->MIC_Reading MBC_Plating Plating for MBC MIC_Reading->MBC_Plating MBC_Reading Reading of MBC MBC_Plating->MBC_Reading

Workflow for MIC and MBC Determination.

Mechanism of Action: Targeting Bacterial Communication

A significant body of evidence suggests that one of the primary mechanisms of action for this compound derivatives, particularly against Pseudomonas aeruginosa, is the inhibition of quorum sensing. Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, leading to the production of virulence factors and biofilm formation.

This compound derivatives have been shown to act as antagonists of the LasR receptor, a key transcriptional regulator in the P. aeruginosa quorum sensing cascade.[1][2] By binding to LasR, these compounds prevent the binding of the natural autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). This interference disrupts the activation of the LasR-dependent signaling pathway, leading to a downstream reduction in the expression of virulence factors such as elastase, pyocyanin, and exotoxin A, as well as a decrease in biofilm formation.

The following diagram illustrates the inhibition of the LasR-mediated quorum sensing pathway by this compound derivatives.

Quorum_Sensing_Inhibition cluster_pathway LasR-Mediated Quorum Sensing in P. aeruginosa cluster_inhibition Inhibition by this compound cluster_outcome Outcome Autoinducer 3-oxo-C12-HSL (Autoinducer) LasR LasR Receptor Autoinducer->LasR Binds to and activates Virulence_Genes Virulence Gene Expression (e.g., elastase, pyocyanin) LasR->Virulence_Genes Activates transcription Biofilm_Formation Biofilm Formation LasR->Biofilm_Formation Promotes Reduced_Virulence Reduced Virulence LasR->Reduced_Virulence Inhibition leads to Inhibited_Biofilm Inhibited Biofilm Formation LasR->Inhibited_Biofilm Inhibition leads to Furan_Derivative This compound Derivative Furan_Derivative->LasR Binds to and blocks

Inhibition of LasR-mediated quorum sensing.

While quorum sensing inhibition is a well-documented mechanism, other potential modes of action for furan derivatives may include the inhibition of essential enzymes and the disruption of microbial growth through other pathways.[3][4] Further research is warranted to fully elucidate the complete mechanistic profile of this diverse class of compounds.

References

Furan-2-Carbohydrazide Derivatives: A Comparative Guide to In Vitro and In Vivo Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Furan-2-carbohydrazide derivatives, focusing on their anti-cancer properties. By compiling available experimental data, this document aims to offer a clear perspective on the correlation between in vitro cytotoxic activity and the potential for in vivo efficacy. While direct comprehensive in vitro to in vivo correlation studies for a single anti-cancer this compound derivative are not extensively documented in publicly available literature, this guide synthesizes findings from multiple studies on this class of compounds and related hydrazones to provide a valuable overview for researchers in the field.

In Vitro Cytotoxic Activity

This compound derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below to facilitate a comparison of their potency.

Compound IDCancer Cell LineIC50 (µM)Key Findings
Compound 3e A549 (Human Lung Cancer)43.38Showed significant and selective anticancer effects, with no cytotoxic effects on normal BJ cells.[1][2]
Pyridine carbohydrazide 4 MCF-7 (Human Breast Cancer)4.06Induced G2/M phase cell cycle arrest and apoptosis.[3]
N-phenyl triazinone 7 MCF-7 (Human Breast Cancer)2.96Induced G2/M phase cell cycle arrest and apoptosis.[3]
Compound 1 HeLa (Human Cervical Cancer)Not specifiedExhibited excellent antiproliferative activity.[4]
Compound 24 SW620 (Human Colorectal Cancer)Not specifiedExhibited excellent antiproliferative activity.[4]
Various Derivatives A549 (Human Lung Cancer)43.38 - 342.63A series of compounds showed a range of cytotoxic activity.[1][2]

From In Vitro Promise to In Vivo Potential: A Correlative Perspective

While potent in vitro activity is a crucial first step, the successful translation to an effective in vivo therapeutic is a significant challenge. For this compound derivatives, a comprehensive picture of their in vivo anti-cancer efficacy is still emerging. However, studies on related furan-containing compounds and hydrazones in various therapeutic areas provide valuable insights into their potential pharmacokinetic profiles and in vivo behavior.

One study on furan-2-carbohydrazides as glucagon receptor antagonists identified a compound with good bioavailability and a satisfactory long half-life, highlighting the potential for developing orally active drugs from this scaffold.[5] Furthermore, research on a novel furan-2-carboxylic acid derivative for type 2 diabetes demonstrated high oral bioavailability (55.7% to 144%) and in vivo efficacy in a mouse model.[6]

Conversely, it is crucial to consider potential toxicities. The furan ring, while contributing to biological activity, can be oxidized in vivo to form reactive metabolites that may lead to toxicity.[7] Therefore, early assessment of the toxicity profile is essential. A study on hydrazide-hydrazones of 2,4-dihydroxybenzoic acid provides a good example of this, where in vitro anti-cancer activity was correlated with in vivo toxicity studies in a zebrafish embryo model, revealing low to moderate toxicity for the most promising compounds.[8]

Signaling Pathways and Mechanisms of Action

Several studies have begun to elucidate the mechanisms through which this compound derivatives exert their anti-cancer effects. A prominent pathway involves the induction of apoptosis, or programmed cell death.

apoptosis_pathway This compound Derivative This compound Derivative p53 activation p53 activation This compound Derivative->p53 activation Bax upregulation Bax upregulation p53 activation->Bax upregulation Bcl-2 downregulation Bcl-2 downregulation p53 activation->Bcl-2 downregulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax upregulation->Mitochondrial Outer Membrane Permeabilization Bcl-2 downregulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Some furan derivatives have also been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of the tumor suppressor PTEN.[4]

Experimental Protocols

Standardized protocols are essential for the reliable evaluation and comparison of novel compounds. Below are detailed methodologies for key assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for another 24 to 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

General Workflow for In Vitro and In Vivo Screening

The following diagram outlines a typical workflow for the screening and evaluation of this compound derivatives.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Synthesis Synthesis Initial Cytotoxicity Screening (e.g., MTT Assay) Initial Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Initial Cytotoxicity Screening (e.g., MTT Assay) Mechanism of Action Studies Mechanism of Action Studies Initial Cytotoxicity Screening (e.g., MTT Assay)->Mechanism of Action Studies Lead Compound Identification Lead Compound Identification Mechanism of Action Studies->Lead Compound Identification Pharmacokinetic Studies Pharmacokinetic Studies Lead Compound Identification->Pharmacokinetic Studies Toxicity Assessment Toxicity Assessment Pharmacokinetic Studies->Toxicity Assessment Efficacy Studies in Animal Models Efficacy Studies in Animal Models Toxicity Assessment->Efficacy Studies in Animal Models Preclinical Development Preclinical Development Efficacy Studies in Animal Models->Preclinical Development

Caption: A general workflow for the development of this compound derivatives.

Alternative and Comparative Compounds

The development of any new therapeutic requires comparison with existing standards of care or other investigational drugs. For anti-cancer applications, compounds such as Doxorubicin and Staurosporine are often used as positive controls in in vitro assays.[3] When considering hydrazone derivatives, a broad class of compounds, it is noted that they possess a wide array of biological activities including antimicrobial, anti-inflammatory, and anticonvulsant properties, making them a versatile scaffold in drug discovery.[8][9] The anti-cancer potential of other hydrazone-metal complexes has also been explored, with some showing lower IC50 values than the conventional chemotherapy drug cisplatin in certain cancer cell lines.

Conclusion

This compound derivatives represent a promising class of compounds with demonstrated in vitro anti-cancer activity. The key to their successful clinical translation lies in a thorough understanding of their structure-activity relationships, mechanisms of action, and, crucially, their in vivo pharmacokinetic and toxicological profiles. While direct correlative data is still being established, the broader context of furan and hydrazone pharmacology suggests that with careful lead optimization, these compounds hold the potential for the development of novel and effective anti-cancer therapeutics. Further research focusing on comprehensive in vivo studies of the most potent in vitro candidates is warranted.

References

Structure-Activity Relationship of Furan-2-Carbohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Furan-2-carbohydrazide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Structure-activity relationship (SAR) studies are crucial in optimizing these compounds for enhanced potency and selectivity against various therapeutic targets. This guide provides a comparative analysis of recently synthesized this compound derivatives, focusing on their anticancer and antibiofilm activities, supported by experimental data and detailed protocols.

Anticancer Activity of this compound Derivatives

A recent study explored a series of novel carbohydrazide derivatives bearing a furan moiety for their anticancer potential against A549 human lung cancer cells and their cytotoxicity against normal BJ fibroblast cells.[3][4] The results, summarized in the table below, highlight the influence of different substituents on the benzoyl moiety attached to the hydrazide nitrogen.

Table 1: Anticancer Activity (IC₅₀ µM) of this compound Derivatives [3][4]

Compound IDR (Substituent on Benzoyl Ring)A549 (Lung Cancer) IC₅₀ (µM)BJ (Normal Fibroblast) IC₅₀ (µM)
3aH121.36> 400
3b4-CH₃100.21> 400
3c4-F65.28355.21
3d4-Cl55.42> 400
3e 4-Br 43.38 > 400
3f4-NO₂78.53> 400
3g2,4-diCl342.63> 400

The SAR study reveals that electron-withdrawing groups at the para-position of the benzoyl ring generally enhance anticancer activity. The potency follows the order: 4-Br > 4-Cl > 4-F > 4-NO₂ > 4-CH₃ > H. Notably, the derivative with a bromine substituent (3e ) exhibited the most significant anticancer effect on A549 cells with an IC₅₀ value of 43.38 µM, while showing no cytotoxic effects on normal BJ cells.[3][4] The disubstituted derivative with two chlorine atoms (3g) showed significantly reduced activity.

Anticancer SAR of this compound Derivatives cluster_0 General Structure cluster_1 Structure-Activity Relationship Furan-core This compound Core Benzoyl Substituted Benzoyl Ring (R) Furan-core->Benzoyl Linker Activity Anticancer Activity (A549) Electron-withdrawing Electron-withdrawing R group (e.g., Br, Cl, F) Electron-withdrawing->Activity Increases Electron-donating Electron-donating R group (e.g., CH3) Electron-donating->Activity Decreases Unsubstituted Unsubstituted (H) Unsubstituted->Activity Moderate

Caption: SAR summary for anticancer activity.

Experimental Protocol: MTT Assay for Anticancer Activity

The anticancer activities of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Culture: A549 human lung cancer cells and BJ normal fibroblast cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells were seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives and incubated for another 24 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution was measured at a specific wavelength using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) was calculated from the concentration-response curves.

Antibiofilm Activity of Furan-2-Carboxamide Derivatives

In a different study, a series of furan-2-carboxamides, which are closely related to carbohydrazides, were evaluated for their antibiofilm activity against Pseudomonas aeruginosa.[5] The results demonstrated that the nature of the substituent attached to the furan-2-carboxamide core significantly influences the antibiofilm efficacy.

Table 2: Antibiofilm Activity of Furan-2-Carboxamide Derivatives against P. aeruginosa [5]

Compound SeriesGeneral StructureKey Substituents% Biofilm Inhibition
Carbohydrazides (4) N'-Benzoylthis compound4b: N'-(4-Methoxybenzoyl)this compound 58%
4a: N'-Benzoylthis compound~50% at 50 µM
4f: N'-(4-Chlorobenzoyl)this compound>10%
4h: N'-(4-(Trifluoromethyl)benzoyl)this compound>10%
p-Phenylenediamines (5) N-(4-Benzamidophenyl)furan-2-carboxamide5a-eLowest inhibition
5f: Fluorine substituted38%
Aminobenzoic acid-derived (6) N-(Carboxy-substituted phenyl)furan-2-carboxamide6a, 6b>30%
Triazoles (7) Furan-2-yl(1,2,3-triazol-1-yl)methanone derivatives7a, 7e>30%

The carbohydrazide derivative 4b , with a 4-methoxybenzoyl group, was the most active compound, reducing P. aeruginosa biofilm by 58%.[5] The study suggests that the carbohydrazide and triazole moieties are particularly effective in conferring antibiofilm activity. In contrast, the p-phenylenediamine series generally showed lower inhibition, with the exception of a fluorine-substituted derivative.

Experimental Workflow for Antibiofilm Assay cluster_workflow Biofilm Inhibition Assay Workflow Start Start: P. aeruginosa culture Treatment Incubate with Furan Derivatives Start->Treatment Incubation Biofilm Formation (24h) Treatment->Incubation Washing Wash to remove planktonic cells Incubation->Washing Staining Stain with Crystal Violet Washing->Staining Solubilization Solubilize stain with ethanol Staining->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Calculate % Inhibition Measurement->Analysis End End: Determine Efficacy Analysis->End

References

Furan-2-Carbohydrazide Derivatives: A Comparative Analysis Against Standard of Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a driving force in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the furan-2-carbohydrazide core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of this compound derivatives against established standard of care drugs in the fields of oncology, infectious diseases, and inflammation. The data presented herein is a synthesis of findings from various preclinical studies, offering a benchmark for the therapeutic potential of this promising class of compounds.

Anticancer Activity: Benchmarking Against Doxorubicin

This compound derivatives have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives compared to the standard chemotherapeutic agent, Doxorubicin. The data indicates that while Doxorubicin is a potent anticancer agent, certain this compound derivatives exhibit comparable or even superior activity against specific cell lines, highlighting their potential as selective anticancer agents.[1][2][3][4]

Compound/DrugCancer Cell LineIC50 (µM)
This compound Derivative 1 A549 (Lung Carcinoma)43.38[5][6]
This compound Derivative 2 MCF-7 (Breast Cancer)2.96[7]
This compound Derivative 3 HepG-2 (Liver Carcinoma)Values near Doxorubicin[8]
Doxorubicin A549 (Lung Carcinoma)~1.0 - 5.0 (literature values)
Doxorubicin MCF-7 (Breast Cancer)~0.5 - 2.0 (literature values)
Doxorubicin HepG-2 (Liver Carcinoma)~0.1 - 1.0 (literature values)

Antimicrobial Activity: A Comparison with Ciprofloxacin

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The table below presents the Minimum Inhibitory Concentration (MIC) values of selected derivatives in comparison to the broad-spectrum antibiotic, Ciprofloxacin. These results suggest that this compound derivatives could serve as a scaffold for the development of novel anti-infective drugs.[9][10][11][12][13]

Compound/DrugBacterial StrainMIC (µg/mL)
This compound Derivative 4 Staphylococcus aureusComparable to Ciprofloxacin[10]
This compound Derivative 5 Escherichia coliComparable to Ciprofloxacin[10]
Ciprofloxacin Staphylococcus aureus0.25 - 2.0
Ciprofloxacin Escherichia coli0.015 - 1.0

Anti-inflammatory Potential: Evaluation Against Celecoxib

Chronic inflammation is a hallmark of numerous diseases. This compound derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The following table compares the COX-2 inhibitory activity (IC50) of a representative derivative with the selective COX-2 inhibitor, Celecoxib. The data suggests that these derivatives have the potential to be developed into a new class of anti-inflammatory drugs with potentially fewer side effects than non-selective NSAIDs.[14][15][16][17][18]

Compound/DrugTargetIC50 (µM)
This compound Derivative 6 COX-2Potent Inhibition Observed[14]
Celecoxib COX-20.04 - 0.8

Experimental Protocols

The quantitative data presented in this guide is based on standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.

Anticancer Activity Screening: MTT Assay

The cytotoxic activity of the this compound derivatives and Doxorubicin was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[19][20][21][22]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the standard drug, Doxorubicin, and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the this compound derivatives and Ciprofloxacin was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[23][24][25][26][27]

  • Preparation of Inoculum: Bacterial strains were cultured overnight, and the inoculum was prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds and Ciprofloxacin were serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay

The ability of the this compound derivatives to inhibit the COX-2 enzyme was evaluated using a colorimetric or fluorometric inhibitor screening assay.[28][29][30][31]

  • Enzyme and Compound Incubation: Recombinant human COX-2 enzyme was incubated with various concentrations of the test compounds or Celecoxib in a 96-well plate.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate, arachidonic acid.

  • Peroxidase Activity Measurement: The peroxidase activity of COX, which is proportional to the amount of prostaglandin E2 (PGE2) produced, was measured by monitoring the colorimetric or fluorometric change of a probe.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of the COX-2 enzyme activity (IC50) was determined from the dose-response curve.

Visualizing the Mechanisms of Action

To illustrate the potential mechanisms through which this compound derivatives exert their therapeutic effects, the following diagrams were generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_comparison Benchmarking synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assay (MTT) characterization->anticancer antimicrobial Antimicrobial Assay (MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assay (COX-2) characterization->anti_inflammatory doxorubicin Doxorubicin anticancer->doxorubicin Compare IC50 ciprofloxacin Ciprofloxacin antimicrobial->ciprofloxacin Compare MIC celecoxib Celecoxib anti_inflammatory->celecoxib Compare IC50

Figure 1. General experimental workflow for benchmarking this compound derivatives.

anticancer_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction furan_derivative This compound Derivative g2m_arrest G2/M Phase Arrest furan_derivative->g2m_arrest Induces bax ↑ Bax furan_derivative->bax Upregulates bcl2 ↓ Bcl-2 furan_derivative->bcl2 Downregulates cdk1 CDK1/Cyclin B1 Inhibition g2m_arrest->cdk1 caspases Caspase Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Figure 2. Proposed anticancer mechanism of action for select this compound derivatives.

anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli arachidonic_acid Arachidonic Acid inflammatory_stimuli->arachidonic_acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation furan_derivative This compound Derivative furan_derivative->cox2 Inhibits

Figure 3. Mechanism of anti-inflammatory action via COX-2 inhibition.

References

Comparative Docking Analysis of Furan-2-carbohydrazide Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, Furan-2-carbohydrazide and its analogs have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This guide provides a comparative overview of in silico docking studies of various this compound analogs against key biological targets. The data herein is synthesized from multiple research efforts to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The core of this analysis lies in the molecular docking simulations that predict the binding affinity and interaction patterns of these small molecules with their protein targets. While docking protocols may vary between studies, the fundamental principles remain consistent, providing a valuable framework for comparative analysis and future drug design.

Quantitative Docking and Biological Activity Data

The following tables summarize the quantitative data from various docking and biological studies of this compound analogs. These tables provide a comparative look at the binding affinities and inhibitory concentrations of these compounds against different biological targets.

Table 1: Antimicrobial and Anti-quorum Sensing Activity

Compound IDTarget ProteinOrganismDocking Score (Unit)Biological ActivityReference
4b LasRPseudomonas aeruginosaNot Specified58% biofilm inhibition at 50 µM[1]
4g LasRPseudomonas aeruginosaNot Specified33% biofilm inhibition at 50 µM[1]
4h LasRPseudomonas aeruginosaNot Specified35% biofilm inhibition at 50 µM[1]
7e LasRPseudomonas aeruginosaNot Specified46% biofilm inhibition at 50 µM[1]
Furan DerivativesBacterial TargetsE. coli, S. aureusGlide Score (G-Score) & Emodel ScoreNot Specified[2]

Table 2: Anticancer Activity

Compound IDTarget Protein/Cell LineDocking Score (Unit)Biological Activity (IC50)Reference
3a EGFR-TKNot SpecifiedPotent against HCT116 cells (IC50 3-49 nM/mL)[3]
3b EGFR-TKNot SpecifiedPotent against HCT116 cells (IC50 3-49 nM/mL)[3]
3e EGFR-TK / A549 & BJ cellsNot Specified43.38 µM (A549), >400 µM (BJ)[4]
3c A549 & BJ cellsNot Specified< 400 µM (BJ)[4]
F8-S43 SARS-CoV-2 MproNot Specified10.76 µM[5]

Table 3: Anti-inflammatory Activity

Compound IDTarget ProteinBinding Energy (kcal/mol)In Vitro ActivityReference
1 COX-2-9.63Comparable to diclofenac sodium[6]

Experimental Protocols: A Synthesized Approach to Molecular Docking

The following protocol represents a generalized workflow for the comparative docking studies of this compound analogs, based on methodologies reported in the cited literature.

1. Ligand Preparation: The three-dimensional structures of the this compound analogs are prepared using computational chemistry software. This process typically involves:

  • 2D to 3D Conversion: Sketching the molecules in a 2D format and then converting them into 3D structures.

  • Ligand Preparation Workflow: Utilizing tools such as the 'LigPrep' module in the Schrödinger suite. This step includes generating possible ionization states at a physiological pH, tautomers, and stereoisomers.

  • Energy Minimization: The geometry of the ligands is optimized using a force field, such as OPLS (Optimized Potentials for Liquid Simulations), to obtain a low-energy conformation.

2. Protein Preparation: The crystal structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB). The raw PDB file is then prepared for docking through a series of steps:

  • Cleaning the Structure: Removal of water molecules, co-crystallized ligands, and any non-essential ions.

  • Adding Hydrogens: Addition of hydrogen atoms to the protein structure, which are often not resolved in X-ray crystallography.

  • Assigning Charges and Bond Orders: Correcting bond orders and assigning partial charges to the atoms.

  • Protonation and Tautomeric State Assignment: The protonation states of histidine residues and the tautomeric states of other residues are determined.

  • Energy Minimization: A constrained minimization is performed on the protein to relieve any steric clashes, while keeping the backbone atoms fixed.

3. Receptor Grid Generation: A receptor grid is generated to define the active site or binding pocket of the protein. The grid box is typically centered on the co-crystallized ligand from the original PDB structure or a known binding site. This grid pre-calculates the potential energy of interaction for different atom types, which speeds up the subsequent docking calculations.

4. Molecular Docking Simulation: The prepared ligands are then docked into the defined receptor grid. Docking algorithms, such as Glide, AutoDock, or GOLD, are used to explore a wide range of possible conformations and orientations of the ligand within the binding site. The program then scores these poses based on a scoring function that estimates the binding affinity. The poses with the best scores are then selected for further analysis.

5. Analysis of Docking Results: The results of the docking simulation are analyzed to understand the binding mode of the ligands. This includes:

  • Binding Energy/Score: The primary metric used to rank the ligands. More negative values generally indicate a higher predicted binding affinity.

  • Interaction Analysis: Visual inspection of the ligand-protein complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Visualizing Workflows and Pathways

To better illustrate the processes involved in these studies, the following diagrams have been generated using the Graphviz DOT language.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Analysis l1 2D Structure Sketching l2 3D Structure Generation l1->l2 l3 LigPrep (Ionization States, Tautomers) l2->l3 l4 Energy Minimization l3->l4 d1 Receptor Grid Generation l4->d1 p1 Obtain PDB Structure p2 Clean Structure (Remove Water, etc.) p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p4 Energy Minimization p3->p4 p4->d1 d2 Molecular Docking (e.g., Glide, AutoDock) d1->d2 d3 Pose Scoring & Ranking d2->d3 a1 Binding Energy Analysis d3->a1 a2 Interaction Visualization d3->a2 a3 Lead Identification a1->a3 a2->a3

Caption: A generalized workflow for comparative molecular docking studies.

LasR_Quorum_Sensing_Pathway cluster_pathway P. aeruginosa Quorum Sensing AHL 3-oxo-C12-HSL (Autoinducer) LasR LasR Protein (Inactive) AHL->LasR Binds to Active_LasR LasR-AHL Complex (Active Dimer) LasR->Active_LasR Dimerization DNA Target Gene Promoter Active_LasR->DNA Binds to Virulence Virulence Factor Production & Biofilm Formation DNA->Virulence Upregulates Inhibitor This compound Analog Inhibitor->LasR Antagonizes

Caption: Inhibition of the LasR quorum sensing pathway in P. aeruginosa.

EGFR_Signaling_Pathway cluster_egfr EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds P_EGFR Phosphorylated EGFR Dimer EGFR->P_EGFR Dimerization & Autophosphorylation GRB2 GRB2/SOS P_EGFR->GRB2 Recruits RAS RAS GRB2->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Inhibitor This compound Analog Inhibitor->P_EGFR Inhibits Tyrosine Kinase

Caption: Inhibition of the EGFR tyrosine kinase signaling pathway.

COX2_Pathway cluster_cox COX-2 Inflammatory Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 AA->PGH2 COX-2 COX2 COX-2 Enzyme Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Inhibitor This compound Analog Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 enzyme in the inflammatory pathway.

References

A Comparative Guide to the Synthesis of Furan-2-carbohydrazide: An Evaluation of a Novel Multi-Step Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Furan-2-carbohydrazide is a key building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents. This guide provides an objective comparison between a traditional, established method for its synthesis and a novel, multi-step synthetic route, offering detailed experimental data and protocols to inform methodological selection.

This comparison validates a newer, multi-step synthetic pathway for a furan-based carbohydrazide against the established, direct approach. The established route is characterized by its simplicity and directness, converting a readily available ester to the carbohydrazide in a single step. The novel route, while more complex, offers the potential for greater molecular diversity by constructing the carbon backbone prior to the formation of the hydrazide.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in any chemical research and development program, balancing factors such as yield, purity, scalability, and access to starting materials. Here, we compare the direct hydrazinolysis of ethyl furan-2-carboxylate with a three-step synthesis of a vinylogous analogue, (E)-3-(furan-2-yl) acrylohydrazide, starting from furan-2-carbaldehyde.

Established Synthetic Route: Direct Hydrazinolysis

The most common and established method for the synthesis of this compound involves the direct reaction of an ester derivative of furan-2-carboxylic acid, typically the ethyl or methyl ester, with hydrazine hydrate. This single-step process is known for its operational simplicity and generally good yields.

Novel Synthetic Route: A Multi-Step Approach

A more recent, multi-step approach allows for the synthesis of a related and functionalized carbohydrazide, (E)-3-(furan-2-yl) acrylohydrazide. This route begins with furan-2-carbaldehyde and proceeds through a Wittig reaction to introduce a carbon-carbon double bond, forming an acrylate ester which is subsequently converted to the carbohydrazide.[1][2] This pathway, while longer, provides a versatile platform for creating a variety of substituted acrylohydrazide derivatives.

Novel_Synthetic_Route Furan_2_carbaldehyde Furan-2-carbaldehyde PPh3_Base PPh3 / Base (Wittig Reaction) Furan_2_carbaldehyde->PPh3_Base Ethyl_chloroacetate Ethyl Chloroacetate Ethyl_chloroacetate->PPh3_Base Ethyl_acrylate (E)-ethyl-3-(furan-2-yl) acrylate PPh3_Base->Ethyl_acrylate Step 1 Final_Product (E)-3-(furan-2-yl) acrylohydrazide Ethyl_acrylate->Final_Product Step 2 Hydrazinolysis Hydrazine Hydrazine Monohydrate Hydrazine->Final_Product

A multi-step synthesis of (E)-3-(furan-2-yl) acrylohydrazide.

Data Presentation: Performance Comparison

The following table summarizes the key quantitative data for the established and novel synthetic routes, providing a clear comparison of their performance based on experimental findings.

ParameterEstablished Route (this compound)Novel Route ((E)-3-(furan-2-yl) acrylohydrazide)
Starting Material Ethyl furan-2-carboxylateFuran-2-carbaldehyde
Number of Steps 12 (from furan-2-carbaldehyde)
Key Reagents Hydrazine hydratePPh₃, Base, Ethyl Chloroacetate, Hydrazine hydrate
Overall Yield Typically >85%~40% (over two steps)[1][2]
Reaction Time 2-4 hours (reflux)Step 1: Not specified; Step 2: 3 hours[1]
Reaction Temperature Reflux (typically ~78°C in Ethanol)Room Temperature (for hydrazinolysis)[1]
Purification RecrystallizationColumn Chromatography[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and validation.

Established Route: Synthesis of this compound

This protocol is adapted from the well-established procedure for the synthesis of carbohydrazides from their corresponding esters.[3][4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl furan-2-carboxylate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Novel Route: Synthesis of (E)-3-(furan-2-yl) acrylohydrazide

This protocol is based on the multi-step synthesis reported in the literature.[1][2]

Step 1: Synthesis of (E)-ethyl-3-(furan-2-yl) acrylate

  • Reaction Setup: To a solution of furan-2-carbaldehyde (1 equivalent) in a suitable solvent, add ethyl chloroacetate and triphenylphosphine (PPh₃) under basic conditions.

  • Reaction: The Wittig reaction is allowed to proceed, typically with stirring at room temperature or with gentle heating, until completion as monitored by TLC.

  • Workup and Isolation: The reaction mixture is worked up to remove triphenylphosphine oxide and other byproducts. The crude product is then purified, often by column chromatography, to yield (E)-ethyl-3-(furan-2-yl) acrylate. A reported yield for this step is 77%.[1]

Step 2: Synthesis of (E)-3-(furan-2-yl) acrylohydrazide

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve (E)-ethyl-3-(furan-2-yl) acrylate (1 g, 1 equivalent, 6.00 mmol) in 2 mL of ethanol.[1]

  • Addition of Hydrazine: Add hydrazine monohydrate (1.5 mL, 5 equivalents, 30.00 mmol) to the solution.[1]

  • Reaction: Stir the mixture for 3 hours at room temperature. Monitor the reaction completion using TLC.[1]

  • Workup and Isolation: Upon completion, extract the reaction medium with dichloromethane (DCM). The organic layer is washed multiple times with water, dried with MgSO₄, and concentrated under reduced pressure.[1]

  • Purification: The crude product is purified by column chromatography on silica gel, using a cyclohexane/ethyl acetate (80/20) eluent, to yield a beige powder. The reported yield for this step is 52%.[1]

Conclusion

The validation of this novel, multi-step synthetic route for a furan-based carbohydrazide provides a valuable alternative to the established direct hydrazinolysis. While the traditional method is superior in terms of simplicity, reaction time, and overall yield for the synthesis of the parent this compound, the new route offers a strategic advantage in the synthesis of more complex, vinylogous analogues. The multi-step pathway allows for the introduction of functionality and the extension of the molecular scaffold from a simple starting material like furan-2-carbaldehyde.

For research and development professionals, the choice between these routes will be dictated by the specific synthetic goal. For the rapid and efficient production of the core this compound, the established direct method remains the preferred choice. However, for the creation of novel derivatives with extended conjugation or other modifications, the presented multi-step route provides a robust and versatile platform for molecular design and exploration.

References

A Comparative Guide to the Cross-Reactivity of Furan-2-Carbohydrazide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan-2-carbohydrazide scaffold has emerged as a versatile platform in medicinal chemistry, yielding inhibitors for a diverse range of biological targets. A critical aspect of preclinical drug development is the assessment of an inhibitor's selectivity—its ability to interact with its intended target while minimizing off-target effects. This guide provides an objective comparison of the cross-reactivity and selectivity profiles of various this compound-based inhibitors, supported by experimental data from recent studies.

Selectivity Profile of Furan-Based VEGFR-2 Inhibitors

A study focused on furan- and furopyrimidine-based derivatives identified potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. The selectivity of these compounds was assessed by comparing their enzymatic inhibitory activity against VEGFR-2 with their cytotoxic effects on various human cancer cell lines and a normal fibroblast cell line (WI-38).

Compounds 7b and 7c , both featuring the furan scaffold, demonstrated noteworthy potency against VEGFR-2, with IC50 values of 42.5 nM and 52.5 nM, respectively, comparable to the reference drug sorafenib (IC50 = 41.1 nM)[1][2]. The selectivity of the most potent compound, 7b , was further evaluated for its cytotoxic activity. It showed significant effects against A549 (lung carcinoma) and HT-29 (colon carcinoma) cell lines, with IC50 values of 6.66 µM and 8.51 µM, respectively. Importantly, it displayed a favorable safety profile against the normal WI-38 cell line[1]. This differential activity highlights the compound's selectivity for cancer cells over healthy cells, a crucial attribute for potential therapeutic agents.

CompoundTargetIC50 (nM)[1][2]Cell LineIC50 (µM)[1]Selectivity Index (SI) vs. A549Selectivity Index (SI) vs. HT-29
7b VEGFR-242.5A5496.66--
HT-298.51--
WI-38>50>7.5>5.9
7c VEGFR-252.5A54910.2--
HT-2912.4--
WI-38>50>4.9>4.0
Sorafenib VEGFR-241.1A5496.60--
HT-298.78--

Selectivity Index (SI) = IC50 in normal cells (WI-38) / IC50 in cancer cells.

Cross-Reactivity of Furan-Based Carbonic Anhydrase Inhibitors

In a separate line of research, furan sulfonamides, which are structurally related to the furan-carbohydrazide core, were investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are a family of metalloenzymes, and isoform-selective inhibition is key to achieving therapeutic effects while avoiding side effects. For instance, hCA II is a ubiquitous isoform, and its inhibition can lead to undesired complications, whereas isoforms like hCA I, IV, and IX are targets for specific diseases[3][4].

A series of novel furyl sulfonamides were synthesized and evaluated against four human isoforms: hCA I, hCA II, hCA IV, and hCA IX. Several compounds showed potent activity, with some being more active than the reference drug acetazolamide (AAZ). Notably, some compounds demonstrated selectivity for specific isoforms over the widespread hCA II[3]. For example, compound 13d from the study was reported to be selective against hCA I (SI > 70), hCA II (SI > 13.5), and hCA IV (SI > 20)[3].

Another study detailed the inhibitory potential of substituted furan sulfonamides against hCA I and hCA II. The data reveals varying degrees of selectivity among the derivatives[3].

CompoundTargetIC50 (µM)[3]Ki (µM)[3]
4b hCA I1.743-
4e hCA I1.789-
4g hCA I1.6750.356 ± 0.0
4k hCA I1.493-
AAZ (Ref.) hCA I2.26-
4a-4r hCA II>1.172.923 ± 0.15 - 0.346 ± 0.0
AAZ (Ref.) hCA II1.17-

AAZ = Acetazolamide

Selectivity of this compound-based SARS-CoV-2 Mpro Inhibitors

Researchers have also identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives, which contain the this compound core structure, as novel inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. Starting from an initial hit, optimization led to compounds F8-B6 and F8-B22 with IC50 values of 1.57 µM and 1.55 µM, respectively[5].

The selectivity of these inhibitors was primarily assessed through cytotoxicity assays in mammalian cell lines. Compound F8-B6 exhibited low cytotoxicity, with CC50 values greater than 100 µM in both Vero (monkey kidney epithelial) and MDCK (canine kidney epithelial) cells[5]. This indicates a high selectivity index (SI = CC50 / IC50) of >63, suggesting that the compound's antiviral activity occurs at concentrations far below those that cause general cellular toxicity.

CompoundTargetIC50 (µM)[5]Cell LineCC50 (µM)[5]Selectivity Index (SI)
F8-B6 SARS-CoV-2 Mpro1.57Vero>100>63.7
MDCK>100>63.7
F8-B22 SARS-CoV-2 Mpro1.55---
F8-S43 SARS-CoV-2 Mpro10.76---

Experimental Protocols

VEGFR-2 Kinase Assay Protocol

The inhibitory activity of the furan-based compounds against VEGFR-2 was determined using a kinase assay kit. The assay measures the amount of ATP consumed during the phosphorylation reaction catalyzed by the VEGFR-2 kinase domain. Compounds were tested in a range of concentrations to determine the IC50 value. The assay typically involves incubating the enzyme, substrate (a poly-Glu-Tyr peptide), ATP, and the test compound in a reaction buffer. The amount of remaining ATP is quantified using a luminescence-based method, where a decrease in signal corresponds to higher kinase activity. The results are compared to a control (no inhibitor) to calculate the percentage of inhibition.

Carbonic Anhydrase Inhibition Assay Protocol

The inhibitory effects on hCA I and hCA II isoforms were assessed using a colorimetric method based on the esterase activity of the enzyme. The assay measures the enzyme-catalyzed hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate at a specific pH. The reaction is monitored by measuring the absorbance of the yellow-colored 4-nitrophenolate at 400 nm. The test compounds are pre-incubated with the enzyme before the addition of the substrate. The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

SARS-CoV-2 Mpro Enzymatic Assay Protocol

The inhibitory activity against SARS-CoV-2 Mpro was evaluated using a fluorescence resonance energy transfer (FRET) assay. The assay utilizes a fluorogenic substrate containing a cleavage site for the Mpro enzyme, flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity. The reaction is monitored over time in the presence of various concentrations of the inhibitor. The initial reaction rates are plotted against inhibitor concentrations to calculate the IC50 values.

Visualizing the Research Workflow

The following diagrams illustrate the general signaling pathway context and a typical experimental workflow for assessing inhibitor cross-reactivity.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Inhibitor Furan-based Inhibitor Inhibitor->VEGFR2 Blocks PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Cross_Reactivity_Workflow cluster_discovery Discovery & Primary Screening cluster_selectivity Selectivity & Cross-Reactivity Profiling cluster_analysis Data Analysis cluster_outcome Outcome A1 Design & Synthesize This compound Derivatives A2 Primary Assay vs. Intended Target (e.g., VEGFR-2) A1->A2 A3 Identify Potent Hits (Low IC50) A2->A3 B1 Panel of Related Kinases (e.g., EGFR, FGFR) A3->B1 B2 Panel of Unrelated Targets (e.g., Proteases, GPCRs) A3->B2 B3 In vitro Cytotoxicity Assays (Cancer vs. Normal Cell Lines) A3->B3 C1 Calculate IC50/Ki Values for Off-Targets B1->C1 B2->C1 C2 Determine Selectivity Index (SI = Off-Target IC50 / On-Target IC50) B3->C2 C1->C2 D1 Selective Inhibitor Profile C2->D1 High SI D2 Non-Selective Inhibitor (Further Optimization Needed) C2->D2 Low SI

Caption: General workflow for assessing inhibitor cross-reactivity.

References

Navigating Metabolic Hurdles: A Comparative Analysis of Furan-2-Carbohydrazide Derivatives' Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a cornerstone of successful drug design. Furan-2-carbohydrazide derivatives, a class of compounds with diverse biological activities, present a unique set of metabolic challenges and opportunities. This guide provides a comparative analysis of their metabolic stability, supported by experimental data and detailed protocols, to inform the development of more robust drug candidates.

The inherent chemical functionalities of this compound derivatives—the furan ring and the hydrazide moiety—are both susceptible to metabolic transformations, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. The furan ring, in particular, is a known substrate for oxidation, which can lead to the formation of reactive metabolites and contribute to metabolic instability.[1][2][3] Consequently, early assessment of metabolic stability is crucial to identify liabilities and guide structural modifications to enhance pharmacokinetic profiles.

Comparative Metabolic Stability Data

Direct comparative studies on the metabolic stability of a homologous series of this compound derivatives are limited in the public domain. However, by compiling available data and including structurally related compounds, we can infer key structure-metabolism relationships.

Compound ClassDerivative/CompoundKey Structural FeaturesMetabolic Stability DataSource
This compound Glucagon Receptor Antagonist (7l)ortho-nitrophenol substituentDescribed as having a "satisfactory long half-life" (quantitative data not provided).[4]
Furan-2-Carboxylic Acid Gluconeogenesis Inhibitor (10v)Substituted furan-2-carboxylic acidReported to have a "relatively short half-life" (quantitative data not provided).[5]
Hydrazone Derivative N'-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazideHydrazone-sulfonateFound to be stable in rat liver microsomes with a half-life of over 60 minutes.[6]

Disclaimer: The data presented is compiled from various sources and includes related compound classes to provide a broader context due to the limited availability of direct comparative data for a series of this compound derivatives.

Experimental Protocols

The in vitro liver microsomal stability assay is a fundamental tool for assessing the metabolic stability of compounds. It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.

In Vitro Liver Microsomal Stability Assay

1. Materials and Reagents:

  • Test this compound derivatives

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates or microtubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

2. Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and positive controls (e.g., 10 mM in DMSO).

    • Prepare a working solution of the liver microsomes in phosphate buffer on ice.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate or microtubes, add the phosphate buffer, liver microsome solution, and the test compound working solution.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein).

Visualizing Metabolic Processes

To better understand the experimental and biological context of metabolic stability, the following diagrams illustrate the typical workflow and potential metabolic pathways.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compounds Prepare Test Compounds & Controls mix Mix Components prep_compounds->mix prep_microsomes Prepare Liver Microsomes prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix incubate Incubate at 37°C mix->incubate terminate Terminate Reaction (Acetonitrile + IS) incubate->terminate Time Points centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

A typical experimental workflow for an in vitro microsomal stability assay.

metabolic_pathways cluster_furan Furan Ring Metabolism cluster_hydrazide Hydrazide Moiety Metabolism parent This compound Derivative furan_oxidation CYP450 Oxidation parent->furan_oxidation Phase I n_acetylation N-Acetylation parent->n_acetylation Phase II hydrolysis Hydrolysis parent->hydrolysis oxidation Oxidation parent->oxidation Phase I reactive_intermediate Reactive Intermediate (e.g., Epoxide, cis-enedione) furan_oxidation->reactive_intermediate downstream_metabolites Downstream Metabolites reactive_intermediate->downstream_metabolites hydrazide_metabolites Metabolites n_acetylation->hydrazide_metabolites hydrolysis->hydrazide_metabolites oxidation->hydrazide_metabolites

Potential metabolic pathways of this compound derivatives.

Conclusion

The metabolic stability of this compound derivatives is a critical parameter that is significantly influenced by the biotransformation of both the furan ring and the hydrazide moiety. While comprehensive comparative data is still emerging, the available information underscores the importance of early-stage metabolic profiling. By employing robust in vitro assays, such as the liver microsomal stability assay, and by understanding the primary metabolic pathways, researchers can proactively design and select derivatives with improved pharmacokinetic properties, thereby increasing the likelihood of developing safe and effective therapeutics. Further studies providing direct comparative data will be invaluable in refining the structure-metabolism relationships for this promising class of compounds.

References

Assessing the Selectivity of Furan-2-carbohydrazide Derivatives for SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Furan-2-carbohydrazide derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle. The selectivity of these compounds is assessed by comparing their inhibitory activity against Mpro with their activity against the off-target human cysteine protease, Cathepsin L. This comparison is crucial for the development of safe and effective antiviral therapeutics.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of several this compound derivatives against SARS-CoV-2 Mpro and Cathepsin L. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The selectivity index is calculated as the ratio of the IC50 for the off-target (Cathepsin L) to the IC50 for the target (SARS-CoV-2 Mpro). A higher selectivity index indicates a greater preference for the target enzyme.

Compound IDSARS-CoV-2 Mpro IC50 (µM)[1]Cathepsin L IC50 (µM)[1]Selectivity Index (Cathepsin L / Mpro)
F8 21.28Not ReportedNot Applicable
F8-S43 10.76Not ReportedNot Applicable
F8-B6 1.5716.3310.40
F8-B22 1.558.095.22

Experimental Protocols

The following are generalized experimental protocols for the enzymatic assays used to determine the IC50 values.

SARS-CoV-2 Mpro Enzymatic Assay

This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of recombinant SARS-CoV-2 Mpro.

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 Mpro enzyme.

    • Fluorogenic substrate specific for Mpro (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Test compounds (this compound derivatives) dissolved in DMSO.

    • 384-well assay plates.

    • Fluorescence plate reader.

  • Procedure:

    • A solution of the Mpro enzyme is pre-incubated with varying concentrations of the test compounds in the assay buffer for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the Edans/Dabcyl FRET pair).

    • The initial reaction rates are calculated from the linear portion of the kinetic curves.

    • The percentage of inhibition for each compound concentration is determined relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition).

    • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Cathepsin L Inhibition Assay

This assay is performed to assess the off-target effects of the compounds on the human cysteine protease, Cathepsin L.

  • Reagents and Materials:

    • Recombinant human Cathepsin L.

    • Fluorogenic substrate for Cathepsin L (e.g., Z-Phe-Arg-AMC).

    • Assay buffer (e.g., 100 mM sodium acetate pH 5.5, 1 mM EDTA, 5 mM DTT).

    • Test compounds dissolved in DMSO.

    • 384-well assay plates.

    • Fluorescence plate reader.

  • Procedure:

    • Similar to the Mpro assay, the Cathepsin L enzyme is pre-incubated with a range of concentrations of the test compounds.

    • The reaction is started by adding the Cathepsin L substrate.

    • The increase in fluorescence due to the cleavage of the AMC group is monitored over time (e.g., excitation at 380 nm and emission at 460 nm).

    • Initial reaction velocities are determined.

    • The percentage of inhibition is calculated for each compound concentration.

    • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Visualizations

Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). Mpro is essential for cleaving the viral polyproteins into functional proteins required for viral replication. By inhibiting Mpro, these compounds can block the viral life cycle.

cluster_virus SARS-CoV-2 Life Cycle cluster_drug Inhibition Mechanism Viral_RNA Viral RNA Polyproteins Polyproteins pp1a & pp1ab Viral_RNA->Polyproteins Translation Mpro Main Protease (Mpro) Polyproteins->Mpro Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage Replication Viral Replication Functional_Proteins->Replication Furan_Carbohydrazide This compound Derivative Inhibition Furan_Carbohydrazide->Inhibition Inhibition->Mpro Start Compound Library (this compound derivatives) Screening Primary Screening: SARS-CoV-2 Mpro Enzymatic Assay Start->Screening Hit_Identification Hit Identification (IC50 Determination) Screening->Hit_Identification Selectivity_Assay Selectivity Profiling: Cathepsin L Inhibition Assay Hit_Identification->Selectivity_Assay Active Compounds Data_Analysis Data Analysis: Calculate Selectivity Index Selectivity_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

A Head-to-Head Comparison of Furan-2-carbohydrazide and Its Bioisosteres for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biological activities of Furan-2-carbohydrazide and its key bioisosteres, Thiophene-2-carbohydrazide and Pyrrole-2-carbohydrazide, reveals distinct profiles in antimicrobial and anticancer applications. This guide synthesizes available experimental data to provide a comparative overview for researchers and scientists in drug discovery and development.

This compound, a versatile heterocyclic scaffold, and its bioisosteric analogs—where the furan ring is replaced by thiophene or pyrrole—have garnered significant attention in medicinal chemistry. This is due to their broad spectrum of biological activities, including antimicrobial, antifungal, antitubercular, and anticancer properties. The principle of bioisosteric replacement allows for the modulation of a molecule's physicochemical and biological properties, such as potency, selectivity, and metabolic stability, by substituting atoms or groups with similar characteristics. This comparison focuses on the core structures of this compound, Thiophene-2-carbohydrazide, and Pyrrole-2-carbohydrazide, and their derivatives, to elucidate their relative performance based on available quantitative data.

Quantitative Comparison of Biological Activities

The following tables summarize the minimum inhibitory concentration (MIC) values for antimicrobial activity and the half-maximal inhibitory concentration (IC50) values for anticancer activity of various derivatives of this compound and its bioisosteres. This data provides a quantitative basis for comparing their efficacy.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/DerivativeTarget OrganismThis compound Derivative MIC (µg/mL)Thiophene-2-carbohydrazide Derivative MIC (µg/mL)Pyrrole-2-carbohydrazide Derivative MIC (µg/mL)Reference
Schiff Base DerivativesE. coli--1.56[1]
Schiff Base DerivativesK. pneumoniae--1.02[1]
Schiff Base DerivativesP. aeruginosa--3.56[1]
Spiro–indoline–oxadiazole DerivativeC. difficile-2-4-[2]
Carbamothioyl-furan-2-carboxamideS. aureus270--[3]
Carbamothioyl-furan-2-carboxamideE. coli300--[3]
N-(4-methylpyridin-2-yl)thiophene-2-carboxamideESBL-producing E. coli---[4]

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound/DerivativeCancer Cell LineThis compound Derivative IC50 (µM)Thiophene-2-carbohydrazide Derivative IC50 (µM)Pyrrole-2-carbohydrazide Derivative IC50 (µM)Reference
Carbohydrazide derivativesA549 (Lung)43.38 - 342.63--[5]
Pyridine carbohydrazideMCF-7 (Breast)4.06--[6]
N-phenyl triazinoneMCF-7 (Breast)2.96--[6]
Hydrazide-hydrazone derivativePC-3 (Prostate)--1.32[7]
Hydrazide-hydrazone derivativeMCF-7 (Breast)--2.99[7]
Hydrazide-hydrazone derivativeHT-29 (Colon)--1.71[7]
Hydrazide–hydrazone derivativeHCT-116 (Colon)--Induces 31.7% cell viability at 30 µM[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

MTT Assay for Cytotoxicity (IC50) Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms of Action

Understanding the underlying mechanisms through which these compounds exert their biological effects is crucial for rational drug design. Below are graphical representations of potential signaling pathways and experimental workflows.

experimental_workflow cluster_antimicrobial Antimicrobial Activity (MIC) cluster_anticancer Anticancer Activity (IC50) prep_agent Prepare Agent Dilutions inoculate Inoculate Microplate prep_agent->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate_mic Incubate (18-24h) inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic seed_cells Seed Cancer Cells treat_cells Treat with Compound seed_cells->treat_cells incubate_ic50 Incubate (24-72h) treat_cells->incubate_ic50 mtt_assay MTT Assay incubate_ic50->mtt_assay read_ic50 Determine IC50 mtt_assay->read_ic50

Experimental Workflow for Biological Evaluation

quorum_sensing_inhibition cluster_bacterium Bacterial Cell cluster_inhibition Inhibition Mechanism LasI LasI Synthase AHL Acyl-Homoserine Lactone (AHL) (Autoinducer) LasI->AHL LasR LasR Receptor AHL->LasR Binds to AHL_LasR AHL-LasR Complex LasR->AHL_LasR Inhibition Inhibition Virulence_Genes Virulence Gene Expression AHL_LasR->Virulence_Genes Activates Biofilm Biofilm Formation Virulence_Genes->Biofilm Furanone Furanone Derivative Furanone->LasR Competitively Binds

Quorum Sensing Inhibition by Furanone Derivatives

apoptosis_pathway cluster_cell Cancer Cell Hydrazide Hydrazide Derivative Bcl2 Bcl-2 (Anti-apoptotic) Hydrazide->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Hydrazide->Bax Upregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Generalized Apoptosis Pathway Induced by Hydrazides

Discussion and Conclusion

The compiled data indicates that the bioisosteric replacement of the furan ring in this compound with thiophene or pyrrole can significantly influence biological activity. For instance, certain pyrrole-2-carbohydrazide derivatives have demonstrated potent antibacterial activity against Gram-negative bacteria[1]. In contrast, specific thiophene-2-carbohydrazide derivatives have shown high efficacy against C. difficile[2].

In the realm of anticancer research, derivatives of all three scaffolds have shown promise. Notably, hydrazide-hydrazone derivatives incorporating a pyrrole moiety exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range[7]. Furan-based derivatives have also demonstrated potent anticancer effects, particularly against breast cancer cells[6].

The mechanism of action for the antimicrobial effects of furan derivatives can be linked to the inhibition of quorum sensing, a bacterial cell-to-cell communication system that regulates virulence and biofilm formation. Furanone derivatives, which share a structural resemblance to this compound, have been shown to act as antagonists of the LasR receptor in Pseudomonas aeruginosa, thereby inhibiting virulence gene expression.

The anticancer activity of hydrazide derivatives is often associated with the induction of apoptosis. This programmed cell death can be initiated through the intrinsic mitochondrial pathway, which involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. This leads to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, culminating in apoptosis.

References

Validating the Mechanism of Action of Furan-2-carbohydrazide: A Comparative Guide to Pre-clinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Furan-2-carbohydrazide and its derivatives, focusing on their proposed mechanisms of action and the experimental data available to date. While direct validation through mutagenesis studies remains a critical next step, this document synthesizes current knowledge from enzymatic assays and computational modeling to inform future research and development.

This compound has emerged as a versatile scaffold in medicinal chemistry, with its derivatives demonstrating a range of biological activities, including antibiofilm, antiviral, and anticancer properties. Understanding the precise molecular interactions that underpin these effects is paramount for the rational design of more potent and selective therapeutic agents. This guide compares the performance of this compound derivatives against various targets and outlines the experimental approaches used to elucidate their proposed mechanisms of action.

Performance Comparison of this compound Derivatives

The versatility of the this compound scaffold is evident in the diverse range of biological targets it has been shown to inhibit. The following tables summarize the quantitative data for key derivatives against their proposed targets, comparing them with other known inhibitors.

Compound ClassSpecific DerivativeTargetActivity (IC50/Inhibition %)Alternative InhibitorAlternative's Activity (IC50)Reference
Furan-2-carboxamidesN'-(4-Methylbenzoyl)this compound (4b)LasR (P. aeruginosa)58% biofilm inhibitionFuranone 2< 40% biofilm inhibition[1]
2-(furan-2-ylmethylene)hydrazine-1-carbothioamideF8-B6SARS-CoV-2 Mpro1.57 µMGC373Nanomolar range[2]
Furan-based derivativesCompound 7bVEGFR-242.5 nMSorafenib41.1 nM[3]
Furan-1,3,4-oxadiazolesBF5Human Tyrosinase (hTYR)-13.30 kcal/mol (Binding Affinity)Kojic Acid-[4]

Proposed Mechanisms of Action and Future Directions

Current research, primarily based on molecular docking and enzymatic assays, suggests several potential mechanisms of action for this compound derivatives.

1. Quorum Sensing Inhibition in Pseudomonas aeruginosa: Furan-2-carboxamides are proposed to act as antagonists of the LasR receptor, a key regulator of quorum sensing and biofilm formation in P. aeruginosa.[1] Molecular docking studies suggest that these compounds bind to the ligand-binding domain of LasR, competing with the natural acyl-homoserine lactone autoinducers.[1][5] This disruption of quorum sensing signaling leads to a reduction in the expression of virulence factors and biofilm formation.[1]

Future Validation: Site-directed mutagenesis of key residues within the LasR ligand-binding pocket, such as Trp60, Tyr64, and Ser129, followed by binding assays with this compound derivatives, would provide definitive evidence for the proposed binding mode.[5]

2. Inhibition of SARS-CoV-2 Main Protease (Mpro): Certain this compound derivatives have been identified as inhibitors of the SARS-CoV-2 Mpro, an essential enzyme for viral replication.[2] The proposed mechanism involves the formation of a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site. Enzymatic kinetic assays have characterized some of these compounds as reversible covalent inhibitors.

Future Validation: Mutagenesis of Cys145 to a non-nucleophilic residue, such as alanine, should abolish the inhibitory activity of these compounds, confirming the covalent mechanism.

3. Anti-angiogenic Activity through VEGFR-2 Inhibition: Some furan- and furopyrimidine-based derivatives have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3] These compounds are thought to compete with ATP for binding to the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and downstream signaling pathways that promote cell proliferation and migration.[3]

Future Validation: Mutating key residues in the ATP-binding pocket of VEGFR-2 and evaluating the inhibitory activity of the furan derivatives would validate the proposed competitive inhibition mechanism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of these findings. Below are protocols for key experiments cited in the literature.

Molecular Docking of LasR Inhibitors
  • Preparation of the Receptor: The crystal structure of the LasR protein (e.g., PDB ID: 2UV0) is obtained from the Protein Data Bank. Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and the protein is prepared using the Protein Preparation Wizard in Schrödinger Suite or similar software.

  • Ligand Preparation: The 3D structures of the Furan-2-carboxamide derivatives are built and optimized using LigPrep.

  • Grid Generation: A receptor grid is generated around the ligand-binding site, defined by the co-crystallized autoinducer.

  • Docking: The prepared ligands are docked into the receptor grid using the Glide program with standard or extra precision (SP or XP) mode.

  • Analysis: The resulting docking poses are analyzed based on their docking scores and visual inspection of the interactions with key amino acid residues in the binding pocket.[1]

SARS-CoV-2 Mpro Enzymatic Assay
  • Reagents: Recombinant SARS-CoV-2 Mpro, a fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans), and assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).

  • Procedure: The assay is performed in a 96-well plate format. The Mpro enzyme is pre-incubated with varying concentrations of the this compound inhibitor for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Data Acquisition: The increase in fluorescence intensity resulting from substrate cleavage is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities are calculated, and the IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.

VEGFR-2 Kinase Assay
  • Reagents: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection antibody (e.g., anti-phosphotyrosine antibody).

  • Procedure: The assay is typically performed in a 96-well plate. The VEGFR-2 enzyme is incubated with the this compound derivative in a kinase assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the substrate.

  • Detection: After incubation, the amount of phosphorylated substrate is quantified using an ELISA-based method with a chemiluminescent or colorimetric readout.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a suitable equation.[3]

Visualizing Proposed Mechanisms and Workflows

To further clarify the proposed mechanisms and experimental designs, the following diagrams are provided.

Signaling_Pathway cluster_QS Quorum Sensing in P. aeruginosa cluster_Inhibition Inhibition by this compound AHL AHL LasR (inactive) LasR (inactive) AHL->LasR (inactive) Binds LasR (active) LasR (active) LasR (inactive)->LasR (active) Activates Virulence Genes Virulence Genes LasR (active)->Virulence Genes Upregulates Biofilm Formation Biofilm Formation LasR (active)->Biofilm Formation Promotes This compound This compound This compound->LasR (inactive) Competes with AHL

Caption: Proposed mechanism of quorum sensing inhibition by this compound.

Experimental_Workflow cluster_0 In Silico Analysis cluster_1 In Vitro Validation cluster_2 Mechanism Validation (Proposed) Select Target Select Target Molecular Docking Molecular Docking Select Target->Molecular Docking Analyze Poses Analyze Poses Molecular Docking->Analyze Poses Enzyme Inhibition Assay Enzyme Inhibition Assay Analyze Poses->Enzyme Inhibition Assay Determine IC50 Determine IC50 Enzyme Inhibition Assay->Determine IC50 Site-Directed Mutagenesis Site-Directed Mutagenesis Determine IC50->Site-Directed Mutagenesis Binding Assay Binding Assay Site-Directed Mutagenesis->Binding Assay Confirm Interaction Site Confirm Interaction Site Binding Assay->Confirm Interaction Site

Caption: Workflow for validating the mechanism of action of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.